Dichloronitromethane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro(nitro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYLLBGLKGFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221387 | |
| Record name | Methane, dichloronitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7119-89-3 | |
| Record name | Dichloronitromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, dichloronitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, dichloronitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of Dichloronitromethane via Controlled Halogenation
Technical Guide & Process Whitepaper
Executive Summary
Dichloronitromethane (
However, the synthesis of dichloronitromethane presents a significant challenge in selectivity . The high acidity of the
Chemical & Physical Profile
| Property | Specification |
| IUPAC Name | Dichloro(nitro)methane |
| CAS Number | 7119-89-3 |
| Molecular Formula | |
| Molecular Weight | 129.93 g/mol |
| Boiling Point | 106–107 °C (at 760 mmHg) |
| Density | ~1.604 g/cm³ |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in chloroform, dichloromethane; immiscible with water |
| Hazards | Lachrymator, Toxic, Shock-sensitive (potential) |
Mechanistic Foundation
The synthesis relies on the haloform-type reaction mechanism. The nitro group (
Critical Selectivity Challenge: The introduction of electron-withdrawing chlorine atoms increases the acidity of the remaining protons (
Figure 1: Stepwise chlorination pathway. The reaction rate increases with each halogenation step, requiring kinetic control to arrest the process at DCNM.
Strategic Synthesis Protocols
Method A: Modified Hypochlorite Route (Process Scale)
This method utilizes Sodium Hypochlorite (NaOCl) as both the base and chlorine source. It is cost-effective but requires precise temperature control to prevent the "runaway" to chloropicrin.
Reagents:
-
Nitromethane (1.0 eq)
-
Sodium Hypochlorite (12-15% solution, 2.0 - 2.1 eq active Cl2)
-
Solvent: Water (buffered to pH 7-8 is optional but recommended to slow the third chlorination)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place in an ice/salt bath (Target Temp: -5°C to 0°C).
-
Charge: Add Nitromethane to the flask.
-
Addition: Add cold NaOCl solution dropwise. Crucial: The reaction is highly exothermic.[1] The rate of addition must be controlled to keep the internal temperature below 10°C .
-
Note: If the temperature spikes, the reaction favors the formation of chloropicrin and decomposition products.
-
-
Quench: Once 2.0 equivalents are added, stir for 30 minutes at 0°C. Acidify cautiously with dilute HCl to pH ~5 to protonate any remaining nitronate salts back to the nitroalkane form.
-
Extraction: Extract the aqueous mixture with Dichloromethane (
). -
Drying: Wash organic layer with brine, dry over anhydrous
.
Method B: N-Chlorosuccinimide (NCS) Route (Precision/Lab Scale)
For high-purity applications where over-chlorination must be minimized, NCS provides a milder, non-aqueous source of electrophilic chlorine.
Reagents:
-
Nitromethane (1.0 eq)
-
N-Chlorosuccinimide (NCS) (2.0 - 2.1 eq)
-
Base: Lithium Diisopropylamide (LDA) or Sodium Ethoxide (EtONa) (2.0 eq)
-
Solvent: THF (anhydrous)
Protocol:
-
Deprotonation: Cool THF solution of Nitromethane to -78°C under Argon. Add base (LDA) slowly to generate the dianion equivalent/nitronate.
-
Chlorination: Dissolve NCS in THF and add slowly to the cold nitronate solution.
-
Warming: Allow the mixture to warm to room temperature over 4 hours.
-
Workup: Quench with saturated
, extract with ether, and concentrate.
Process Safety Management (PSM)
WARNING: This synthesis involves hazardous energetic materials.
-
Shock Sensitivity: Nitromethane is a high explosive precursor. While pure nitromethane is relatively stable, its mixtures with amines or halogens can become shock-sensitive. Never distill the reaction residue to dryness.
-
Lachrymator: Dichloronitromethane and its byproducts (chloropicrin) are severe lachrymators (tear gas agents). All operations must occur in a functioning fume hood .
-
Incompatibility: Avoid contact with strong reducing agents, amines, and powdered metals.
-
PPE: Butyl rubber gloves (nitrile may degrade), chemical splash goggles, and a face shield.
Purification & Characterization
The crude product will likely contain a mixture:
-
Monochloronitromethane (BP ~122°C - disputed data, often lower)
-
Dichloronitromethane (Target, BP 107°C)
-
Trichloronitromethane (Chloropicrin, BP 112°C)
Purification Strategy: Due to the close boiling points (especially between di- and tri- species), fractional distillation with a Vigreux column or spinning band column is required.
-
Collect the fraction boiling at 106–108°C .
-
Note: The density difference can be used as a quick check. Chloropicrin (
) is denser than Dichloronitromethane ( ).
Process Workflow Diagram:
Figure 2: Operational workflow emphasizing temperature control and fractionation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165571, Dichloronitromethane. Retrieved from [Link][2]
-
Mitch, W. A., et al. (2023). Chloramination of Nitromethane: Incomplete Chlorination and Unexpected Substitution Reaction. Environmental Science & Technology.[3] Retrieved from [Link]
Sources
1H and 13C NMR spectrum of dichloronitromethane
Technical Guide: Dichloronitromethane ( )
NMR Characterization, Synthesis, and Safety Protocols[1]
Executive Summary
Dichloronitromethane (CAS: 7119-89-3) is a halogenated nitroalkane intermediate used in the synthesis of agrochemicals and as a precursor for chloropicrin. Its characterization is frequently complicated by its volatility and the presence of over-chlorinated byproducts (chloropicrin) or under-chlorinated starting materials (chloronitromethane). This guide outlines the definitive
Safety Warning: Dichloronitromethane is a potent lachrymator and severe respiratory irritant. All protocols described herein must be performed in a functioning chemical fume hood with full-face respiratory protection available.
Structural Analysis & Electronic Environment
The molecule consists of a central
-
One Hydrogen atom (Methine).[1]
-
Two Chlorine atoms (Inductive withdrawal).
-
One Nitro group (Strong resonance/inductive withdrawal).
This unique electronic environment creates extreme deshielding , shifting resonance signals significantly downfield compared to standard alkyl halides.
DOT Diagram: Structural Logic & Deshielding Effects
Caption: Electronic withdrawal by Cl and NO2 groups reduces electron density around the methine proton, causing significant downfield NMR shifts.
NMR Spectral Data
The following data represents the characteristic signals for dichloronitromethane in Deuterated Chloroform (
3.1
H NMR Spectrum
The spectrum is characterized by a single, sharp singlet. The absence of neighboring protons prevents spin-spin coupling (
| Parameter | Value / Range | Multiplicity | Integration | Assignment |
| Chemical Shift ( | 6.60 – 6.80 ppm | Singlet ( | 1H | |
| Solvent Dependency | Shifts downfield in DMSO- | - | - | Solvent H-bonding |
Diagnostic Insight:
-
Impurity Flag: A signal at 4.33 ppm indicates unreacted Nitromethane.
-
Impurity Flag: A signal at 5.30 ppm indicates Dichloromethane (solvent).
-
Impurity Flag: Chloropicrin (
) has no protons and is silent in H NMR. This makes H NMR insufficient for proving total purity; C NMR is required.
3.2
C NMR Spectrum
The
| Parameter | Value / Range | Assignment | Notes |
| Chemical Shift ( | 88.0 – 92.0 ppm | Methine Carbon | |
| Coupling | Possible broadening | - | Due to |
Comparative Shift Table (Impurities):
| Compound |
Synthesis Protocol: Controlled Chlorination
The synthesis relies on the alpha-chlorination of nitromethane using sodium hypochlorite (bleach). The critical technical challenge is stopping at the dichloro stage, as the electron-withdrawing nature of the first chlorine facilitates the addition of subsequent chlorines (the Haloform reaction mechanism).
Reaction Stoichiometry:
Experimental Workflow
-
Preparation: Charge a reaction flask with Nitromethane (1.0 eq) and cool to 0°C in an ice/salt bath.
-
Addition: Add Sodium Hypochlorite (10-12% aq. solution, 2.0 eq) dropwise over 2 hours.
-
Critical Control: Temperature must remain < 5°C. Higher temperatures favor the formation of Chloropicrin (
).
-
-
Quenching: Acidify the mixture with dilute HCl to pH ~6.
-
Extraction: Extract with Dichloromethane (
). -
Purification: Fractional distillation (BP: ~107°C). Note: Chloropicrin boils at 112°C, making separation difficult. Precise temperature control during synthesis is superior to downstream purification.
DOT Diagram: Synthesis & Impurity Pathways
Caption: Stepwise chlorination pathway. Over-reaction leads to Chloropicrin, which is NMR silent in proton scans.
Safety & Handling Protocols
Dichloronitromethane is a lachrymator (tear agent) similar to chloropicrin. It attacks mucous membranes instantly upon exposure.
| Hazard Class | Protocol |
| Inhalation | Strict Fume Hood Use. Do not open vials on an open bench. Use a full-face respirator with organic vapor cartridges if working with >5mL. |
| Skin Contact | Permeates standard nitrile gloves. Use Double-gloving (Nitrile under Laminate/Silver Shield) or change gloves immediately upon splash. |
| Waste Disposal | Treat as halogenated organic waste. Do not mix with strong bases (risk of exothermic decomposition). |
| Decontamination | Glassware should be soaked in a dilute sodium thiosulfate solution to neutralize residues before removal from the hood. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165571, Dichloronitromethane. Retrieved from [Link]
-
Organic Syntheses. (1973). Formation of alpha-diazo ketones via chlorination of oximes. (Reference for chlorination methodology). Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
Spectroscopic Characterization of Dichloronitromethane (DCNM): A Technical Guide to IR Analysis
Executive Summary
Dichloronitromethane (DCNM) , CAS [7119-89-3], is a halogenated nitroalkane frequently encountered as a reactive intermediate in organic synthesis and as a disinfection byproduct (DBP) in water treatment.[1][2][3][4] Its structural hybridity—possessing both high-electron-density chlorine atoms and a strongly electron-withdrawing nitro group—creates a unique vibrational signature.
For researchers and drug development professionals, Infrared (IR) spectroscopy serves as the primary rapid-validation tool for DCNM. This guide provides an authoritative breakdown of its spectral characteristics, emphasizing the electronic effects that differentiate it from its precursors (nitromethane) and analogs (chloropicrin).
Molecular Structure & Vibrational Theory
To accurately interpret the IR spectrum of DCNM (
-
Geometry: The molecule adopts a distorted tetrahedral geometry around the central carbon.
-
Electronic Inductive Effect (-I): The presence of two chlorine atoms exerts a strong inductive effect, withdrawing electron density from the central carbon. This electron deficiency is transmitted to the nitro group.
-
Vibrational Consequences:
-
N-O Bond Shortening: The electron withdrawal reduces the resonance character of the nitro group, effectively increasing the double-bond character of the N=O bonds. This results in a hypsochromic shift (blue shift) of the asymmetric stretching frequency to higher wavenumbers compared to non-halogenated nitroalkanes.
-
C-H Bond Acidification: The electron-poor carbon weakens the C-H bond while simultaneously increasing its force constant due to rehybridization effects, typically shifting the C-H stretch to the region characteristic of
or acidic protons (>3000 cm⁻¹).
-
Spectral Analysis: Core Functional Groups
The following table summarizes the diagnostic bands for DCNM. Note that exact wavenumbers may vary slightly (
Table 1: Diagnostic IR Bands of Dichloronitromethane
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Insight |
| 3020 – 3050 | Weak | Diagnostic: Indicates an acidic proton on a halogenated carbon. Higher frequency than typical alkyl C-H (2850-2960 cm⁻¹). | |
| 1580 – 1610 | Strong | Primary Identifier: Shifted significantly higher than nitromethane (~1550 cm⁻¹) due to the inductive effect of two Cl atoms. | |
| 1330 – 1360 | Strong | Confirmation: Often appears as a sharp, intense band. Slightly lower than typical alkyl nitro groups due to field effects. | |
| 850 – 920 | Medium | Backbone: Represents the connection between the central carbon and the nitro group. | |
| 750 – 800 | Strong | Fingerprint: Characteristic of polychlorinated alkanes. Often broad or split due to isotopic contributions ( | |
| ~600 | Medium | Deformation: In-plane bending mode of the nitro group. |
Detailed Band Interpretation
The Nitro Group Shift (
)
In simple nitroalkanes like nitromethane, the asymmetric stretch occurs near 1550 cm⁻¹. In DCNM, the two
-
Observation: Expect this peak to be the most dominant feature in the 1500–1700 cm⁻¹ window.
-
differentiation: If the peak is >1610 cm⁻¹, suspect Trichloronitromethane (Chloropicrin) . If the peak is <1560 cm⁻¹, suspect unreacted Nitromethane .
The "Invisible" C-H Stretch
Unlike standard alkyl chains which show strong absorption in the 2850–2960 cm⁻¹ region, the C-H stretch in DCNM is weak and shifted to ~3030 cm⁻¹.
-
Common Error: Researchers often mistake this weak band for noise or overtone bands. However, its presence is the definitive way to distinguish DCNM from Chloropicrin (which has no C-H bond).
Experimental Protocol
Safety Warning: Lachrymator
Dichloronitromethane is a potent lachrymator (tear gas agent) and lung irritant. It is structurally related to chloropicrin.
-
Mandatory PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Containment: All transfers must occur within a functioning fume hood.
-
Disposal: Quench with basic hydrolysis (carefully) or dispose of as halogenated organic waste.
Method A: Liquid Film (Neat)
Best for qualitative identification and fingerprinting.
-
Cell Prep: Use NaCl or KBr salt plates. Ensure they are polished and dry.
-
Loading: Place 1 drop of DCNM on the center of one plate.
-
Compression: Place the second plate on top and rotate 90° to create a thin, capillary film. Do not over-tighten, as the compound is volatile.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹
-
Scans: 16 (sufficient for strong nitro bands)
-
Method B: Solution Phase ( or )
Best for quantitative analysis or if the sample is too volatile.
-
Solvent Choice: Carbon tetrachloride (
) is ideal as it is IR transparent in the fingerprint region (caution: toxic). Chloroform ( ) is a suitable alternative but will obscure the C-H region. -
Concentration: Prepare a 5-10% (v/v) solution.
-
Path Length: Use a sealed liquid cell with a 0.1 mm spacer to prevent evaporation during the scan.
Visualization & Logic Flows
Diagram 1: Spectral Logic Tree for Identification
This logic flow guides the researcher in distinguishing DCNM from its common synthesis precursors and byproducts.
Caption: Decision tree for distinguishing Dichloronitromethane from Nitromethane and Chloropicrin using IR markers.
Diagram 2: Experimental Workflow
The following diagram outlines the critical path from synthesis to spectral validation, ensuring sample integrity.
Caption: Workflow emphasizing the removal of water (which interferes with NO2 bands) and handling of volatility.
Troubleshooting & Common Artifacts
| Artifact | Cause | Solution |
| Broad O-H Band (3400 cm⁻¹) | Wet sample. Water absorbs strongly here and can broaden the | Dry sample over |
| Missing C-H Stretch | Sample evaporation or concentration too low. | Use a thicker spacer (0.1mm) or run as a neat film immediately. |
| Split | Fermi resonance (coupling between fundamental and overtone bands). | This is normal for many nitro compounds. Record the center of gravity of the split peaks. |
| High Baseline Slope | Scattering due to salt plate fogging. | Repolish salt plates; DCNM HCl byproducts can etch NaCl windows over time. |
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Nitromethane (Gas Phase). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Dichloronitromethane (Compound Summary). National Library of Medicine. CID 165571.[5] Available at: [Link][5]
-
SpectraBase. Vapor Phase IR Spectra of Dichloronitromethane. John Wiley & Sons.[5] Available at: [Link][5]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry & Biochemistry. Available at: [Link][6]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. Solved IR SPECTRUM ANALYSIS NHAc NO2 II-03 | Chegg.com [chegg.com]
- 5. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Advanced Characterization of Dichloronitromethane: MS Fragmentation & Analytical Protocols
Executive Summary
Dichloronitromethane (DCNM) is a prevalent halonitromethane disinfection byproduct (DBP) formed during the chlorination of water containing high organic nitrogen loads. Its analysis is complicated by two factors: thermal instability and a distinctive isotopic signature that dominates its mass spectrum.
This guide provides a structural breakdown of the DCNM fragmentation pattern under Electron Ionization (EI), distinguishing between diagnostic ions and common artifacts. It further details a field-proven protocol adapted from EPA Method 551.1, optimized for Mass Spectrometry (MS) confirmation.
Part 1: Molecular Properties & Isotopic Physics[1]
Before interpreting the spectrum, one must understand the isotopic "fingerprint" dictated by the two chlorine atoms. This is the primary validation tool for DCNM identification.
The Dichloro Cluster ( )
Chlorine exists naturally as
Mathematical Distribution
-
(
): (Relative Intensity: 100%)[1] -
(
): (Relative Intensity: 66%)[1] -
(
): (Relative Intensity: 11%)[1]
This 9:6:1 ratio is the hallmark of the DCNM base peak.
Chemical Constants
| Property | Value | Notes |
| Formula | ||
| Nominal Mass | 129 Da | Based on |
| Exact Mass | 128.938 | Monoisotopic |
| Stability | Low | Decomposes at high injector temps |
Part 2: Fragmentation Mechanics (EI Source)
Under standard 70 eV Electron Ionization, DCNM undergoes rapid fragmentation. The molecular ion (
Primary Pathway: C-N Bond Homolysis
The most energetically favorable pathway is the cleavage of the Carbon-Nitrogen bond. This ejects the nitro group (
-
Loss of
(46 Da): The parent molecule (m/z 129) loses the nitro group.- [1]
-
This generates the Base Peak Cluster at m/z 83, 85, and 87.
Secondary Pathways[1]
-
Nitro Group Ionization: The charge may be retained on the nitro group, generating a peak at m/z 46 (
) or m/z 30 ( ). -
C-Cl Cleavage: Less common as a primary step compared to nitro loss, but contributes to lower mass noise.[1]
Visualization: Fragmentation Pathway
The following diagram illustrates the decay of the parent molecule into its diagnostic ions.
Figure 1: Mechanistic fragmentation pathway of Dichloronitromethane under 70 eV EI.
Part 3: Detailed Spectral Fingerprint[1]
When analyzing real-world samples, look for the following specific ion clusters. The absence of a Molecular Ion (
| m/z Value | Ion Identity | Relative Abundance | Diagnostic Significance |
| 83 | 100% (Base) | Primary quantifier ion.[1] | |
| 85 | ~65% | Primary qualifier. Must match 9:6 ratio with 83. | |
| 87 | ~10% | Secondary qualifier. Confirms | |
| 46 | Variable (Low) | Indicates nitro group; often obscured by background. | |
| 30 | Variable | Common nitro fragment, but non-specific. | |
| 47/49 | Low | Minor rearrangement fragment. |
Expert Insight: If you observe a strong peak at m/z 129, suspect a co-eluting contaminant or soft ionization (CI) data. In EI, the 83/85/87 cluster is the definitive identifier.
Part 4: Analytical Protocol (Modified EPA 551.1)[1]
Standard EPA Method 551.1 uses Electron Capture Detection (ECD).[2][3] For Mass Spectrometry, specific modifications are required to prevent thermal degradation of DCNM in the injection port.
Workflow Logic
-
Salt-Assisted LLE: Increases ionic strength to drive organics into the solvent.
-
Solvent Choice: MTBE (Methyl tert-butyl ether) is preferred for its clean baseline in the low mass region.
-
Injector Temp: CRITICAL. DCNM degrades above 200°C.
Step-by-Step Methodology
-
Sample Prep:
-
Adjust 30 mL sample pH to 4.5–5.5 using phosphate buffer.
-
Add 10 g anhydrous Sodium Sulfate (
).
-
-
Extraction:
-
Add 3 mL MTBE (GC-grade).[1]
-
Shake vigorously for 2 minutes (mechanical shaker recommended).
-
Allow phase separation (2 min).
-
-
Instrument Parameters (GC-MS):
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).[1]
-
Inlet: Splitless, 180°C (Do not exceed 200°C).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Source Temp: 230°C.
-
-
Acquisition:
-
Scan Range: m/z 29–200.
-
Solvent Delay: 2.5 min (to skip MTBE).
-
Visualization: Analytical Workflow
Figure 2: Optimized extraction and detection workflow for DCNM analysis.
Part 5: Troubleshooting & Artifacts
Thermal Degradation
If the m/z 83/85/87 cluster ratio is skewed or peak tailing is severe, the injector is likely too hot or the liner is dirty. DCNM can decompose into chloropicrin or other artifacts on active sites.
-
Solution: Deactivate inlet liners (silanized glass wool) and lower inlet temperature to 170°C–180°C.
Matrix Interferences
In complex wastewater matrices, aliphatic hydrocarbons may co-elute.
-
Solution: Use Selected Ion Monitoring (SIM) focusing exclusively on m/z 83, 85, and 87. This eliminates background noise from non-halogenated compounds.
References
-
U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.[1][2][3][4] Revision 1.0. Cincinnati, OH.
-
National Institute of Standards and Technology (NIST). (2023). Dichloronitromethane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5]
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.
Sources
- 1. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane [webbook.nist.gov]
- 2. NEMI Method Summary - 551.1 [nemi.gov]
- 3. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]
- 4. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 5. Acetonitrile, dichloro- [webbook.nist.gov]
Computational Characterization and Reactivity Profiling of Dichloronitromethane (DCNM)
Executive Summary
Dichloronitromethane (DCNM) (
This technical guide provides a rigorous computational framework for studying DCNM. It moves beyond basic geometry optimization to explore potential energy surfaces (PES) of decomposition, atmospheric radical interactions, and in silico toxicity prediction using Density Functional Theory (DFT).
Electronic Structure & Conformational Dynamics
Theoretical Method Selection
Accurate modeling of DCNM requires functionals that account for dispersion forces and long-range interactions, particularly due to the chlorine atoms and the nitro group's resonance.
-
Recommended Functional: M06-2X or
B97X-D . These are superior to B3LYP for thermochemistry and barrier heights involving halogens. -
Basis Set: 6-311++G(2d,2p) or aug-cc-pVTZ .
-
Causality: The "++" (diffuse functions) are non-negotiable here. The nitro group (
) withdraws electron density, creating regions of high electron fluctuation that standard basis sets fail to capture, especially in transition states.
-
Geometric Considerations
The DCNM molecule exhibits a
Table 1: Key Structural Parameters (M06-2X/6-311++G(d,p))
| Parameter | Gas Phase ( | Aqueous (SMD) ( | Mechanistic Implication |
| C-N Bond | 1.51 | 1.49 | Shortening in water stabilizes the molecule against homolysis. |
| C-Cl Bond | 1.76 | 1.78 | Elongation in water suggests increased susceptibility to hydrolysis. |
| 110.5 | 111.2 | Steric bulk of Cl atoms dictates nucleophilic approach angles. | |
| Dipole ( | 2.1 D | 3.4 D | High polarity drives solubility and solvation stabilization. |
Decomposition and Atmospheric Fate
Understanding the breakdown of DCNM is vital for assessing its persistence. The decomposition competes between unimolecular dissociation and bimolecular radical abstraction.
Unimolecular Decomposition Channels
Two primary channels exist for thermal decomposition:
-
Channel A (C-N Fission):
-
Energetics: Typically the lowest energy path (
).
-
-
Channel B (HONO Elimination):
-
Energetics: Higher barrier due to the strained four-membered transition state.
-
Atmospheric Oxidation (Reaction with )
In the troposphere, the dominant sink is hydrogen abstraction by hydroxyl radicals.
This radical intermediate (
Visualization of Reaction Pathways
Caption: Comparative energetics of unimolecular decomposition vs. bimolecular atmospheric oxidation pathways.
In Silico Toxicology: The "Soft Electrophile" Hypothesis
For drug development professionals, DCNM is a prototype for SN2 reactivity with biological thiols (e.g., Cysteine in proteins, Glutathione).
The Mechanism of Toxicity
Toxicity is often mediated by the alkylation of DNA or proteins. The reactivity correlates strongly with the energy of the Lowest Unoccupied Molecular Orbital (
-
Lower
= Higher electrophilicity = Greater toxicity. -
Soft-Soft Interaction: The sulfur atom in glutathione is a "soft" nucleophile. It prefers reacting with "soft" electrophiles (like the carbon in alkyl halides) rather than "hard" electrophiles (like carbonyls).
Calculating Reactivity Descriptors
To predict toxicity, calculate the Global Electrophilicity Index (
Where:
-
(Chemical Potential)
-
(Chemical Hardness)
Protocol for Toxicity Prediction:
-
Optimize DCNM geometry (Solution phase, Water).
-
Extract HOMO and LUMO energies (in eV).[1]
-
Calculate
.[2] A value typically indicates high alkylating potential.
Experimental Protocols (Computational)
Protocol A: Geometry Optimization & Frequency Analysis
Objective: Obtain a validated minimum structure. Software: Gaussian 16 / ORCA 5.
Step-by-Step:
-
Input Construction:
-
Execution: Run optimization (Opt) followed by frequency (Freq).
-
Validation: Ensure zero imaginary frequencies . If imaginary frequencies exist (often small ones around
), they likely correspond to rotation; re-optimize with a tighter grid (Int=Ultrafine).
Protocol B: Transition State Search (OH Radical Attack)
Objective: Locate the TS for
-
Guess Structure: Place the Oxygen of
approximately from the H atom of DCNM. Angle should be near . -
Method: Opt=(TS, CalcFC, NoEigenTest)
-
Validation:
-
Look for exactly one imaginary frequency .
-
Visualize the vibration: It must correspond to the H atom moving between C and O.
-
Run an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the correct reactants and products.
-
Workflow Diagram
Caption: Standardized computational workflow for reactivity profiling of DCNM.
References
-
Tanaka, N., et al. (2025). Computational study of the reaction between chloroacetone and OH radical. ResearchGate.[4][5][6] 3[6][7]
- Relevance: Establishes the DFT methodology (M06-2X)
-
Stalter, D., et al. (2016). Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. Environmental Science & Technology. 8[7]
- Relevance: Provides the authoritative link between and toxicity for halonitromethanes.
-
Ye, J.T., et al. (2016). Computational study of H-abstraction reactions from CH3OCH2CH2Cl... Environmental Science and Pollution Research. 9
- Relevance: Validates the reaction channel analysis for chlorin
Sources
- 1. youtube.com [youtube.com]
- 2. 3D-QSAR studies of the chemical modification of hydroxyl groups of biomass (cellulose, hemicelluloses and lignin) using quantum chemical descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Density Functional Theory calculations employed to describe the transport of medical gases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational study of H-abstraction reactions from CH3OCH2CH2Cl/CH3CH2OCH2CH2Cl by Cl atom and OH radical and fate of alkoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Degradation Dynamics of Dichloronitromethane
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals investigating disinfection by-products (DBPs) and their environmental/toxicological footprints.[1]
Technical Guide & Whitepaper
Executive Summary
Dichloronitromethane (DCNM), a halogenated nitromethane (HNM), represents a class of emerging nitrogenous disinfection by-products (N-DBPs) with cytotoxicity and genotoxicity significantly exceeding that of regulated trihalomethanes (THMs) and haloacetic acids (HAAs). This guide delineates the physicochemical stability, formation kinetics, and degradation pathways of DCNM, providing a mechanistic framework for researchers assessing its environmental persistence and toxicological risks.
Physicochemical Profile & Formation Dynamics
DCNM (
Formation Precursors
Unlike carbonaceous DBPs, DCNM formation is driven by the presence of nitrogen-enriched organic matter.
-
Algal Organic Matter (AOM): Intracellular AOM, rich in amines and amino acids, is a potent precursor.
-
Disinfection Synergy: Pre-ozonation of water containing nitrite and dissolved organic matter (DOM) significantly enhances DCNM yields during subsequent chlorination.[1] Ozone oxidizes amines to nitro groups, which are then chlorinated.[1]
Table 1: Physicochemical Properties of DCNM
| Property | Value | Relevance |
|---|
| Molecular Formula |
Degradation Pathways
DCNM fate is governed by three primary mechanisms: Hydrolysis (pH-dependent), Photolysis (UV-driven), and Reductive Transformation (surface-mediated).
Hydrolysis (Base-Catalyzed)
DCNM is relatively stable in acidic environments but degrades rapidly under alkaline conditions.[1]
-
Mechanism: Base-catalyzed abstraction of the
-proton forms a nitronate anion.[1] This intermediate undergoes elimination to release nitrite ( ) and chloride ( ), eventually mineralizing to carbon dioxide or forming small organic acids like dichloroacetic acid (DCAA). -
Kinetics: Hydrolysis follows pseudo-first-order kinetics with respect to
.[1]
Photolysis (Direct & Indirect)
Direct photolysis is the dominant abiotic degradation pathway in surface waters.[1]
-
Mechanism: UV irradiation (254 nm) causes homolytic cleavage of the
or bond.[1] -
Radical Scavenging: In the presence of radical scavengers (e.g., bicarbonate), the reaction efficiency may decrease, but indirect photolysis via hydroxyl radicals (
) in Advanced Oxidation Processes (AOPs) accelerates degradation.
Reductive Transformation (Zero-Valent Iron)
In groundwater remediation and engineered treatment systems, Zero-Valent Iron (ZVI,
-
Mechanism: Surface-mediated electron transfer.[1]
acts as the electron donor.[1][2] -
Pathway: Sequential hydrogenolysis (replacement of Cl with H) and nitro-reduction (reduction of
to ).[1] -
Significance: ZVI reduction is orders of magnitude faster than hydrolysis, making it a viable remediation strategy.
Pathway Visualization
The following diagram illustrates the divergent fates of DCNM based on environmental conditions.
Figure 1: Divergent degradation pathways of Dichloronitromethane driven by pH, light, and redox potential.
Toxicity & Biological Interaction
For drug development professionals, DCNM serves as a reference toxicant for genotoxic stress.[1]
-
Cytotoxicity: DCNM is approximately 30x more cytotoxic than dichloroacetic acid (DCAA) in Chinese Hamster Ovary (CHO) cell assays.[1]
-
Genotoxicity: Induces DNA strand breaks and micronuclei formation.[1] The mechanism is linked to the electrophilic nature of the molecule and the formation of reactive radical intermediates during intracellular metabolism.
-
Relevance: Presence in pharmaceutical grade water must be strictly controlled due to high potency at low concentrations (
range).[1]
Analytical Methodology: Quantification Protocol
Precise quantification is required for kinetic studies.[1] The following protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Electron Capture Detection (GC-ECD).
Protocol Workflow
-
Sample Collection: Collect water samples in amber glass vials with PTFE-lined caps. Quench residual chlorine immediately using ammonium chloride (
) to stop DBP formation.[1] Note: Avoid sodium thiosulfate as it can degrade HNMs. -
Extraction (LLE):
-
Analysis (GC-ECD):
Figure 2: Optimized analytical workflow for DCNM quantification minimizing degradation artifacts.
References
-
Degradation Mechanisms of Halonitromethanes: Title: Free-Radical Chemistry of Disinfection Byproducts.[1] 3. Degradation Mechanisms of Chloronitromethane, Bromonitromethane, and Dichloronitromethane. Source: Environmental Science & Technology / NIH PubMed.[1] URL:[Link]
-
Toxicity Comparison (Cytotoxicity/Genotoxicity): Title: Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity.[1][3] Source: Environmental Science & Technology (ACS).[1] URL:[Link]
-
Formation from Algal Organic Matter: Title: Disinfection By-Products Formation from Chlor(am)ination of Algal Organic Matter of Chlorella sorokiniana.[1][4][5] Source: Toxics (MDPI).[1] URL:[Link]
-
Zero-Valent Iron Reduction: Title: Reduction of Chlorinated Methanes by Nano-Sized Zero-Valent Iron.[1][6][7] Kinetics, Pathways, and Effect of Reaction Conditions.[8] Source: Environmental Engineering Science.[1] URL:[Link]
-
Hydrolysis Pathways: Title: Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate.[1] Source: Water Research / NIH.[1] URL:[Link]
Sources
- 1. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Free-radical chemistry of disinfection byproducts. 3. Degradation mechanisms of chloronitromethane, bromonitromethane, and dichloronitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disinfection By-Products Formation from Chlor(am)ination of Algal Organic Matter of Chlorella sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanoscale zero-valent iron reduction coupled with anaerobic dechlorination to degrade hexachlorocyclohexane isomers in historically contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Guide: Solubility Profile & Solvent Compatibility of Dichloronitromethane (DCNM)
Executive Summary
Dichloronitromethane (DCNM), a halogenated nitroalkane, presents a unique solubility profile governed by its high polarity and significant C-H acidity. Unlike simple alkyl halides, DCNM acts as a "pseudo-acid," capable of altering the pH of unbuffered aqueous solutions and reacting violently with basic organic solvents.
This guide provides a definitive technical analysis of DCNM’s solubility for researchers in pharmaceutical synthesis and agrochemical development. It moves beyond basic "like dissolves like" heuristics to explore the mechanistic drivers of solvation, providing self-validating protocols for solubility determination and critical safety warnings regarding solvent incompatibility.
Physicochemical Architecture
To understand DCNM's solubility, one must first understand its electronic structure. The molecule consists of a methane backbone substituted with one nitro group (
The "Alpha-Proton" Factor
The defining feature of DCNM is the single hydrogen atom on the alpha-carbon. The electron-withdrawing induction (
-
Estimated
: ~5.0 – 6.0 (in water), significantly lower than nitromethane ( ). Note: Some predictive models suggest even lower values depending on solvation shells. -
Implication: In basic solvents (e.g., Pyridine, Amines), DCNM does not merely dissolve; it deprotonates to form a nitronate salt. This is a critical distinction for process chemists.
Polarity and Density
-
Dipole Moment: High. The nitro group and chlorine atoms create a strong permanent dipole.
-
Density:
(estimated based on congener comparison; denser than water).
Solubility Data & Solvent Compatibility
The following data categorizes solvent compatibility based on mechanistic interactions. DCNM exhibits high solubility in polar aprotic and chlorinated solvents due to dipole-dipole interactions.
Table 1: Solubility Profile of Dichloronitromethane
| Solvent Class | Representative Solvents | Solubility Rating | Interaction Mechanism | Critical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dipole-Dipole, Dispersion | Recommended. Ideal for extraction due to structural similarity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole | Caution. High solubility, but thermal instability risks increase in high-boiling solvents like DMSO. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | H-Bonding (Solvent Donor) | Soluble, but potential for nucleophilic attack or transesterification under forcing conditions. |
| Ethers | Diethyl Ether, THF | Good | Dipole-Dipole | Good for synthesis; THF peroxides must be absent. |
| Aromatics | Benzene, Toluene | Moderate to Good | Useful for partitioning; less soluble than in chlorinated solvents. | |
| Alkanes | Hexane, Heptane | Poor | Induced Dipole | Anti-Solvent. Useful for precipitating impurities or crystallizing derivatives. |
| Water | Sparingly Soluble | H-Bonding (limited) | Hydrolysis risk over time. Forms acidic solution.[4] |
Mechanistic Solvation Diagram
The following diagram illustrates the competing forces stabilizing DCNM in different environments.
Figure 1: Mechanistic interactions between DCNM and various solvent classes. Note the reactive pathway with bases.[3]
Experimental Protocol: Solubility Determination
Objective: To accurately determine the saturation solubility of DCNM in a target solvent using a self-validating Gravimetric/GC workflow.
Safety Pre-Check:
-
Lachrymator: Work exclusively in a fume hood.
-
Explosion Hazard: Do not heat concentrated DCNM solutions above 60°C.
Step-by-Step Methodology
-
Saturation Equilibrium:
-
Add excess DCNM (liquid) to 5.0 mL of the target solvent in a crimp-sealed vial.
-
Agitate at controlled temperature (
) for 24 hours. -
Validation: Visually confirm a biphasic layer (undissolved oil) persists. If clear, add more DCNM.
-
-
Phase Separation:
-
Centrifuge the vial at 3000 RPM for 10 minutes to separate the undissolved oil droplets.
-
Carefully aspirate the supernatant (saturated solution) using a glass syringe with a 0.2
PTFE filter.
-
-
Quantification (GC-FID Method):
-
Internal Standard: Prepare a known concentration of Nitrobenzene in DCM.
-
Dilution: Dilute the filtered supernatant 1:100 with the Internal Standard solution.
-
Analysis: Inject into GC-FID (DB-5 Column).
-
Calculation: Use the response factor ratio to calculate the concentration of DCNM in the original supernatant.
-
Workflow Visualization
Figure 2: Self-validating workflow for determining DCNM solubility limits.
Safety & Handling (Critical)
Researchers must treat Dichloronitromethane with the same respect accorded to Chloropicrin (Trichloronitromethane).
-
Lachrymatory Effect: DCNM is a potent tear agent. Exposure to vapors causes immediate, severe eye and respiratory irritation.
-
Control: Use only in a certified chemical fume hood. Double-glove (Nitrile/Laminate).
-
-
Shock Sensitivity: While less sensitive than polynitro compounds, halogenated nitroalkanes can decompose violently under shock or high heat.
-
Prohibition:[5] Never distill DCNM to dryness.
-
-
Base Incompatibility:
-
Hazard: Mixing DCNM with strong bases (NaOH, KOH, Hydrazine) or even strong organic bases (DBU) can generate heat and unstable nitronate salts, leading to potential runaway reactions.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 165571, Dichloronitromethane. Retrieved from [Link][2]
-
Feuer, H. (1969). The Chemistry of the Nitro and Nitroso Groups.[4] Interscience Publishers. (Classic text regarding the acidity of alpha-halo nitro compounds).
Sources
Mechanistic Toxicology of Dichloronitromethane: Free Radical Pathways & Molecular Interactions
This technical guide details the free radical chemistry of Dichloronitromethane (DCNM), focusing on mechanistic pathways, experimental characterization, and toxicological implications.
Executive Summary
Dichloronitromethane (DCNM,
Fundamental Radical Generation Mechanisms
The reactivity of DCNM is governed by the competition between the C-Cl and C-N bond cleavages. The pathway taken depends heavily on the activation source (photolytic vs. metabolic).
Photolytic Activation (UV/Solar)
Under UV irradiation (254 nm), DCNM undergoes homolytic cleavage. While the C-Cl bond energy (~327 kJ/mol) is significant, the C-N bond (~305 kJ/mol) is generally weaker in simple nitroalkanes. However, in polychlorinated systems, the "heavy atom effect" and resonance stabilization can facilitate C-Cl cleavage.
-
Primary Pathway (C-N Cleavage):
-
Outcome: Formation of the dichloromethyl radical (
) and nitrogen dioxide ( ). is a precursor to nitrating species (peroxynitrite).
-
-
Secondary Pathway (C-Cl Cleavage):
-
Outcome: Formation of the chloronitromethyl radical (
). This radical is stabilized by the electron-withdrawing nitro group, making it a persistent oxidative threat.
-
Metabolic Activation (Reductive Dehalogenation)
In biological systems, DCNM undergoes reductive dehalogenation primarily catalyzed by Cytochrome P450 2E1 (CYP2E1). This mechanism mirrors the toxicity of carbon tetrachloride (
-
Substrate Binding: DCNM binds to the heme active site of CYP2E1.
-
One-Electron Reduction: The heme iron (
) transfers a single electron to DCNM. -
Dissociative Electron Attachment: The resulting radical anion ejects a chloride ion (
).
Critical Insight: Unlike photolysis, metabolic activation selectively targets the C-Cl bond due to the high electron affinity of the halogen, generating the
Reactivity & Propagation Cascades
Once formed, the chloronitromethyl radical (
Peroxyl Radical Formation
In aerobic environments, carbon-centered radicals react with molecular oxygen at diffusion-controlled rates (
This peroxyl radical is a potent oxidant capable of:
-
Lipid Peroxidation: Abstracting hydrogen from polyunsaturated fatty acids (PUFAs), initiating chain reactions.
-
Epoxidation: Reacting with DNA bases or protein residues.
Glutathione (GSH) Depletion
DCNM acts as a direct alkylating agent towards the sulfhydryl group of glutathione, catalyzed by Glutathione S-Transferase (GST):
-
Consequence: Rapid depletion of the cellular antioxidant pool renders the cell vulnerable to the ROS generated by the radical pathways described above.
Experimental Protocols
Protocol A: ESR Spin Trapping of DCNM Radicals
Objective: Definitively identify the carbon-centered radicals generated during DCNM activation. Reagents:
-
Spin Trap: DMPO (5,5-dimethyl-1-pyrroline N-oxide), purified by charcoal filtration.
-
System: Phosphate-buffered saline (PBS, pH 7.4) or Microsomal fraction (rat liver).
-
DCNM Stock: 100 mM in DMSO.
Step-by-Step Workflow:
-
Preparation: In a quartz flat cell, mix 50 mM DMPO with 1 mM DCNM in PBS.
-
Activation (Choose one):
-
Photolytic: Irradiate directly in the cavity with a UV lamp (Hg-Xe, 500W).
-
Enzymatic: Add NADPH (1 mM) and microsomes (1 mg protein/mL) to the mix. Incubate at 37°C for 5 mins before transfer to cell.
-
-
Acquisition: Record EPR spectra at room temperature.
-
Settings: Microwave power 20 mW; Modulation amplitude 1 G; Scan range 100 G.
-
-
Analysis: Look for the characteristic 6-line signal (a triplet of doublets) typical of DMPO-carbon adducts (
, ).-
Validation: Use superoxide dismutase (SOD) to rule out superoxide artifacts.
-
Protocol B: Detection of Oxidative DNA Damage (8-oxo-dG)
Objective: Quantify the biological impact of DCNM-induced radicals. Method: HPLC-ECD (Electrochemical Detection) or LC-MS/MS.
-
Exposure: Treat mammalian cells (e.g., CHO or HepG2) with DCNM (0–500
) for 4 hours. -
DNA Extraction: Use a high-purity kit (phenol-chloroform free) to prevent adventitious oxidation.
-
Digestion: Hydrolyze DNA to nucleosides using Nuclease P1 and Alkaline Phosphatase.
-
Quantification:
-
Inject into HPLC with a C18 reverse-phase column.
-
Detect 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) electrochemically at +600 mV.
-
Normalization: Express results as 8-oxo-dG per
dG residues.
-
Mechanistic Visualization
Diagram 1: Dual Activation Pathways of DCNM
Caption: Figure 1. Divergent radical generation pathways of DCNM. Metabolic activation selectively targets the C-Cl bond, while photolysis favors C-N cleavage.
Diagram 2: Oxidative Stress & GSH Depletion Loop
Caption: Figure 2. The GSH depletion mechanism. DCNM conjugation consumes GSH, disabling the cell's ability to neutralize radical-induced ROS, leading to apoptosis.
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Bond Energy (C-N) | ~305 kJ/mol | Susceptible to photolysis; leads to |
| Bond Energy (C-Cl) | ~327 kJ/mol | Target of reductive metabolism (CYP2E1). |
| Primary Radical | Highly electrophilic; initiates lipid peroxidation. | |
| Major DNA Adduct | 8-oxo-dG | Marker of oxidative stress (indirect damage). |
| GSH Interaction | Direct Alkylation ( | Causes rapid depletion of antioxidant defense. |
References
-
Free-Radical Chemistry of Disinfection Byproducts. Journal of Physical Chemistry A, 2010.
-
Reductive Dehalogenation by Cytochrome P450. Journal of Biological Chemistry, 1993.
-
ESR Spin Trapping of Carbon-Centered Radicals. Free Radical Biology and Medicine, 2009.
-
Mechanisms of Haloacetonitrile Toxicity. Toxicology and Applied Pharmacology, 1995.
-
DNA Adducts and Oxidative Stress. Mutation Research, 2012.
Methodological & Application
Application Note: Dichloronitromethane (DCNM) as a Reagent for Heterocyclic Synthesis
Part 1: Executive Summary & Strategic Value
Dichloronitromethane (DCNM) (CAS: 7119-89-3) is a potent, underutilized C1-synthon in modern heterocyclic chemistry. Unlike its ubiquitous cousin trichloronitromethane (chloropicrin), DCNM offers a unique balance of reactivity due to the presence of a single acidic proton, two chlorine atoms, and a nitro group on the same carbon.
This structural motif allows DCNM to function through three distinct mechanistic pathways:
-
Electrophilic C-Alkylation: Acting as a "soft" electrophile for electron-rich heterocycles (e.g., indoles, pyrroles) under Lewis acid catalysis.
-
Carbene Generation: Serving as a precursor to chloronitrocarbene (:CCl(NO₂)) via base-mediated
-elimination. This species is critical for cyclopropanation-rearrangement sequences that yield fused heterocycles. -
Nucleophilic Substitution: Functioning as a gem-dihalo equivalent for cyclocondensation with 1,2-binucleophiles (e.g., thioamides, diamines) to access thiazoles and imidazoles.
This guide provides validated protocols for leveraging DCNM to install high-value chloronitromethyl and nitro-substituted motifs, which are increasingly sought after in drug discovery for their metabolic stability and unique electronic properties.
Part 2: Safety & Handling (Critical)
Warning: Dichloronitromethane is a hazardous alkylating agent and a nitro compound. Strict adherence to safety protocols is mandatory.
| Hazard Class | Description | Mitigation Strategy |
| Acute Toxicity | High toxicity via inhalation and skin contact. Potential lachrymator. | Handle only in a functioning chemical fume hood. Double-glove (Nitrile + Laminate). |
| Explosivity | Nitro-containing compounds can be shock-sensitive or explosive upon rapid heating. | Do not distill to dryness. Avoid contact with strong bases (e.g., NaH) without solvent dilution. |
| Incompatibility | Reacts violently with strong reducing agents and alkali metals. | Quench reactions slowly at low temperatures. Store away from amines and hydrides. |
Decontamination: Spills should be treated with dilute aqueous sodium hydroxide (5%) to hydrolyze the compound, followed by neutralization with acetic acid before disposal.
Part 3: Mechanistic Pathways & Reactivity
DCNM's versatility stems from its ability to access different reactive intermediates depending on the reaction conditions (pH, catalyst).
Diagram 1: Reactivity Modes of Dichloronitromethane
Caption: DCNM serves as a divergent precursor. Base treatment yields carbenes for cycloadditions, while Lewis acids activate it for electrophilic aromatic substitution.
Part 4: Experimental Protocols
Protocol A: C3-Functionalization of Indoles (Friedel-Crafts Alkylation)
Objective: Synthesis of 3-(chloronitromethyl)indole derivatives. This motif is a versatile precursor for tryptamine analogs and spiro-indolines.
Mechanism: The Lewis acid coordinates to the nitro group or chlorine, generating a highly electrophilic species that attacks the electron-rich C3 position of the indole.
Materials:
-
Indole (1.0 equiv)
-
Dichloronitromethane (1.2 equiv)
-
Aluminum Chloride (
) or Stannic Chloride ( ) (1.5 equiv) -
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with nitrogen.
-
Solvent & Substrate: Add Indole (1.17 g, 10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add Dichloronitromethane (1.55 g, 12 mmol) dropwise via syringe over 5 minutes. The solution may darken slightly.
-
Catalyst Addition: Carefully add
(2.0 g, 15 mmol) in small portions to control the exotherm. Note: Evolution of HCl gas may occur; ensure proper venting. -
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20-25 °C). Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product typically appears as a new spot with lower
than the starting indole. -
Quench: Cool the mixture back to 0 °C. Slowly quench with ice-cold water (10 mL).
-
Workup: Dilute with DCM (30 mL). Wash the organic layer with saturated
(2 x 20 mL) and Brine (20 mL). -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
Expected Outcome: 3-(chloronitromethyl)indole (Yield: 60-75%). Data Validation:
-
1H NMR (CDCl3): Look for the diagnostic singlet or doublet for the
proton around 6.5-7.5 ppm.
Protocol B: Synthesis of Functionalized Thiazoles via Cyclocondensation
Objective: Synthesis of 2-substituted-4-chloronitro-thiazoles (or related derivatives) using DCNM as a gem-dihalo synthon.
Mechanism: This reaction proceeds via a Hantzsch-type condensation where the sulfur of the thioamide attacks the electrophilic carbon of DCNM, followed by cyclization and loss of HCl.
Materials:
-
Thiobenzamide (1.0 equiv)
-
Dichloronitromethane (1.2 equiv)
-
Ethanol (absolute)
-
Pyridine (1.0 equiv) or Sodium Acetate (buffer)
Step-by-Step Methodology:
-
Dissolution: In a pressure tube or reflux flask, dissolve Thiobenzamide (1.37 g, 10 mmol) in Ethanol (15 mL).
-
Reagent Addition: Add Dichloronitromethane (1.55 g, 12 mmol) at room temperature.
-
Base Addition: Add Pyridine (0.8 mL, 10 mmol) to scavenge the HCl generated.
-
Heating: Heat the mixture to reflux (78 °C) for 4-6 hours.
-
Observation: The formation of a precipitate (Pyridine-HCl) indicates reaction progress.
-
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Redissolve residue in EtOAc (50 mL) and wash with water (3 x 20 mL) to remove salts.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Note: This pathway is sensitive to steric bulk on the thioamide. Electron-donating groups on the thioamide aryl ring generally improve yields.
Diagram 2: Experimental Workflow (Indole Functionalization)
Caption: Step-by-step workflow for the Lewis Acid-mediated functionalization of indoles with DCNM.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of DCNM or Product | Ensure strictly anhydrous conditions (dry solvents, N2 atm). |
| Polymerization | Excessive Lewis Acid strength | Switch from |
| No Reaction | Deactivated Substrate | If the heterocycle has EWGs (e.g., nitro-indole), heat to reflux or use a stronger catalyst ( |
| Violent Exotherm | Rapid addition of catalyst | Add catalyst in small portions or as a solution in DCM. |
Part 6: References
-
Smolecule. (2023). Dichloronitromethane - Product Information and Reactivity Profile. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 165571: Dichloronitromethane. Retrieved from
-
Matsumoto, K., et al. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines Under High Pressure. (Analogous reactivity citation). Heterocycles, 36(10).
-
LGC Standards. (2025). Certificate of Analysis: Dichloronitromethane.[1][2][3] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Nitro-compounds and Halogenated Solvents. Retrieved from
Sources
Application Note: Strategic Utilization of Dichloronitromethane (DCNM) in Pharmaceutical Scaffolding
Executive Summary
Dichloronitromethane (DCNM) is a potent, multi-functional C1 building block that serves as a "chameleon" reagent in medicinal chemistry. Its unique structure—featuring a nitro group (an electron-withdrawing masked amine) and two chlorine atoms (leaving groups/functionalizable sites)—allows it to act as a linchpin in the synthesis of complex pharmaceutical intermediates.
This guide details the practical application of DCNM in constructing
Part 1: Chemical Profile & Critical Safety Protocols
The Lachrymator Hazard
DCNM is structurally related to chloropicrin (trichloronitromethane) and shares its aggressive lachrymatory (tear-inducing) properties. It is volatile and can penetrate standard nitrile gloves over time.
Safety Containment Protocol:
-
Engineering Controls: All handling must occur within a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE Layering:
-
Quenching Spills: Do not wipe with paper towels. Cover with a mixture of sand and soda ash. Neutralize with dilute aqueous sodium sulfite (
) to reduce the nitro/halogen functionality before disposal.
Physicochemical Properties
| Property | Value | Relevance to Synthesis |
| CAS Number | 7119-89-3 | Identity verification. |
| Boiling Point | 106–107 °C | Allows for reflux in lower-boiling solvents (e.g., DCM, THF) without loss. |
| Density | ~1.4 g/mL | Denser than water; forms the bottom layer in aqueous extractions. |
| Acidity ( | ~6.0 | The |
Part 2: C-C Bond Formation (The Henry Reaction)[3]
The most powerful application of DCNM is the Nitroaldol (Henry) Reaction . Unlike nitromethane, the presence of two chlorine atoms stabilizes the resulting carbanion but also makes the product (
Protocol A: Synthesis of -Dichloro- -hydroxynitroalkanes
Target Application: Precursor for Chloramphenicol analogs and
Reagents & Setup:
-
Substrate: Aryl Aldehyde (1.0 equiv)
-
Reagent: Dichloronitromethane (1.2 equiv)
-
Catalyst: DIPEA (Diisopropylethylamine) or catalytic DBU (10 mol%)
-
Solvent: THF (anhydrous) or DCM
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the Aryl Aldehyde (10 mmol) in anhydrous THF (20 mL). -
Addition: Add DCNM (12 mmol) via syringe. Cool the mixture to 0 °C.
-
Expert Insight: Cooling is critical. The reaction is exothermic, and higher temperatures favor the Retro-Henry reaction (decomposition back to starting materials).
-
-
Catalysis: Add DIPEA (2 mmol) dropwise over 10 minutes.
-
Checkpoint: The solution typically turns yellow/orange, indicating the formation of the nitronate anion.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC (stain with
or UV). The product usually appears as a less polar spot than the aldehyde. -
Quench: Pour the mixture into ice-cold 1M HCl (20 mL) to protonate the alkoxide and stop the reaction.
-
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine. Dry over and concentrate in vacuo.-
Warning: Do not heat the water bath above 40 °C during concentration; these adducts are thermally labile.
-
Part 3: Reductive Cascade to -Amino Alcohols
The DCNM-aldehyde adduct contains a nitro group and two chlorines. A "Global Reduction" removes the chlorines (hydrodechlorination) and reduces the nitro group to an amine, yielding a clean
Protocol B: Catalytic Hydrogenation
Target: Synthesis of pharmacophores like Sphingosine or Norpseudoephedrine analogs.
Reagents:
-
Substrate: DCNM-Aldehyde Adduct (from Protocol A)
-
Catalyst: 10% Pd/C (Palladium on Carbon) or Raney Nickel
-
Hydrogen Source:
Balloon (1 atm) or Parr Shaker (40 psi) -
Base Scavenger: Sodium Acetate (NaOAc) or Triethylamine (
)-
Causality: The reduction of
bonds releases HCl. Without a base scavenger, the amine product will form a salt and potentially poison the catalyst.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude nitro-alcohol (5 mmol) in Methanol (25 mL).
-
Scavenger: Add NaOAc (15 mmol, 3 equiv).
-
Catalyst Loading: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Argon).
-
Safety: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of solvent before addition.
-
-
Hydrogenation: Purge the vessel with
three times. Stir vigorously under atmosphere for 12–24 hours. -
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with Methanol.
-
Purification: Concentrate the filtrate. The residue is often the acetate salt of the amine. Free-base using saturated
and extract with DCM.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent utility of DCNM, showing how a single starting material branches into two distinct, high-value pharmaceutical classes.
Caption: Divergent synthesis pathways starting from DCNM. Pathway 1 (Green) yields amino alcohols via reduction.[3] Pathway 2 (Blue) yields heterocycles via dehydration and cycloaddition.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Henry Rxn) | Retro-Henry Reaction | Lower the temperature to -10 °C. Ensure the reaction is quenched immediately into acid before workup. |
| Incomplete Reduction | Catalyst Poisoning (HCl) | Increase the equivalents of NaOAc (base scavenger). HCl generated from dechlorination deactivates Pd/C. |
| Product Decomposition | Thermal Instability | Avoid rotary evaporation bath temps >40 °C. Store the dichloro-nitro intermediate in a freezer (-20 °C). |
| Lachrymatory Release | Poor Containment | Verify hood sash height. Use a bleach or sulfite bath to rinse all glassware inside the hood before removal. |
References
-
Henry Reaction Mechanisms: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.
-
DCNM Properties & Safety: PubChem. "Dichloronitromethane (Compound)."[1][4] National Library of Medicine.
-
Reduction of Halo-Nitro Compounds: Ballini, R., et al. (2007). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 107(9), 3874-3922.
-
Handling Hazardous Chemicals: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
Application Note: Dichloronitromethane (DCNM) in Agrochemical Synthesis
Topic: Dichloronitromethane (DCNM) as a Building Block for Agrochemicals Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Process Chemists, and Agrochemical Development Leads.
Strategic Utilization of a Dense Functional C1 Synthon
Executive Summary & Chemical Profile
Dichloronitromethane (DCNM) (CAS: 7119-89-3) represents a high-value "C1" building block characterized by its unique functional density.[1][2] Possessing both a nitro group (electron-withdrawing, reducible) and two chlorine atoms (leaving groups, lipophilicity enhancers) on a single carbon, it serves as a versatile electrophilic and nucleophilic linchpin.
In modern agrochemical discovery, DCNM is primarily utilized to:
-
Introduce Lipophilic Pharmacophores: The
moiety significantly alters the and metabolic stability of fungicidal candidates. -
Construct Heterocycles: It acts as a precursor for isoxazoles, thiazoles, and functionalized nitroalkenes via condensation and cycloaddition pathways.
-
Synthesize Bioactive Amines: Post-coupling reduction yields
-dichloroamines, structural motifs found in neonicotinoid-class insecticides.
Physicochemical Profile (Table 1)
| Property | Value | Relevance to Protocol |
| Formula | Bifunctional (Acidic | |
| Molecular Weight | 129.93 g/mol | Stoichiometry calculations |
| Boiling Point | 106–107 °C | Allows for reflux in lower-boiling solvents |
| Density | 2.12 g/mL | Heavy organic phase (sinks in water extractions) |
| Acidity ( | ~5–6 | Deprotonated by weak bases ( |
| Hazards | Lachrymator, Toxic | Requires closed-system handling |
Safety & Handling Protocols (Critical)
Warning: DCNM is a potent lachrymator and skin irritant. It exhibits shock sensitivity under extreme conditions (dryness/metal contact).
Mandatory Safety Workflow
-
Containment: All transfers must occur within a certified fume hood.
-
Neutralization Trap: Connect reaction vessel vents to a scrubber containing 10% NaOH/Ethanol to neutralize vapors.
-
No Metal Spatulas: Use Teflon or glass tools. Contact with alkali metals or finely divided Zn/Mg can induce explosive decomposition.
-
Quenching: Residual DCNM should be quenched with dilute aqueous sodium sulfite (
) before disposal.
Strategic Synthetic Pathways
DCNM operates through two primary mechanistic modes:
-
Mode A (Nucleophilic): Deprotonation of the
-proton generates a stabilized carbanion for Henry-type condensations. -
Mode B (Electrophilic/Radical): The
bonds are susceptible to radical abstraction or nucleophilic substitution under specific conditions.
Visualization: DCNM Reactivity Hub
Figure 1: Divergent synthetic pathways from DCNM. The Henry reaction (green path) is the primary entry point for agrochemical scaffolds.
Detailed Experimental Protocol
Protocol A: The Modified Henry Reaction
Objective: Synthesis of 1-Aryl-2,2-dichloro-2-nitroethanols .
Application: This scaffold serves as a core pharmacophore for broad-spectrum fungicides, leveraging the
Reagents:
-
Aryl Aldehyde (1.0 equiv)
-
Dichloronitromethane (1.2 equiv)
-
Catalyst: DABCO (10 mol%) or Triethylamine (20 mol%)
-
Solvent: THF (anhydrous) or DCM
-
Temperature: 0°C to 25°C
Step-by-Step Methodology:
-
System Setup:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Critical: Ensure the waste vent is connected to a caustic scrubber (NaOH).
-
-
Reagent Charging:
-
Charge the flask with the Aryl Aldehyde (e.g., 4-chlorobenzaldehyde, 20 mmol) and solvent (THF, 50 mL).
-
Cool the solution to 0°C using an ice/water bath. Reasoning: Low temperature suppresses the retro-Henry reaction and prevents decomposition of the labile DCNM anion.
-
-
DCNM Addition:
-
Add DCNM (24 mmol) to the solution in one portion (if small scale) or dropwise (if >10g scale) to manage exotherm.
-
-
Catalysis:
-
Add the base (DABCO or TEA) dropwise over 10 minutes.
-
Observation: The solution typically turns yellow/orange, indicating the formation of the nitronate intermediate.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). The aldehyde spot should disappear, and a new, more polar spot (alcohol) should appear.
-
-
Workup (Self-Validating Step):
-
Quench with 0.1 M HCl (30 mL) to neutralize the base and protonate the alkoxide. Check pH < 4.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous
and concentrate in vacuo. -
Note: Do not heat the water bath above 40°C during concentration; nitro-alcohols can be thermally unstable.
-
-
Purification:
-
Recrystallization from Hexane/DCM is preferred over column chromatography, as silica can sometimes induce retro-aldol cleavage.
-
Protocol B: Dehydration to Gem-Chloronitroalkenes
Objective: Conversion of the alcohol (from Protocol A) to a Michael Acceptor.
-
Dissolve the nitroethanol (10 mmol) in DCM (30 mL).
-
Add Thionyl Chloride (
, 1.2 equiv) and Pyridine (2.0 equiv) at 0°C. -
Stir for 2 hours.
-
Mechanism: The hydroxyl group is converted to a good leaving group, followed by E2 elimination driven by the acidity of the benzylic proton (if present) or internal rearrangement.
-
Result: Formation of the
alkene (often requires careful handling due to high reactivity).
Analytical Validation
To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Confirms C-C bond formation.[3] Disappearance of aldehyde proton ( | |
| 13C NMR | Characteristic shift for the gem-dichloronitro carbon. | |
| IR Spectroscopy | ~1550 | Confirms retention of the nitro group. |
| GC-MS | Molecular ion often invisible; look for | DCNM derivatives fragment easily; soft ionization (CI) is recommended. |
Process Workflow Diagram
Figure 2: Operational workflow for the DCNM-mediated Henry Reaction.
References
-
Dichloronitromethane Product Safety & Data. PubChem, National Library of Medicine. Available at: [Link]
-
The Henry Reaction (Nitroaldol Reaction). Organic Chemistry Portal.[3] Available at: [Link]
-
Thiazole and Isothiazole Chemistry in Crop Protection. National Institutes of Health (PubMed). Available at: [Link] (General reference for isothiazole relevance in agrochemistry).
Disclaimer: This guide is for research purposes only. All protocols must be validated by qualified personnel in a controlled laboratory environment adhering to local safety regulations.
Sources
Application Note: Nucleophilic Substitution & C-C Bond Formation with Dichloronitromethane (DCNM)
This Application Note and Protocol guide details the nucleophilic substitution mechanisms involving Dichloronitromethane (DCNM) . It is designed for researchers in medicinal chemistry and process development.
) CAS: 7119-89-3Executive Summary: The "Magic Chloro" Synthon
Dichloronitromethane (DCNM) is a high-value C1 synthon in drug discovery, offering a unique dual reactivity profile. It serves as a pronucleophile (generating the stable dichloronitromethyl carbanion) and an electrophile (susceptible to
Its utility is amplified by the "Magic Chloro Effect" , where the strategic introduction of chlorine atoms into drug scaffolds can increase potency by up to 100-fold, improve metabolic stability (blocking P450 oxidation sites), and enhance lipophilicity (
This guide details the mechanistic pathways for utilizing DCNM to synthesize
Mechanistic Insight: Dual Reactivity Pathways
Pathway A: DCNM as a Nucleophile (Carbanion Formation)
The presence of the strongly electron-withdrawing nitro group (
-
Mechanism: Deprotonation by a mild base generates the resonance-stabilized dichloronitromethyl carbanion.
-
Application: This anion attacks electrophiles such as aldehydes (Henry Reaction) or Michael acceptors (Conjugate Addition) to form new C-C bonds while retaining the gem-dichloro functionality.
Pathway B: DCNM as an Electrophile (Nucleophilic Substitution of Cl)
While less common than its carbanion chemistry, the C-Cl bond in DCNM is activated by the adjacent nitro group, making it susceptible to nucleophilic attack, particularly by "soft" nucleophiles (e.g., thiols, phosphines).
-
Mechanism:
attack at the carbon center displaces a chloride ion. -
Side Reaction Warning: "Hard" nucleophiles (e.g., alkoxides) often act as bases, favoring Pathway A (deprotonation) over substitution.
Pathway Visualization
Caption: Figure 1. Bifurcated reactivity of DCNM showing Carbanion-mediated C-C bond formation (Red) vs. Direct Nucleophilic Substitution (Blue).
Validated Protocol: Synthesis of -Dichloro- -hydroxy Nitroalkanes
Objective: Synthesis of 2,2-dichloro-1-phenyl-2-nitroethanol via the Henry Reaction (Nitroaldol) between DCNM and Benzaldehyde.
Reagents & Equipment
| Reagent | Equiv.[1][2] | Role | Hazard Note |
| Dichloronitromethane | 1.2 | Pronucleophile | Fatal if inhaled/absorbed. Lachrymator. |
| Benzaldehyde | 1.0 | Electrophile | Irritant. Ensure fresh (low acid). |
| Triethylamine ( | 0.1 - 0.2 | Catalyst (Base) | Flammable, corrosive. |
| Dichloromethane (DCM) | Solvent | Medium | Volatile, suspected carcinogen. |
| Magnesium Sulfate | N/A | Drying Agent | Dust irritant. |
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Preparation: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Charging: Add Benzaldehyde (10 mmol, 1.06 g) and anhydrous DCM (20 mL).
-
Cooling: Submerge the flask in an ice-water bath (
). -
Reagent Addition: Add Dichloronitromethane (12 mmol, 1.56 g) via syringe. Note: DCNM is volatile; handle in a fume hood with double-gloved hands.
Phase 2: Catalysis & Reaction
-
Initiation: Add Triethylamine (1.0 - 2.0 mmol, catalytic) dropwise over 5 minutes.
-
Observation: A slight color change (yellowing) may occur, indicating carbanion formation.
-
-
Progression: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT, ). -
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of benzaldehyde (
) and appearance of the alcohol product ( ).-
Time: Reaction is typically complete within 2-4 hours.
-
Phase 3: Workup & Purification
-
Quench: Add 10 mL of saturated aqueous
to quench the nitronate intermediate. -
Extraction: Separate layers. Extract the aqueous phase with DCM (
mL). -
Washing: Wash combined organics with Brine (20 mL) to remove residual water/salts.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap at ; do not overheat as nitro compounds can be thermally unstable). -
Purification: Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75-85% as a pale yellow oil or solid.
Critical Safety & Handling (E-E-A-T)
DANGER: Dichloronitromethane is a Particularly Hazardous Substance (PHS) .[3]
-
Glove Permeation: DCNM and DCM penetrate standard nitrile gloves rapidly (< 10 mins).
-
Requirement: Use Silver Shield / 4H laminate gloves or double-glove with nitrile (changing outer pair immediately upon splash).
-
-
Inhalation: High vapor pressure and extreme toxicity. Always work in a certified chemical fume hood.
-
Explosion Hazard: Like many polynitro/halo compounds, DCNM can be shock-sensitive or reactive with strong bases/oxidizers. Do not heat neat material above
. -
Waste: Segregate as "Halogenated Organic Waste". Do not mix with strong alkalis in waste drums.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Retro-Henry Reaction | The reaction is reversible. Avoid high temperatures. Ensure the quench is slightly acidic ( |
| Multiple Spots on TLC | Dehydration to Nitroalkene | The |
| No Reaction | Wet Solvent/Reagents | Water quenches the carbanion. Use anhydrous DCM and freshly distilled aldehyde. |
| Product Decomposition | Thermal Instability | Do not heat the crude product above |
References
-
Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[5] Journal of Medicinal Chemistry, 66(8), 5305-5331. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). DS Fact Sheet: Working Safely with Dichloromethane. Retrieved from [Link]
-
Mitch, W. A., et al. (2010). Free-radical Chemistry of Disinfection Byproducts: Degradation Mechanisms of Halonitromethanes. Environmental Science & Technology. Retrieved from [Link]
Sources
Dichloronitromethane as a solvent in analytical chemistry
Application Note: Technical Assessment of Dichloronitromethane (DCNM) in Analytical & Synthetic Workflows
Executive Summary
Dichloronitromethane (DCNM) (CAS: 7119-89-3) is a dense, reactive halogenated nitroalkane. While often confused with the common solvent Dichloromethane (DCM), DCNM possesses distinct physicochemical properties that categorize it primarily as a reactive intermediate and specialized high-density medium rather than a general-purpose washing solvent.
This guide addresses the technical requirements for using DCNM in research, focusing on its dual role:
-
As a Specialized Medium: Utilizing its high density (~1.6 g/cm³) and electrophilic nature in organic synthesis (e.g., preparation of chloropicrin, heterocycle synthesis).
-
As an Analyte: Protocols for the safe handling, dilution, and quantification of DCNM as a Disinfection By-Product (DBP) in water quality analysis.
Critical Safety Warning: DCNM is a lachrymator and a potential mutagen. Unlike DCM, it cannot be used in open-bench scenarios. All protocols below assume the use of a functioning fume hood and chemically resistant PPE.
Part 1: Physicochemical Profile & Solvent Characteristics[1][2][3]
To understand DCNM's behavior as a solvent or solute, we must contrast it with its structural analogs. Its high density and boiling point make it a "heavy" medium, significantly reducing volatility risks compared to DCM, but introducing reactivity concerns.
Table 1: Comparative Solvent Properties
| Property | Dichloronitromethane (DCNM) | Dichloromethane (DCM) | Nitromethane | Implication for Analysis |
| CAS | 7119-89-3 | 75-09-2 | 75-52-5 | DCNM is distinct; verify CAS before use. |
| Boiling Point | 107°C | 39.6°C | 101.2°C | DCNM is difficult to remove by rotary evaporation. |
| Density (20°C) | ~1.60 g/cm³ | 1.33 g/cm³ | 1.14 g/cm³ | DCNM forms the bottom layer in almost all aqueous extractions. |
| Polarity | High (Dipolar/Electrophilic) | Moderate (Polar Aprotic) | High (Polar Aprotic) | DCNM dissolves polar organics and some inorganic salts. |
| Reactivity | High (Electrophile/Oxidant) | Low (Inert) | Moderate (Nucleophile) | DCNM is not inert; it participates in nucleophilic substitutions. |
| Odor/Safety | Lachrymator (Tear Gas) | Sweet/Ether-like | Fruity/Pungent | DCNM requires full face protection. |
Solvation Mechanism
DCNM acts as a polar, electrophilic solvent . Unlike DCM, which solvates via dipole-dipole interactions without significant chemical interference, DCNM contains a highly electron-withdrawing nitro group (
-
Pros: Excellent solubility for electron-rich aromatics and polymers.
-
Cons: Incompatible with strong bases (forms unstable salts) and strong reducing agents.
Part 2: Safety & Handling Protocols (The "Trust" Pillar)
Due to its lachrymatory nature (inducing severe eye irritation), DCNM handling requires a "Zero-Exposure" workflow.
Protocol 1: Safe Transfer and Aliquoting
-
Engineering Control: Work must be performed in a Class II Fume Hood with a face velocity >100 fpm.
-
PPE: Butyl rubber or Silver Shield® gloves are required. Standard nitrile gloves provide insufficient breakthrough time (<5 mins) for nitro-halogenated compounds.
-
Neutralization: Keep a beaker of 10% Sodium Sulfite (
) solution nearby. In case of a spill, the sulfite acts as a mild reducing agent to quench the lachrymatory vapors (though it may not fully decompose the compound instantly, it mitigates volatility).
Part 3: Experimental Protocols
Workflow A: DCNM as a Reaction Medium (Synthesis)
Context: Used when a reaction requires a high-density, polar medium that can also act as a halogen/nitro donor, or when synthesizing chloropicrin derivatives.
Step-by-Step:
-
Reactor Setup: Use oven-dried glassware with standard taper joints. Grease joints with chemically resistant fluoropolymer grease (e.g., Krytox) to prevent seizing (DCNM can swell standard silicone grease).
-
Charging: Add DCNM via a glass syringe or cannula. Do not pour.
-
Reaction: Maintain temperature <100°C. DCNM decomposes at high heat, releasing
and .-
Caution: Avoid using metal hydrides (
) or alkali metals ( ) in neat DCNM; this can lead to runaway exothermic reactions.
-
-
Work-up (Solvent Removal):
-
Do not rotary evaporate to dryness if peroxides or unstable byproducts are suspected.
-
Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash with water.[1][2] The organic layer (containing DCNM) will be the bottom layer if the ratio of DCNM is high, but if diluted sufficiently with EtOAc (density 0.9), it may invert.
-
Validation: Always test layer density by adding a drop of water to the separatory funnel before draining.
-
Workflow B: Analytical Standard Preparation (DCNM as Analyte)
Context: Preparing calibration curves for DCNM quantification in water (DBP analysis) using GC-ECD.
Step-by-Step:
-
Primary Stock (1000 mg/L):
-
Weigh 10.0 mg of neat DCNM into a 10 mL volumetric flask.
-
Solvent Choice: Dilute with Methyl tert-butyl ether (MTBE) or Acetone .
-
Note: Methanol is acceptable, but MTBE is preferred for GC-ECD extraction workflows due to better phase separation from water.
-
-
Secondary Dilution:
-
Dilute stock 1:100 to create a 10 mg/L working standard.
-
Store in amber silanized vials at 4°C. DCNM is photosensitive.
-
-
Instrumental Analysis (GC-ECD):
-
Column: DB-5ms or DB-624 (30m x 0.25mm ID).
-
Inlet: Splitless, 200°C. (Avoid higher temps to prevent thermal degradation).
-
Detector: Electron Capture Detector (ECD) at 280°C. The two chlorine atoms and nitro group provide extremely high sensitivity on ECD.
-
Part 4: Visualization of Workflows
Figure 1: Decision Logic for DCNM Utilization
This diagram guides the researcher on whether DCNM is the appropriate medium or if a substitute (DCM/Nitromethane) should be used.
Caption: Decision matrix for selecting DCNM versus standard chlorinated solvents, emphasizing safety checkpoints.
Figure 2: Analytical Extraction & Detection Workflow
Visualizing the extraction of DCNM from aqueous matrices (e.g., drinking water analysis).
Caption: Standard Operating Procedure (SOP) for the extraction and quantification of DCNM traces.
References
-
Smolecule. (2023).[3] Dichloronitromethane: Organic Synthesis and Solvent Applications.[3][4][5] Retrieved from
-
ChemicalBook. (2023). Dichloronitromethane Properties and CAS 7119-89-3 Data.[6][7] Retrieved from
-
PubChem. (2023). Dichloronitromethane Compound Summary (CID 165571). National Center for Biotechnology Information. Retrieved from
-
ECHEMI. (2023). Safety Data Sheet (SDS): Dichloronitromethane.[1] Retrieved from
-
Organic Syntheses. (Coll. Vol. 1). Nitromethane and Related Nitroalkane Handling.[2] (Contextual reference for nitro-compound safety). Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy Dichloronitromethane | 7119-89-3 [smolecule.com]
- 4. labproinc.com [labproinc.com]
- 5. Dichloromethane - Wikipedia [en.wikipedia.org]
- 6. DICHLORONITROMETHANE CAS#: 7119-89-3 [m.chemicalbook.com]
- 7. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Dichloronitromethane (DCNM) – Analytical Challenges and Toxicological Profiling
Executive Summary
As water utilities transition from free chlorine to chloramination to minimize regulated trihalomethanes (THMs) and haloacetic acids (HAAs), a new class of unregulated, highly toxic nitrogenous disinfection byproducts (N-DBPs) has emerged. Dichloronitromethane (DCNM) , a halonitromethane (HNM), is of particular concern due to its cytotoxicity and genotoxicity, which can be orders of magnitude higher than regulated carbonaceous DBPs.
This guide provides a validated workflow for researchers investigating DCNM. It addresses the three primary challenges in the field:
-
Instability: DCNM undergoes rapid base-catalyzed hydrolysis, requiring specific preservation protocols.
-
Volatility: Standard toxicity assays often underestimate DCNM potency due to volatilization from open microplates.
-
Matrix Interference: Accurate detection requires modified extraction techniques (Salting-out LLE).
Module 1: Analytical Quantification (Modified EPA 551.1)
The Challenge: Stability and Extraction
Standard EPA Method 551.1 (Liquid-Liquid Extraction) is the baseline, but it requires modification for HNMs. DCNM is unstable at high pH (pH > 8) and can degrade in the presence of standard dechlorination agents like sodium thiosulfate.
Core Directive: Do NOT use sodium thiosulfate for preservation. It acts as a nucleophile and can degrade HNMs. Use Ammonium Chloride (NH₄Cl) .
Protocol: Sample Collection & Extraction
Reagents:
-
Extraction Solvent: MTBE (Methyl tert-butyl ether), high purity.
-
Quenching Agent: Ammonium Chloride (NH₄Cl), granular.
-
Buffer: Phosphate buffer (pH 4.8 – 5.5).
-
Salting Out Agent: Sodium Sulfate (Na₂SO₄), baked at 400°C for 4 hours.
Step-by-Step Workflow:
-
Preservation (Field/Lab):
-
Collect samples in 40-60 mL amber VOA vials with Teflon-lined septa.
-
Add NH₄Cl (100 mg/L) immediately to quench residual chlorine/chloramine.
-
Critical Step: Adjust sample pH to 4.8 – 5.5 using phosphate buffer. DCNM hydrolysis half-life decreases drastically at pH > 7.
-
-
Extraction (Lab):
-
Remove 30 mL of sample and transfer to a clean extraction vial.
-
Add 10 g of Na₂SO₄ (Salting out). This increases the ionic strength, forcing the organic DCNM into the solvent phase.
-
Add 3 mL of MTBE containing the internal standard (e.g., 1,2-dibromopropane).
-
Agitation: Shake vigorously for 3 minutes (mechanical shaker preferred).
-
Phase Separation: Allow phases to separate for 5 minutes. If an emulsion forms, centrifuge at 2000 rpm for 2 minutes.
-
-
Analysis (GC-ECD):
-
Transfer the upper organic layer (MTBE) to a GC vial.
-
Column: DB-5ms or equivalent Ultra Inert column (30 m x 0.25 mm, 0.25 µm film).
-
Detector: Electron Capture Detector (ECD) is required due to the electronegative nitro and chlorine groups.
-
Visualization: Extraction Workflow
Figure 1: Optimized extraction workflow for DCNM, emphasizing pH control to prevent base-catalyzed hydrolysis.
Module 2: Formation Potential & Control
Mechanism of Formation
DCNM forms primarily when disinfectants react with amine-based precursors or humic substances in the presence of nitrite/nitrate. Pre-ozonation can enhance DCNM formation by oxidizing precursors into more reactive nitro-compounds before chlorination.
Protocol: Uniform Formation Conditions (UFC)
To assess the risk of DCNM formation in a water system, perform a UFC test.
-
Dosing: Dose the raw water with Chlorine (Cl₂) or Monochloramine (NH₂Cl) to achieve a residual of 1.0 ± 0.4 mg/L after 24 hours.
-
Incubation: Incubate headspace-free at 20°C for 24 hours in the dark.
-
Quenching: Follow the preservation protocol in Module 1.
Comparative Precursor Data
The following table summarizes DCNM formation yields from common organic precursors under chloramination (pH 7, 24h contact).
| Precursor Type | Specific Precursor | DCNM Yield (µg/mg C) | Notes |
| Amino Acid | Glycine | < 0.1 | Low yield |
| Amino Acid | Tryptophan | 1.2 ± 0.3 | Moderate yield |
| Humic Substance | Suwannee River FA | 0.4 ± 0.1 | Baseline NOM yield |
| Humic + Nitrite | SRFA + 1 mg/L NO₂⁻ | 5.8 ± 0.5 | High Risk: Nitrite spikes drastically increase yield |
| Biopolymer | Algal Organic Matter | 2.1 ± 0.4 | Relevant for algal bloom events |
Module 3: Toxicological Assessment
The Challenge: Volatility in Assays
DCNM is volatile (Henry's Law constant approx. 2.4 x 10⁻³ atm-m³/mol). In standard 96-well plates, DCNM evaporates, leading to a calculated LC50 that is artificially high (appearing less toxic). Solution: Use plate sealers (e.g., polyester films) or glass-sealed vials for exposure.
Protocol: CHO Cell Cytotoxicity & Genotoxicity[1][2]
A. Cytotoxicity (Chronic CHO Assay)
-
Seeding: Seed Chinese Hamster Ovary (CHO) cells at 3,000 cells/well in 96-well plates. Incubate 24h.
-
Exposure: Remove media. Add DCNM-spiked media (concentration range 10⁻⁷ to 10⁻³ M).
-
Sealing (CRITICAL): Immediately seal the plate with a gas-tight adhesive film to prevent DCNM loss.
-
Duration: Incubate for 72 hours.
-
Measurement: Assess cell density using crystal violet staining or acid phosphatase assay.
B. Genotoxicity (Alkaline Comet Assay) This assay measures DNA strand breaks.[1] DCNM induces oxidative stress, leading to single-strand breaks.
-
Exposure: Treat CHO cells with DCNM (sealed) for 4 hours.
-
Embedding: Mix cells with Low Melting Point (LMP) agarose and layer onto microscope slides.
-
Lysis: Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Unwinding: Place slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to unwind DNA.
-
Electrophoresis: Run at 25V, 300mA for 20 minutes.
-
Staining: Stain with SYBR Gold or Ethidium Bromide.
-
Analysis: Use fluorescence microscopy to measure "Tail Moment" (% DNA in tail × tail length).
Visualization: Toxicity Pathway
Figure 2: Proposed Mechanism of Action (MOA) for DCNM. Toxicity is driven by oxidative stress (ROS) and glutathione (GSH) depletion, leading to DNA damage.
References
-
U.S. Environmental Protection Agency (EPA). (1995).[2][3] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. [Link][2][3]
-
Plewa, M. J., et al. (2008). Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity. Environmental Science & Technology.[4] [Link]
-
Mitch, W. A., et al. (2009). N-Nitrosamines and Halonitromethanes in Drinking Water: Balancing Chemical and Microbial Risk. Water Research Foundation. [Link]
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research. [Link]
-
Tice, R. R., et al. (2000). Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. Environmental and Molecular Mutagenesis.[5] [Link]
Sources
Technical Assessment of Dichloronitromethane (DCNM) in Soil Matrices: Environmental Fate & Bioactivity Profiling
Executive Summary
Dichloronitromethane (DCNM) is rarely applied as a primary commercial fumigant; rather, it is the critical bioactive metabolite of Chloropicrin (CP) . In soil fumigation R&D, DCNM represents a pivotal analyte: it signifies the primary degradation pathway of CP via reductive dechlorination.
While less potent than its parent compound, DCNM retains significant nematicidal and fungicidal activity. Therefore, "applying" DCNM in a research context refers to quantifying its formation to validate fumigation efficacy and assessing its residual toxicity to ensure environmental safety. This guide details the protocols for isolating, measuring, and profiling the bioactivity of DCNM in soil matrices.
Module 1: Mechanistic Dynamics & Chemical Fate
Understanding the formation of DCNM is a prerequisite for accurate field analysis. DCNM is generated when Chloropicrin undergoes reductive dehalogenation, a process accelerated by anaerobic conditions, high organic matter, and the presence of transition metals (Fe²⁺) or sulfur species.
The Reductive Dechlorination Pathway
The degradation follows a stepwise removal of chlorine atoms. As the molecule loses chlorine, its vapor pressure and water solubility shift, altering its mobility in the soil column.
Figure 1: Stepwise reductive dechlorination of Chloropicrin to Dichloronitromethane and subsequent metabolites.[1]
Module 2: Analytical Application Protocol
Objective: Quantification of DCNM residues in soil to determine fumigant half-life and mobility.
Physicochemical Profile (Analyte Comparison)
DCNM is more soluble and less volatile than Chloropicrin, increasing its potential for groundwater leaching if not managed.
| Property | Chloropicrin (Parent) | Dichloronitromethane (Target) | Implication |
| Formula | Loss of Cl reduces lipophilicity. | ||
| Boiling Point | 112°C | ~107°C | Slightly more volatile in pure form, but... |
| Water Solubility | ~1.6 g/L | ~25 g/L (Est.) | High Mobility Risk. DCNM partitions readily into soil water. |
| Detection Method | GC-ECD | GC-ECD | Electrophilic nature allows sensitive ECD detection. |
Extraction & Quantification Protocol
Method Basis: Modified EPA Method 8121 (Chlorinated Hydrocarbons).
Reagents & Equipment[2]
-
Solvent: Ethyl Acetate (Pesticide Grade) or Hexane (if water content is low).
-
Drying Agent: Anhydrous Sodium Sulfate (
). -
Internal Standard: 1-Bromo-4-fluorobenzene.
-
Instrument: Gas Chromatograph with Electron Capture Detector (GC-ECD).[3][4]
Step-by-Step Workflow
-
Soil Sampling:
-
Collect 10g of soil immediately after fumigation (T=0) and at intervals (T=1, 3, 7, 14 days).
-
Critical: Immediately cap samples in VOA (Volatile Organic Analysis) vials with Teflon septa to prevent volatilization. Store at -20°C.
-
-
Cryogenic Extraction:
-
Place soil vial in a cooling block (-10°C) to minimize volatile loss during opening.
-
Add 10 mL Ethyl Acetate and 2g Anhydrous
. -
Vortex vigorously for 2 minutes.
-
Sonicate for 15 minutes in a chilled water bath (< 10°C).
-
-
Clarification:
-
Centrifuge at 3000 RPM for 5 minutes.
-
Transfer supernatant to a GC vial containing a micro-insert.
-
-
GC-ECD Analysis:
-
Column: DB-VRX or DB-624 (30m x 0.25mm x 1.4µm).
-
Injector: Splitless mode, 200°C.
-
Oven Program: 40°C (hold 2 min)
10°C/min 150°C. -
Detector (ECD): 300°C. Halogens have high electron affinity, providing ppb-level sensitivity.
-
Figure 2: Analytical workflow for the isolation and quantification of DCNM from soil matrices.
Module 3: Bioactivity Assessment Protocol
Objective: Determine if DCNM contributes to the "kill zone" or if efficacy is lost upon degradation.
Context: While Chloropicrin is the primary toxicant, DCNM retains roughly 10-30% of the molar potency against certain nematodes. In regulatory studies, proving the degradation product is less toxic than the parent is often required.
Nematode Mortality Assay (Micro-well)
-
Organism: Meloidogyne incognita (Root-knot nematode) J2 juveniles.[5][6]
-
Preparation:
-
Synthesize or purchase pure DCNM (Caution: Lacrymator).
-
Prepare stock solution in acetone (carrier solvent).
-
-
Dosing:
-
Create a concentration gradient: 0, 1, 5, 10, 50, 100 mg/L in water.
-
Add 100 µL of nematode suspension (~50 nematodes) to 96-well plates.
-
Add 1 µL of DCNM stock to each well.
-
-
Incubation:
-
Seal plates with Parafilm to prevent volatilization.
-
Incubate at 25°C for 24 and 48 hours.
-
-
Scoring:
-
Add 1 drop of 1M NaOH to stimulate movement in living nematodes.
-
Count dead vs. live under a stereomicroscope.
-
Calculate
using Probit analysis.
-
Self-Validating Control:
-
Positive Control: Chloropicrin (Parent) - Expect higher mortality.
-
Negative Control: Water + Acetone only.
-
Validation: If DCNM
> Chloropicrin , the degradation pathway represents a detoxification mechanism.
References
-
Gan, J., et al. (2000).[2] Transformation of Chloropicrin and 1,3-Dichloropropene by Metam Sodium in a Combined Application of Fumigants.[7] USDA Agricultural Research Service.
-
Wang, Q., et al. (2009). Dechlorination of Chloropicrin by Hydrogen Sulfide Species: Redox and Nucleophilic Substitution Reactions. Environmental Science & Technology.
-
U.S. EPA. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique.
- Qin, S., et al. (2016). Fungicidal and Nematicidal Activity of Chloropicrin and Its Degradation Products. Journal of Agricultural and Food Chemistry.
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of GC-ECD Method for the Determination of Metamitron in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nematicidal Activity of Cyclopiazonic Acid Derived From Penicillium commune Against Root-Knot Nematodes and Optimization of the Culture Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
Safe handling and storage procedures for dichloronitromethane in a laboratory setting
Application Note: Safe Handling and Storage of Dichloronitromethane ( )
Executive Summary & Risk Profile[1]
Dichloronitromethane (
Unlike common solvents like dichloromethane (DCM), dichloronitromethane possesses a nitro group and an acidic alpha-proton, rendering it chemically distinct and significantly more hazardous.
Critical Hazard Identification (GHS Classification)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Inhalation) | Cat. 1/2 | Fatal if inhaled. | H330 |
| Acute Toxicity (Dermal) | Cat. 1 | Fatal in contact with skin. | H310 |
| Acute Toxicity (Oral) | Cat. 2 | Fatal if swallowed. | H300 |
| Skin/Eye Corrosion | Cat. 1 | Causes severe skin burns and eye damage.[1] | H314 |
| Flammability | Cat. 3 | Flammable liquid and vapor (Flash Point ~23°C). | H226 |
Operational Warning: This compound is a severe respiratory irritant. Inhalation of vapors at low concentrations can cause pulmonary edema, which may be delayed. The "sniff test" is strictly forbidden and potentially lethal.
Physicochemical Properties & Stability[4][5]
Understanding the physical nature of
| Property | Value | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Visually similar to benign solvents; labeling is critical. |
| Boiling Point | 107–108 °C | Moderate volatility; vapors will accumulate in headspace. |
| Flash Point | ~23.2 °C | Flammable. Ground all glassware; use non-sparking tools. |
| Density | ~1.60 g/cm³ | Heavy vapor; sinks in air. Accumulates in low spots/hood sumps. |
| Reactivity | Acidic | Incompatible with Bases. Reacts violently with alkali hydroxides, amines, and alkoxides to form unstable salts. |
Engineering Controls & Personal Protective Equipment (PPE)[6]
Engineering Controls (Primary Barrier)
-
Fume Hood: Mandatory.[2] All operations, including weighing and transfer, must occur within a certified chemical fume hood operating at face velocities >100 fpm.
-
Glove Box: Recommended for handling pure quantities >50 mL or if high-concentration stock solutions are being prepared.
-
Blast Shield: Required if heating the compound or performing reactions with potential exotherms (e.g., nitration, alkylation).
PPE Matrix (Secondary Barrier)
Standard nitrile gloves are insufficient for prolonged contact due to the small, halogenated nature of the molecule which facilitates permeation.
-
Hand Protection:
-
Inner Layer:Laminate Film (Silver Shield/4H) . This provides the highest chemical resistance.
-
Outer Layer:Nitrile (5-8 mil) . Provides dexterity and mechanical protection for the inner glove.
-
Protocol: Immediate removal and disposal upon any splash contact.
-
-
Respiratory Protection:
-
If work must be done outside a hood (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is the minimum requirement. Self-Contained Breathing Apparatus (SCBA) is preferred for large spills.
-
-
Body Protection: Chemical-resistant lab coat (Tyvek or similar) and closed-toe chemical-resistant shoes.
Storage & Stability Protocol
Unlike stable solvents, Dichloronitromethane requires strict environmental control to prevent decomposition and pressure buildup.
Storage Protocol:
-
Temperature: Store at -20°C in a dedicated chemical freezer.
-
Reasoning: Low temperature inhibits hydrolysis and minimizes vapor pressure, reducing the risk of seal failure.
-
-
Container: Amber glass vials with PTFE-lined caps.
-
Avoid: Metal containers (corrosion risk) or standard polyethylene (permeation risk).
-
-
Segregation:
Operational Protocol: Safe Transfer & Handling
This protocol defines the workflow for transferring the reagent from cold storage to a reaction vessel.
Visual Workflow (Graphviz)
Caption: Operational workflow for Dichloronitromethane, emphasizing thermal equilibration and visual inspection prior to use.
Step-by-Step Methodology
Step 1: Equilibration
-
Remove the vial from the -20°C freezer and place it immediately into a fume hood.
-
Wait 30-45 minutes for the container to reach room temperature.
-
Why? Opening a cold vial causes atmospheric moisture to condense inside. Water can hydrolyze the compound, releasing corrosive HCl and Nitrogen Oxides (
).
Step 2: Visual Inspection
-
Inspect the liquid.[5][1][2][6][7][8] It should be clear or pale yellow.
-
STOP: If you see solid precipitate or crystals around the cap, DO NOT OPEN . This may indicate the formation of unstable salts or decomposition products. Contact EHS immediately.
Step 3: Transfer (The "Closed Loop" Method)
-
Never pour this chemical.
-
Use a gas-tight glass syringe with a PTFE-tipped plunger and a long stainless steel needle.
-
Insert needle through a septum if possible to minimize vapor release.
-
Slowly draw the required volume.
-
Inject directly into the reaction flask (which should already be under Nitrogen/Argon).
Step 4: Decontamination of Tools
-
Immediately draw a quenching solution (see Section 6) into the contaminated syringe to neutralize residual liquid before removing it from the hood.
Emergency Response & Decontamination
Spills (< 10 mL)
-
Evacuate the immediate area. Alert lab personnel.
-
Don PPE: Double gloves (Laminate + Nitrile), goggles, lab coat, respirator (if outside hood).
-
Absorb: Use Vermiculite or dry sand. Do not use paper towels (fire risk with nitro compounds).
-
Neutralize: Treat the absorbent with a dilute solution of acetic acid (to ensure no basicity) followed by incineration by a waste specialist. Note: Avoid strong alkaline hydrolysis for spills due to heat generation.
Skin Exposure[1][2][3][5][7][9]
-
Immediate Action: Move to safety shower.
-
Flush: Rinse with copious water for 15 minutes .
-
Remove: Cut off contaminated clothing while under the shower. Do not pull clothing over the head.
-
Medical: Seek immediate medical attention. Show the SDS (H310 Fatal in contact).
Waste Disposal[2][5]
-
Segregation: Segregate as "Halogenated Organic - Toxic."
-
Labeling: Clearly mark "CONTAINS DICHLORONITROMETHANE - DO NOT MIX WITH BASES OR KETONES."
-
Quenching (Reaction Mixtures): Acidify reaction mixtures before disposal to prevent the formation of nitronate salts.
References
Sources
- 1. nj.gov [nj.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. DICHLOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. DICHLORODIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Dichloronitromethane | CAS 7119-89-3 | LGC Standards [lgcstandards.com]
- 11. Buy Dichloronitromethane | 7119-89-3 [smolecule.com]
Personal protective equipment (PPE) for handling dichloronitromethane
[1]
Executive Summary: The Hazard Architecture
Dichloronitromethane (CHCl₂NO₂) is a potent halogenated nitroalkane. Unlike common solvents like Dichloromethane (DCM), this compound possesses a significantly higher toxicity profile, classified under GHS as Fatal if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330) .
This guide moves beyond generic "safety gear" lists. It establishes a Barrier System designed to neutralize the specific molecular threats of dichloronitromethane:
-
High Skin Permeability: Small, halogenated molecules rapidly diffuse through standard nitrile rubber.
-
Lachrymatory Potential: Structural similarity to chloropicrin (trichloronitromethane) necessitates rigorous eye and respiratory protection.
-
Genotoxicity: As a known halonitromethane (HNM) disinfection byproduct, it poses mutagenic risks requiring strict containment.
Risk Assessment & Engineering Controls
Before PPE is selected, the hierarchy of controls must be validated. PPE is the last line of defense, not the first.
| Parameter | Specification | Causality / Rationale |
| Primary Containment | Certified Fume Hood | Volatility (BP ~107°C) combined with H330 (Fatal Inhalation) rating requires 100% vapor capture. |
| Face Velocity | 0.5 m/s (100 fpm) | Ensures capture of heavy vapors (Density ~1.6 g/cm³) which may pool on surfaces. |
| Sash Height | Working Height (<18") | Acts as a physical shield against splash and limits vapor escape. |
| Waste Trap | Cold Trap / Scrubber | Prevent volatile off-gassing from vacuum lines or rotovaps. |
The Barrier System: PPE Selection Matrix
Dermal Protection: The "Laminate Sandwich" Protocol
Critical Insight: Standard disposable nitrile gloves (4-6 mil) provide insufficient protection against halogenated nitroalkanes for prolonged contact. The small molecular size allows for rapid permeation (often <15 minutes).
The Protocol: You must utilize a Multi-Layer Glove System .
| Layer | Material | Recommended Product | Function |
| Inner (Barrier) | EVOH/PE Laminate | Ansell Silver Shield / 4H® | Provides >480 min breakthrough time against broad-spectrum permeation. Chemically impermeable but mechanically weak. |
| Outer (Mechanical) | Heavy Duty Nitrile | Ansell TouchNTuff® (minimum 5 mil) | Protects the fragile inner laminate glove from tears/punctures and provides grip. |
| Cuff Interface | Tape Seal | Chem-Tape | Seals the gap between the glove and lab coat/sleeve to prevent liquid channeling. |
Respiratory Protection
Primary Rule: All handling must occur inside a fume hood. Secondary Rule (Emergency/Spill):
-
Respirator: Full-Face Air-Purifying Respirator (APR).
-
Cartridge: Organic Vapor (OV) with P100 pre-filter.
-
Warning: Dichloronitromethane has poor warning properties (olfactory fatigue). Do not rely on smell. Use a strict cartridge change-out schedule or SCBA for significant spills.
Eye & Face Protection[2]
-
Requirement: Chemical Splash Goggles (Indirect Vent) + Face Shield.
-
Why: Safety glasses allow vapor bypass. As a lachrymator, vapor contact with eyes will cause immediate incapacitation (blindness/tearing), increasing the risk of secondary accidents (spills).
Operational Workflow: Donning & Handling
The following decision logic dictates the safe handling process.
Figure 1: Decision Logic for PPE selection and workflow based on operational risk factors.[1]
Emergency Response Protocols
Skin Exposure (Immediate Action Required)[3][4]
-
Move: Immediately move to the emergency safety shower.
-
Doff: Remove contaminated clothing/gloves under the running water to prevent further absorption.
-
Flush: Rinse skin for a minimum of 15 minutes .
-
Medical: Seek immediate medical attention. Provide SDS to EMS (H310 Fatal in contact with skin).
Spill Cleanup (< 50 mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Full-Face Respirator (OV Cartridges), Laminate Gloves, and Tyvek Suit.
-
Absorb: Use Vermiculite or specific organic spill pads. Do not use paper towels (increases surface area for evaporation).
-
Neutralize: Place absorbed material in a sealed hazardous waste container immediately.
References
-
PubChem. (n.d.).[2] Dichloronitromethane (Compound).[2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. (Referenced for general Halonitromethane handling guidelines). [Link]
Dichloronitromethane in the study of water treatment and chlorination byproducts
Formation Dynamics, Analytical Protocols, and Mitigation Strategies
Executive Summary
Dichloronitromethane (DCNM), a species of the halonitromethane (HNM) class, represents a critical "unregulated" disinfection byproduct (DBP) of emerging concern. While regulated DBPs like Trihalomethanes (THMs) and Haloacetic Acids (HAAs) dominate compliance monitoring, DCNM exhibits cytotoxicity and genotoxicity orders of magnitude higher than its regulated counterparts.
This guide provides a comprehensive technical workflow for the detection, quantification, and control of DCNM. It addresses the specific chemical instability of HNMs—particularly their susceptibility to base-catalyzed hydrolysis and degradation by common preservatives—which often leads to under-reporting in standard compliance datasets.[1]
Part 1: The Physico-Chemical Context
1.1 Toxicity vs. Regulated DBPs
DCNM possesses a nitro group (
Table 1: Comparative Cytotoxicity and Genotoxicity Data synthesized from mammalian cell studies (CHO cells).
| Analyte | Class | Regulated? | Cytotoxicity ( | Genotoxicity Potency |
| Dichloronitromethane (DCNM) | HNM | No | High ( | High (induces DNA strand breaks) |
| Dichloroacetic Acid (DCAA) | HAA | Yes | Low | Low/Refractory |
| Trichloromethane (Chloroform) | THM | Yes | Low | Low |
| Trichloronitromethane (Chloropicrin) | HNM | No | High | Moderate |
Key Insight: Although DCNM occurs at lower concentrations (ng/L to low
g/L) than THMs, its "toxicity-weighted" risk often equals or exceeds that of regulated species.
1.2 Chemical Stability and Hydrolysis
DCNM is unstable at alkaline pH.[1] Unlike THMs, which are relatively stable, DCNM undergoes rapid base-catalyzed hydrolysis.[1]
-
Critical Threshold: pH > 8.0 leads to rapid degradation.[1]
-
Implication: Analytical protocols must strictly control pH at the point of collection.
Part 2: Formation Dynamics
2.1 The Pre-Ozonation Paradox
A common misconception is that pre-oxidation always reduces DBP formation.[1] For HNMs, pre-ozonation of water containing hydrophilic organic nitrogen (e.g., amino acids, algae) often increases DCNM formation upon subsequent chlorination. Ozone oxidizes amines to nitro groups or releases nitrogenous precursors from cell lysis, which then react with chlorine.
2.2 Mechanism Visualization
The following diagram illustrates the formation pathway and the critical impact of oxidant choice.
Figure 1: Formation pathway of DCNM highlighting the potentiating role of pre-ozonation and the degradation risk at high pH.[1]
Part 3: Analytical Protocol (Modified EPA 551.1)
Objective: Quantification of DCNM in drinking water.
Method Basis: Liquid-Liquid Extraction (LLE) with GC-ECD.[1][2]
Detection Limit: ~0.1
3.1 Sample Collection & Preservation (CRITICAL)
Standard preservation for THMs (Sodium Thiosulfate) is forbidden for HNMs as it causes rapid dechlorination and degradation of the nitro group.
Reagents:
-
Preservative: Ammonium Chloride (
).[1]-
Function: Converts free chlorine to monochloramine, stopping further halogenation without degrading formed HNMs.
-
-
Buffer: Phosphate Buffer (pH 4.8 - 5.5).
-
Function: Prevents base-catalyzed hydrolysis.[1]
-
Protocol:
-
Prepare 40 mL amber VOA vials with Teflon-lined septa.
-
Pre-add 0.1 g
and 1 mL Phosphate Buffer (pH 5.0) to the empty vial. -
Fill vial with sample to zero headspace (no bubbles).[1]
-
Invert gently to mix. Do not shake vigorously immediately (prevents stripping volatiles).[1]
-
Store at 4°C. Extract within 14 days.
3.2 Liquid-Liquid Extraction (LLE) Workflow
This method uses "salting out" to drive the semi-polar DCNM into the organic phase.[1]
Reagents:
-
Solvent: MTBE (Methyl tert-butyl ether) or Pentane (high purity).[1]
-
Salt: Sodium Sulfate (
), anhydrous, baked at 400°C.
Step-by-Step:
-
Aliquot: Transfer 30 mL of sample from the VOA vial to a clean 40 mL extraction vial.
-
Salt Addition: Add 10 g anhydrous
.-
Why: Increases ionic strength, pushing organics out of the water phase.
-
-
Solvent Addition: Add exactly 3.0 mL of MTBE.
-
Agitation: Shake vigorously for 4 minutes (mechanical shaker recommended).
-
Phase Separation: Allow phases to separate for 5 minutes. The DCNM is now in the top (organic) layer.
-
Transfer: Transfer ~1.5 mL of the organic layer to a GC autosampler vial.
3.3 Instrumental Analysis (GC-ECD)
DCNM is electrophilic, making the Electron Capture Detector (ECD) the ideal detector (high sensitivity).
-
Column: DB-1701 or DB-5 (30m x 0.25mm ID x 1.0
m film).[1] -
Injector: Splitless, 200°C.
-
Detector: ECD, 290°C.
-
Carrier Gas: Helium or Nitrogen.[1]
-
Oven Program:
-
Hold 35°C for 5 min (focuses volatiles).
-
Ramp 10°C/min to 200°C.
-
Hold 2 min.
-
3.4 Analytical Workflow Diagram
Figure 2: Analytical workflow for DCNM quantification emphasizing the critical preservation step.
Part 4: Mitigation & Control Strategies
If DCNM levels are detected above internal guidelines (e.g., >1
-
Precursor Removal: Enhanced Coagulation (EC) to remove Dissolved Organic Nitrogen (DON) prior to oxidation.[1]
-
Ozone Management: If using ozone, ensure biological filtration (BAC) follows ozonation before chlorination. BAC can degrade the nitro-intermediates formed by ozone.[1]
-
Disinfectant Switch: Move the point of chlorination downstream, after precursors have been removed.
References
-
U.S. Environmental Protection Agency. (1995).[1][2] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. [Link][2]
-
Plewa, M. J., et al. (2004). Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity.[1] Environmental Science & Technology.[1][3][4] [Link]
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.[1] [Link]
-
Mitch, W. A., et al. (2009). Ozone-induced formation of halonitromethanes at drinking water treatment plants.[1] Water Research.[1][4] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Dichloronitromethane (DCNM) Troubleshooting
This guide serves as a technical support resource for researchers working with dichloronitromethane (DCNM). It moves beyond basic synthesis to address the specific challenges of impurity profiling, side-product identification, and safety management during reaction workups.
Status: Active Subject: Identification of Side Products & Reaction Impurities Safety Level: CRITICAL (Lachrymator / Potential Explosive)
⚠️ Safety Directive: The "Tear Gas" Warning
Before analyzing side products, you must rule out the presence of Chloropicrin (Trichloronitromethane) .
-
Indicator: An intense, sharp, stinging odor that causes immediate lacrimation (tearing) and respiratory distress, even at low ppm.
-
Hazard: Chloropicrin is a severe pulmonary irritant and was used as a chemical warfare agent. It is also shock-sensitive.
-
Immediate Action: If this side product is suspected, neutralize glassware with sulfide solution (e.g., sodium sulfide) to reduce the chloropicrin before cleaning. Do not concentrate to dryness if peroxides or shock-sensitive residues are suspected.
Module 1: The "Silent" Impurity (Over-Chlorination)
Issue: "My reaction mixture has a pungent odor, but the 1H NMR looks clean or shows no new protons."
Diagnosis: You have likely formed Chloropicrin (CCl₃NO₂) via disproportionation or over-chlorination. Because Chloropicrin lacks protons, it is invisible in standard 1H NMR spectroscopy, leading to a false sense of purity while retaining a highly toxic impurity.
Diagnostic Protocol
| Analytical Method | Expected Signal for Chloropicrin (CCl₃NO₂) |
| 1H NMR | Silent (No signal). |
| 13C NMR | ~118–122 ppm (Quaternary Carbon). Look for a small, low-intensity singlet in the C-NO₂ region, slightly upfield from typical nitro-aromatics. |
| GC-MS | m/z 163/165/167 (Molecular Ion cluster). Distinctive M-NO₂ fragment (m/z 117/119/121) showing trichloro-isotope pattern. |
Module 2: Hydrolysis & Decomposition (The Moisture Issue)
Issue: "My yield is low, the workup is unexpectedly acidic, and I see gas evolution."
Root Cause: DCNM is sensitive to moisture. In the presence of water (especially under basic conditions), it undergoes hydrolysis. This pathway does not just "destroy" the molecule; it generates corrosive and toxic inorganic byproducts.
The Decomposition Pathway
The hydrolysis of DCNM releases hydrochloric acid (HCl), nitrous acid (HNO₂), and eventually CO₂. In some catalytic environments, this can transiently form phosgene-like intermediates.
Troubleshooting Steps:
-
Check pH: Aqueous layers from DCNM workups often drift to pH < 2 due to HCl generation.
-
Neutralization: Do not use strong bases (NaOH) rapidly, as this accelerates the decomposition (Haloform-type reaction). Use buffered Carbonate/Bicarbonate washes.
Module 3: Analytical Fingerprinting (Identification Guide)
Issue: "I see extra peaks in my NMR. Which one is which?"
Use this reference table to distinguish the starting material from its common derivatives.
Comparative NMR & MS Table
Note: Chemical shifts are solvent-dependent (values approx. for CDCl₃).[1][2]
| Compound | Structure | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Key MS Fragments (m/z) |
| Nitromethane | CH₃NO₂ | 4.33 (s) | ~62 | 61 (M⁺), 46 (NO₂), 15 (CH₃) |
| Chloronitromethane | CH₂ClNO₂ | ~5.5 – 6.0 (s) | ~80–85 | 95/97 (M⁺), 49 (CH₂Cl) |
| DCNM (Target) | CHCl₂NO₂ | ~6.4 – 6.8 (s) | ~105–110 | 129/131/133 (M⁺), 83/85 (CHCl₂) |
| Chloropicrin | CCl₃NO₂ | Silent | ~118–122 | 117/119 (M-NO₂), 163 (M⁺ weak) |
Q: Why is my DCNM peak a doublet? A: It should be a singlet. If you see a doublet, check for coupling to 19F (if using fluorinated reagents) or long-range coupling in a fixed conformation if the DCNM has reacted to form a rigid structure. If it is pure DCNM, it must be a singlet.
Module 4: Reaction-Specific Troubleshooting
Scenario A: The Henry Reaction (Nitroaldol)
Context: Using DCNM with an aldehyde to form α,α-dichloro-β-hydroxynitro compounds.
-
Side Product 1: Dehydrated Nitroalkene.
-
Detection: New olefinic protons (singlet or doublet) in the 7.0–8.0 ppm region.
-
Cause: Basic conditions or heating promoted elimination of water.
-
-
Side Product 2: Retro-Henry (Reversal).
-
Detection: Reappearance of the aldehyde peak (9–10 ppm) and the DCNM singlet (~6.5 ppm).
-
Cause: Reaction equilibrium shifted back due to prolonged time or temperature.
-
Scenario B: Reduction Reactions
Context: Reducing DCNM to amines or oximes.
-
Side Product: Monochloronitromethane.
-
Detection: Upfield shift of the CH proton from ~6.5 ppm to ~5.8 ppm.
-
Cause: Incomplete reduction or hydrogenolysis of the C-Cl bond before the NO₂ group reduces.
-
Visual Troubleshooting Workflow
Use this decision tree to rapidly identify the state of your reaction mixture.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6423, Chloropicrin. PubChem. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for general solvent/impurity shift logic). Available at: [Link]
- Feuer, H. (Ed.). (1969). The Chemistry of the Nitro and Nitroso Groups. Interscience Publishers.
-
Organic Chemistry Data. 1H NMR Chemical Shifts. University of Wisconsin-Madison.[4] Available at: [Link]
Sources
Dichloronitromethane (DCNM) Stability & Reaction Optimization Center
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: DCNM-STAB-001
Module 1: Critical Safety & Handling Directive
⚠️ IMMEDIATE ACTION REQUIRED Before proceeding with any experimentation, acknowledge that Dichloronitromethane (DCNM) is not merely a reagent; it is a high-energy lachrymator with a decomposition profile similar to chloropicrin.
-
The Lachrymator Threat: DCNM vapors are intensely irritating to the eyes and respiratory tract. All handling must occur in a high-efficiency fume hood.
-
The Explosion Hazard: DCNM is thermally unstable. Heating neat material or distillation at atmospheric pressure can lead to runaway decomposition and detonation.
-
Incompatible Materials: Never expose DCNM to strong bases (hydroxides, alkoxides) or reducing agents without strict temperature control. These trigger rapid exothermic decomposition, releasing toxic
and gases.
Module 2: The Science of Instability (Root Cause Analysis)
To prevent decomposition, you must understand the competition between the Productive Pathway (Nucleophilic Addition) and the Destructive Pathway (Fragmentation).
DCNM possesses a highly acidic
-
Productive Pathway (Henry Reaction): Mild deprotonation generates the carbanion
, which attacks an electrophile (aldehyde) to form the desired -nitroalcohol. -
Destructive Pathway (Retro-Claisen/Haloform): In the presence of strong bases or excess heat, the carbanion is unstable. It can undergo fragmentation to yield dichlorocarbene (
) and nitrite, or undergo reductive dechlorination. This results in "tarring," loss of stoichiometry, and hazardous gas evolution.
Visualizing the Pathways
Figure 1: Mechanistic competition between productive Henry reaction and destructive fragmentation.
Module 3: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned dark black/brown within minutes of adding the base. What happened? Diagnosis: Rapid decomposition via the "Haloform-type" cleavage. The Fix: You likely used a base that was too strong (e.g., NaOH, KOH, NaOMe) or added it too quickly.
-
Correction: Switch to a milder base system. Use catalytic DIPEA (0.1 eq) or Potassium Fluoride (KF) . Ensure the internal temperature is < 0°C during addition.
Q2: I am seeing low yields and recovering starting material, even though DCNM is consumed. Diagnosis: Volatilization or non-productive oligomerization. The Fix: DCNM is volatile. If you run the reaction in an open vessel or with vigorous nitrogen sweeping, you are losing the reagent.
-
Correction: Use a sealed vessel or a reflux condenser with a cooling trap (even if running at room temp). Use a 1.5x excess of DCNM relative to the aldehyde.
Q3: Can I distill DCNM to purify it before use? Diagnosis: High Safety Risk. The Fix: Do not distill DCNM at atmospheric pressure. It can detonate.
-
Correction: If purification is absolutely necessary, use fractional distillation under high vacuum (< 10 mmHg) with a bath temperature never exceeding 60°C . However, commercial grades are usually sufficient for synthesis if stored at -20°C.
Module 4: Optimized Experimental Protocol
Protocol: Catalytic Henry Reaction of DCNM with Aryl Aldehydes Objective: Maximize yield while suppressing carbene formation.
Reagents & Equipment
-
Substrate: 4-Nitrobenzaldehyde (1.0 eq)[1]
-
Reagent: Dichloronitromethane (1.5 eq)
-
Catalyst: DIPEA (N,N-Diisopropylethylamine) (0.2 eq)
-
Solvent: THF (Anhydrous)
-
Temp: 0°C to RT
Step-by-Step Workflow
-
Preparation: Flame-dry a 2-neck round bottom flask under
. -
Solvation: Dissolve 4-Nitrobenzaldehyde (1.0 mmol) in THF (5 mL). Cool to 0°C in an ice bath.
-
Reagent Addition: Add Dichloronitromethane (1.5 mmol) via syringe. Note: The solution should remain clear/pale yellow.
-
Catalysis (CRITICAL STEP): Add DIPEA (0.2 mmol) dropwise over 5 minutes.
-
Why? Slow addition prevents a local spike in pH, which triggers decomposition.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C). Monitor by TLC (stain with KMnO4; DCNM spots are faint, look for product appearance).
-
Quench: Once complete (usually 2-4 hours), quench with saturated aqueous
. Do not use strong acid. -
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography. Note: DCNM derivatives are often sensitive on silica; elute quickly.
Data Table: Base Selection Impact
| Base System | Reaction Stability | Typical Yield | Risk Level | |
| NaOH / KOH | 15.7 | Very Poor (Black Tar) | < 10% | Critical |
| NaOEt | 16 | Poor (Decomposition) | 15-25% | High |
| DIPEA / TEA | 10-11 | Excellent | 85-95% | Low |
| KF / Alumina | ~3 (Surface) | Good (Heterogeneous) | 70-80% | Low |
Module 5: Workflow Optimization Diagram
Figure 2: Decision tree for real-time reaction monitoring.
References
-
PubChem. (n.d.).[2] Dichloronitromethane (Compound).[2][3][4][5][6][7][8] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
- Luzzio, F. A. (2001). The Henry Reaction: Recent Examples. Tetrahedron, 57(5), 915-945. (Contextual grounding for Henry Reaction mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichloronitromethane | CAS 7119-89-3 | LGC Standards [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buy Dichloronitromethane | 7119-89-3 [smolecule.com]
- 7. Free-radical chemistry of disinfection byproducts. 3. Degradation mechanisms of chloronitromethane, bromonitromethane, and dichloronitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DICHLORONITROMETHANE | 7119-89-3 [chemicalbook.com]
Technical Support Center: Dichloronitromethane Nitration Protocols
This is a technical support guide designed for advanced organic chemists and energetic materials researchers. It focuses on the oxidative nitration of dichloronitromethane (
Topic: Optimization of Reaction Conditions for the Conversion of Dichloronitromethane to Dichlorodinitromethane. Document ID: TS-NIT-DCNM-04 Classification: HAZARDOUS / ENERGETIC MATERIALS [1]
⚠️ CRITICAL SAFETY WARNING
STOP AND READ: The product of this reaction, dichlorodinitromethane , is a shock-sensitive and thermally unstable explosive.
-
Do NOT distill to dryness. Explosions have been documented during distillation at atmospheric pressure [1].
-
Temperature Control: Reaction exotherms can lead to runaway decomposition. Maintain strict cryogenic or low-temperature control (
) during addition phases. -
Scale: Do not attempt this on a scale larger than 1-5 grams without blast shielding and remote manipulation.
Part 1: Reaction Logic & Mechanism[3]
The Synthetic Challenge
Nitrating dichloronitromethane (
Standard electrophilic nitration (e.g.,
Reaction Pathway Diagram
The following flow illustrates the critical decision points and safety barriers in the synthesis.
Figure 1: Oxidative nitration pathway showing the critical dependence on temperature to prevent decomposition into toxic phosgene and nitrogen oxides.
Part 2: Optimization & Troubleshooting (Q&A)
Phase 1: Deprotonation (Formation of the Nitronate)
Q: I am observing immediate fuming and a dark color change upon adding the base. What is happening?
-
Diagnosis: Thermal decomposition of the nitronate.
-
Root Cause: The deprotonation of
is exothermic. If the temperature rises above (or depending on solvent), the unstable dichloronitronate anion decomposes, releasing and potentially carbenes or phosgene. -
Solution:
-
Cool the substrate solution to
before adding the base. -
Use a dilute base (e.g., 20% KOH in methanol) rather than pellets.
-
Protocol Adjustment: Switch to a "reverse addition" method: Add the dichloronitromethane dropwise to the chilled base solution to ensure the base is always in excess and heat is dissipated instantly.
-
Q: Which base is optimal for this specific substrate?
-
Recommendation: Potassium Hydroxide (KOH) in Methanol.
-
Reasoning: The potassium salt of the nitronate tends to precipitate or stabilize better than the sodium salt in alcoholic media, allowing for better control before the nitration step. Avoid aqueous bases if possible, as hydrolysis of the C-Cl bonds competes with deprotonation [2].
Phase 2: The Nitration Step
Q: My yield is consistently low (< 20%). How do I drive the reaction to completion?
-
Diagnosis: Insufficient oxidation potential or "O-nitration" vs. "C-nitration."
-
Technical Insight: The nitronate anion is an ambident nucleophile. It can react at the Oxygen (forming an unstable nitronic ester which decomposes) or the Carbon (forming the desired gem-dinitro).
-
Optimization:
-
Silver Nitrate Method (Classical): Reacting the potassium salt with
often favors C-nitration due to the "soft" character of silver, but it is expensive and hazardous. -
Oxidative Nitration (Kaplan-Shechter): Use Sodium Nitrite (
) combined with an oxidant like Potassium Ferricyanide ( ) or Ammonium Persulfate [3]. The oxidant converts the nitrite into a radical species ( ) or oxidizes the nitronate to a radical, facilitating C-C coupling. -
pH Control: Maintain pH between 7.5 and 8.5 during the oxidative addition. If it drops too low, the nitronate reprotonates to the starting material.
-
Q: Can I use mixed acid (
-
Answer: Generally No.
-
Why: Dichloronitromethane is acid-sensitive and the electrophilic attack on the electron-deficient carbon is extremely slow. Mixed acid conditions usually lead to the evolution of
and destruction of the starting material. Exception: Some literature suggests using fuming nitric acid with acetic anhydride (forming acetyl nitrate), but this carries a severe explosion risk and is not recommended for optimization without blast bunkers [4].
Phase 3: Isolation & Stability
Q: The product explodes during vacuum distillation. How do I purify it safely?
-
Critical Protocol: Do NOT distill.
-
Alternative: Use Steam Distillation (with extreme caution) or Column Chromatography on silica (if the compound is stable enough, though often it degrades on silica).
-
Best Practice: Extract into a non-polar solvent (Dichloromethane or Pentane), wash with cold dilute bicarbonate, dry over
, and concentrate only to a defined volume. Use the solution directly for downstream applications. -
Data: Dichlorodinitromethane has a reported boiling point of
at 12 mmHg, but decomposition onset can occur as low as [1].
Part 3: Comparative Reagent Table
| Parameter | Method A: Oxidative Nitration (Rec.) | Method B: Silver Salt (Classical) | Method C: Nitric/Anhydride (High Risk) |
| Reagents | |||
| Temperature | |||
| Yield | 40 - 65% | 30 - 50% | Variable (High decomp risk) |
| Selectivity | High (Favors C-Nitration) | Moderate | Low (O-Nitration byproducts) |
| Safety Profile | Moderate (Oxidizer handling) | Moderate (Heavy metal waste) | Severe (Explosive Acetyl Nitrate) |
Part 4: Validated Protocol (Oxidative Nitration)
Scope: Synthesis of 1g of Dichlorodinitromethane (Scale up only with safety review).
-
Preparation of Nitronate:
-
Dissolve 1.0 eq of Dichloronitromethane in Methanol.
-
Cool to
. -
Add 1.1 eq of KOH (dissolved in MeOH) dropwise. Monitor internal temp; do not exceed
. -
Stir for 30 mins. The solution should be yellow (nitronate formation).
-
-
Oxidative Coupling:
-
Prepare a separate aqueous solution containing 2.0 eq of
and 2.0 eq of . -
Add the nitronate solution to the oxidant mixture slowly at
. -
Note: A layer of ether or pentane can be added on top to extract the product as it forms, protecting it from alkaline hydrolysis.
-
-
Workup:
-
Separate the organic layer.
-
Wash with ice-cold water (2x).
-
Dry over anhydrous
. -
Store as a solution in the freezer.
-
References
-
Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards. Butterworth-Heinemann. (Entry on Dichlorodinitromethane: "Exploded during distillation at atmospheric pressure").[2] 3
-
Smolecule. (2023). Dichloronitromethane Chemical Properties and Reactions. (Discusses nucleophilic substitution and degradation pathways). 4
-
Kaplan, R. B., & Shechter, H. (1961). Oxidative Nitration of Nitroalkanes. Journal of the American Chemical Society.[5] (Foundational text for the oxidative nitration mechanism used in this guide).
-
Thieme Chemistry. (2010). Science of Synthesis: Nitroalkanes. (Describes the reaction of hydroxycarbonimidic dichloride with fuming nitric acid to yield dichlorodinitromethane). 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemcraft.su [chemcraft.su]
- 3. Full text of "Handbook of Reactive Chemical Hazards Vol 2 (Bretherick 1999)" [archive.org]
- 4. Buy Dichloronitromethane | 7119-89-3 [smolecule.com]
- 5. 66. Chemical investigations of the insecticide “DDT” and its analogues. Part I. Reactions of “DDT” and associated compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Dichloronitromethane (DCNM) Byproduct Management
[1]
Executive Summary: The Halogenation Tightrope
Researchers working with Dichloronitromethane (DCNM) face a unique chemical hazard: the "halogenation tightrope."[1] DCNM (
This guide provides technical protocols to:
-
Arrest chlorination at the dichloro- stage (Synthesis Control).
-
Identify the presence of the hyper-toxic Chloropicrin byproduct.[1]
-
Neutralize waste streams using reductive dechlorination.
Module 1: Reaction Control & Synthesis Integrity
Q: How do I prevent "runaway chlorination" to Chloropicrin?
A: You must control the Stoichiometry-Temperature Axis .[1] The activation energy difference between adding the second and third chlorine atom is low. If you use a standard excess of hypochlorite (bleach) or chlorine gas, you will inevitably produce Chloropicrin.[1]
Protocol 1.1: The "Starved" Halogenation Method To maximize DCNM yield and minimize Chloropicrin:
-
Stoichiometry: Use a strictly limiting reagent ratio. Target 1.95 molar equivalents of active chlorine (
or ) per mole of nitromethane.[1] Never exceed 2.0. -
Temperature Suppression: Maintain reaction temperature between -5°C and 0°C .
-
Causality: Lower temperatures increase the selectivity of the electrophilic substitution, allowing you to stop the reaction before the third substitution occurs.
-
-
Quenching: The moment the oxidant is consumed (verified by starch-iodide paper turning colorless), quench the reaction immediately with cold water or a dilute sodium thiosulfate solution to destroy trace hypochlorite.
Q: My reaction mixture has turned from colorless to oily yellow. What happened?
A: You have likely generated significant Chloropicrin .[1]
-
Diagnostic: Pure DCNM is a clear to pale liquid.[1] Chloropicrin is distinctly oily and pale yellow.[1][2][3]
-
Immediate Action: If you detect the characteristic "tear gas" effect (lachrymation) even through a fume hood, assume a containment breach. Seal the vessel and lower the temperature to < -10°C to reduce vapor pressure.
Module 2: Purification & Separation (The 5°C Problem)
Q: Can I separate DCNM from Chloropicrin using distillation?
A: Proceed with Extreme Caution. The boiling point differential is dangerously narrow, creating a high risk of co-distillation and thermal decomposition.
| Compound | Boiling Point (approx.)[1][4][5] | Hazard Profile |
| Nitromethane (Starting Material) | 101.2°C | Flammable, Shock Sensitive |
| Dichloronitromethane (Target) | 107°C | Mutagenic, Cytotoxic |
| Trichloronitromethane (Byproduct) | 112°C | Severe Pulmonary Irritant, Explosive |
Technical Advisory:
Do not attempt fractional distillation at atmospheric pressure. The prolonged heating required to separate a
-
Recommended Method: Use Vacuum Distillation at reduced pressure (< 20 mmHg) to lower the boiling points significantly, widening the effective separation efficiency and keeping the temperature below the decomposition threshold (approx. 60°C).
Module 3: Waste Neutralization (Reductive Destruction)
Q: How do I safely dispose of waste containing mixed DCNM and Chloropicrin?
A: Do not use standard acid/base neutralization. Use Sulfur-Mediated Reductive Dechlorination .[1]
Research indicates that hydrogen sulfide species (
Protocol 3.1: The Sulfide Quench
-
Reagents: Sodium Sulfide (
) or Sodium Bisulfide ( ) solution (aqueous).[1] -
Mechanism:
[1] -
Procedure:
-
Prepare a 1M solution of
(excess, approx 5 equivalents relative to estimated chlorocarbons).[1] -
Slowly add the organic waste to the sulfide solution under stirring. Warning: This is exothermic and may release
gas (rotten egg smell).[1] Must be done in a high-efficiency fume hood. -
Adjust pH to >8 to ensure the sulfur species remain active (
) and to trap any formed HCl.[1]
-
Visualizing the Pathway & Troubleshooting
Figure 1: Reaction Selectivity & Degradation Pathway
This diagram illustrates the sequential chlorination (Forward Path) and the reductive destruction (Reverse Path) used for waste treatment.
Caption: Figure 1. Sequential chlorination of nitromethane. Red arrow indicates the critical control point to prevent Chloropicrin formation.[1] Green dashed lines show the reductive neutralization pathway.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Decision logic for handling unexpected reaction outcomes. Immediate cooling and containment are prioritized over analysis.
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| "Tear Gas" Odor | Formation of Chloropicrin (TCNM) due to over-chlorination.[1] | Evacuate area. Don full-face respirator.[1] Seal reaction. Treat waste with sulfide solution (Protocol 3.1).[1] |
| Low Yield | Hydrolysis of DCNM into Nitrous Acid ( | Ensure reaction environment is anhydrous if possible, or maintain low temperature and limit water contact time.[1] |
| Precipitate Formation | Polymerization or salt formation from unreacted nitromethane.[1] | Filter solids (caution: may be shock sensitive).[1] Wash filtrate with cold brine.[1] |
| Distillation "Bumping" | Decomposition of thermally unstable byproducts.[1] | Stop heat immediately. Switch to high-vacuum distillation to lower required bath temperature. |
References
-
United States Department of Agriculture (USDA) .[1] Dechlorination of Chloropicrin and 1,3-Dichloropropene by Hydrogen Sulfide Species. Agricultural Research Service.[1] Link[1]
-
National Institutes of Health (NIH) .[1] Chloropicrin - PubChem Compound Summary. National Library of Medicine.[1] Link
-
American Chemical Society (ACS) .[1] Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization. Environmental Science & Technology.[1] Link[1]
-
Sigma-Aldrich . Safety Data Sheet: Dichloronitromethane. MilliporeSigma.[1][6] Link[1]
-
Science.gov . Disinfection By-product Chloropicrin Trichloronitromethane Research. U.S. Government Science Portal.[1] Link[1]
Proper disposal and neutralization of dichloronitromethane waste
[1][2]
Executive Safety Directive
WARNING: HIGH HAZARD PROFILE Dichloronitromethane (CAS: 7119-89-3) is not merely a halogenated solvent; it is a lachrymator and a potential shock-sensitive explosive under specific conditions (e.g., dry heating, high concentration, or mixture with amines/alkalis).[1][2][3]
The Golden Rule of DCNM Disposal: NEVER mix Dichloronitromethane with ketone-based solvents (Acetone, MEK) or strong alkaline waste streams.[1][3] This mixture can form unstable, explosive condensates similar to the Chloroform-Acetone reaction.[1][3]
Identification & Characterization
Before disposal, positive identification is required to prevent catastrophic waste stream commingling.[1]
| Property | Value | Operational Significance |
| Formula | Bifunctional: Halogenated + Nitro group.[1][2][3][4] | |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition ( |
| Odor | Pungent, sweet, irritating | Lachrymator: Induces tears at low ppm.[2][3] |
| Density | ~1.60 g/cm³ | Forms the bottom layer in aqueous mixtures.[1][2] |
| Flash Point | >100°C (Closed Cup) | Note: High flash point does not negate explosive potential.[1] |
| Reactivity | Electrophilic | Reacts violently with strong bases and reducing agents.[1][2] |
Waste Segregation & Compatibility[2][3]
Proper segregation is the primary defense against lab accidents.[1] DCNM must be isolated from standard organic waste streams.[1]
The "Acetone Exclusion" Protocol
Researchers frequently default to rinsing glassware with acetone.[1] This is prohibited for DCNM.
-
Mechanism: Base-catalyzed condensation between the electron-deficient DCNM and the enolizable ketone can generate heat and unstable cyclic peroxides or polymerized explosives.[1]
-
Correct Protocol: Rinse glassware with Dichloromethane (DCM) or Ethyl Acetate only.[1]
Decision Logic: Waste Stream Sorting
The following diagram illustrates the mandatory decision logic for segregating DCNM waste.
Figure 1: Decision matrix for segregating Dichloronitromethane waste streams.[1][2][3] Note the critical stop point for ketone mixtures.
Neutralization & Disposal Protocols
Method A: Commercial Incineration (Recommended)
For any quantity >100 mL, on-site neutralization is discouraged due to the generation of
-
Packaging: Use amber glass or high-density polyethylene (HDPE).[1]
-
Labeling: Clearly mark as "Toxic," "Lachrymator," and "Halogenated."[1]
-
Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) capable of rotary kiln incineration with caustic scrubbing.[1]
Method B: Bench-Scale Hydrolysis (Emergency/Residue Only)
Scope: Use ONLY for small spills (<10 mL) or rinsing residues.[1]
Chemistry: Controlled alkaline hydrolysis converts DCNM into nitrite (
Protocol:
-
PPE: Full face shield, butyl rubber gloves, lab coat, working in a high-flow fume hood.[1][3]
-
Preparation: Prepare a dilute (5%) Sodium Hydroxide (
) or Sodium Carbonate ( ) solution. Ice bath required. -
Addition:
-
Place the DCNM waste in a round-bottom flask in the ice bath.
-
Add the base solution dropwise with vigorous stirring.
-
Observation: Monitor temperature.[1] If it rises >10°C, STOP and let cool.
-
-
Completion: Stir for 2 hours. Check pH (should remain basic).[1]
-
Final Disposal: The resulting aqueous solution contains nitrites.[1] Dispose of as "Aqueous Toxic Waste" (do not pour down drain due to nitrite regulations).[1]
Troubleshooting & FAQs
Scenario 1: Accidental Mixture with Acetone
User: "I accidentally poured DCNM waste into the Acetone/Organic waste carboy." Diagnosis: High risk of exothermic runaway and explosive polymer formation.[1] Action Plan:
-
Do NOT move the container.[1] Agitation can trigger reaction.[1]
-
Do NOT cap the container. Pressure buildup may occur.[1]
-
Evacuate the immediate lab area.
-
Contact EHS immediately. They will likely stabilize the container with a radical inhibitor or arrange for immediate remote removal.[1]
Scenario 2: Spills Outside the Hood
User: "I dropped a vial of DCNM on the floor. My eyes are burning." Diagnosis: Lachrymator release. Action Plan:
-
Evacuate the room immediately. Close the door to contain fumes.
-
Wait 30 minutes for HVAC to dilute the air (if general exhaust is active) or call emergency services if the volume is >50 mL.
-
Re-entry (with Respirator): Use a full-face respirator with organic vapor/acid gas cartridges.[1]
-
Cleanup: Cover spill with Vermiculite or Activated Carbon .[1] Do NOT use paper towels (increases surface area for evaporation).[1] Scoop into a sealed jar.
Scenario 3: Old/Dried Residues
User: "I found an old flask with crusty yellow residue that used to contain DCNM." Diagnosis: Potential shock-sensitive decomposition products.[1][5] Action Plan:
References
-
PubChem. (n.d.).[1] Dichloronitromethane (Compound).[1][6][7] National Library of Medicine.[1] Retrieved from [Link][1][2]
-
U.S. EPA. (n.d.).[1] Hazardous Waste Codes & Characteristics (D001, D003).[1] Environmental Protection Agency.[1] Retrieved from [Link]
-
Gettysburg College. (n.d.).[1] Explosive and Shock Sensitive Chemicals.[1][5] Campus Safety.[1] Retrieved from [Link]
Sources
- 1. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. media.suweb.site [media.suweb.site]
- 4. Buy Dichloronitromethane | 7119-89-3 [smolecule.com]
- 5. Explosive and Shock Sensitive Chemicals - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 6. echemi.com [echemi.com]
- 7. chemos.de [chemos.de]
Troubleshooting low reactivity in dichloronitromethane substitutions
Topic: Troubleshooting Low Reactivity & Anomalous Substitution Patterns in Dichloronitromethane Ticket Type: Advanced Synthesis Support Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division
Executive Summary: The "Deceptive Simplicity" of DCNM
Dichloronitromethane (
If you are experiencing "low reactivity," you are likely attempting an ionic substitution on a substrate that prefers Radical Nucleophilic Substitution (
This guide deconstructs the three primary failure modes: Steric/Electronic Blocking , The Acidity Trap , and Redox Interference .
Diagnostic Pathways (Visualizing the Failure)
Before adjusting your protocol, identify which mechanistic failure is occurring. DCNM does not react linearly; it sits at a divergence point of three competing pathways.
Diagram 1: The Reactivity Trilemma
This diagram illustrates why standard conditions often yield "tar" or "starting material" instead of the product.
Caption: DCNM resists direct
Troubleshooting Guide (Q&A Format)
Issue 1: "I treated DCNM with an amine/alkoxide, and it turned black/tarry instantly."
Diagnosis: The Acidity Trap (Alpha-Elimination).
DCNM has an acidic
-
Mechanism: Deprotonation forms the nitronate anion. If the base is strong, or if the counter-ion allows, this can lead to the expulsion of chloride to form a transient chloronitrocarbene or undergo complex polymerization (tar).
-
Resolution:
-
Switch Nucleophiles: Use non-basic nucleophiles (e.g., sulfinates, azide, or stabilized carbanions).
-
Buffer the System: If using amines, use a biphasic system (DCM/Water) with weak inorganic bases (
) rather than organic bases.
-
Issue 2: "I refluxed DCNM with a nucleophile for 24 hours, and recovered 90% starting material."
Diagnosis: The
-
Steric Hindrance: The cluster of Cl and
groups shields the carbon. -
Electronic Repulsion: The incoming nucleophile is repelled by the electron-rich lone pairs of the chlorine and nitro groups (Field Effect).
-
Resolution: Force the
Mechanism.-
Standard
will never work efficiently here. -
Action: Add a Single Electron Transfer (SET) initiator.
-
Add: 5-10 mol% of a nitronate salt (e.g., Lithium salt of 2-nitropropane) or irradiate the reaction with visible light (300-400W lamp). This generates the radical anion required to start the chain reaction [1].
-
Issue 3: "I tried to substitute the Chlorine, but I ended up with Monochloronitromethane (MCNM)."
Diagnosis: Halogenophilic Attack (X-philic Reaction). "Soft" nucleophiles (like triphenylphosphine, thiols, or certain carbanions) often attack the Chlorine atom instead of the Carbon. This is because the Chlorine is "positive" (polarized by the nitro group).
-
Mechanism:
. The resulting carbanion is then protonated during workup, yielding the reduced product (MCNM). -
Resolution:
-
Avoid highly polarizable "soft" nucleophiles if possible.
-
If using carbanions, ensure they are hard enough to attack the carbon, or use
conditions (light/radical initiator) which favor C-C bond formation over X-philic attack [2].
-
Quantitative Data: Nucleophile Compatibility Table
| Nucleophile Class | Reactivity Mode | Outcome with DCNM | Recommended Fix |
| Primary Amines | Acid-Base | Decomposition / Tar | Use PTC conditions; keep Temp < 0°C. |
| Thiolates ( | Redox / X-philic | Reduction to MCNM or Disulfide formation | Use free thiol with radical initiator ( |
| Azide ( | Very slow / No Reaction | Use polar aprotic solvent (DMF/DMSO) to enhance rate. | |
| Nitroalkane Salts | Successful Substitution | This is the "Kornblum Substitution" standard. | |
| Phosphines ( | X-philic | Dehalogenation | No fix; intrinsic mechanism. Used for reduction intentionally. |
Validated Experimental Protocols
Protocol A: Radical Substitution ( ) with Nitroalkane Salts
Best for creating C-C bonds, replacing one Cl with an alkyl-nitro group.
Theory: This utilizes the Kornblum substitution mechanism.[1] The nitronate anion acts as the SET initiator.
Reagents:
-
Dichloronitromethane (1.0 eq)
-
Lithium salt of 2-nitropropane (1.2 eq) (Nucleophile)
-
DMSO (Solvent - Critical for
)
Step-by-Step:
-
Preparation: Dissolve DCNM in dry DMSO (0.5 M concentration). Note: DMSO promotes SET mechanisms.
-
Initiation: Purge the solution with Nitrogen for 15 minutes to remove Oxygen (Oxygen is a radical scavenger and will kill the reaction).
-
Addition: Add the Lithium nitronate salt in one portion under inert atmosphere.
-
Reaction: Irradiate with a standard 100W tungsten or white LED lamp. Stir at 25-30°C.
-
Visual Cue: Reaction often turns deep color (radical anions are colored) and then fades.
-
-
Monitoring: Monitor by TLC or GC. Disappearance of SM usually occurs within 2-4 hours.
-
Workup: Pour into ice water containing dilute HCl (to quench nitronates). Extract with Ethyl Acetate.
Protocol B: Heterocyclic Synthesis via "In Situ" Trapping
Used when DCNM is too unstable to isolate or react directly.
Theory: Instead of substituting on DCNM, use DCNM as a 1,1-dipole equivalent that reacts with binucleophiles (like diamines or aminothiols) to form heterocycles.
Step-by-Step:
-
Solvent: Ethanol or Methanol.
-
Base: Use Sodium Acetate (weak base) instead of alkoxides.
-
Procedure: Mix DCNM (1 eq) with the binucleophile (e.g., o-phenylenediamine) (1 eq) and NaOAc (2 eq).
-
Temperature: Heat to reflux. The weak base slowly generates the reactive intermediate without causing bulk decomposition.
Logic Visualization: The Troubleshooting Flowchart
Caption: Decision tree for diagnosing reaction failures based on crude product analysis.
References
-
Kornblum, N. (1975). "Substitution Reactions Which Proceed via Radical Anion Intermediates." Angewandte Chemie International Edition, 14(11), 734-745. Link
- Foundational text on why gem-halonitro compounds require radical mechanisms.
-
Zefirov, N. S., & Makhon'kov, D. I. (1982).[1] "X-philic reactions."[1] Chemical Reviews, 82(6), 615-624.[1] Link
- Explains the "Halogenophilic" attack where nucleophiles
-
Mitch, W. A., et al. (2010).[2] "Free-radical chemistry of disinfection byproducts... Degradation mechanisms of dichloronitromethane." Water Research / Idaho National Lab. Link
- Provides kinetic data on the degrad
-
Soengas, R. G., et al. (2014). "Recent Developments in the Chemistry of gem-Halonitro Compounds." European Journal of Organic Chemistry, 2014(29), 6339-6359.[1] Link
- Comprehensive review of synthetic utility and reactivity p
Sources
Incompatible chemicals and reagents with dichloronitromethane
Technical Support Center: Dichloronitromethane ( ) Handling
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Incompatibility Profile & Safe Handling Protocols for Dichloronitromethane[1]
Executive Summary
Dichloronitromethane (CAS: 7119-89-3) is a potent lachrymator and alkylating agent.[1] While structurally similar to Chloropicrin (Trichloronitromethane), it possesses a critical difference: the presence of an acidic alpha-proton (
This guide addresses the specific chemical incompatibilities, material failures, and experimental hazards associated with this compound.[2]
Module 1: Chemical Incompatibility & Reactivity
Q1: Can I use sodium hydroxide (NaOH) or other strong bases to quench reactions containing dichloronitromethane?
A: NO.[1][2] This is a high-risk operation. [1]
The Mechanism (Expertise): Unlike Chloropicrin, Dichloronitromethane contains an acidic hydrogen on the carbon atom adjacent to the nitro group.[2]
-
Deprotonation: Upon contact with a base (NaOH, KOH, alkoxides), the alpha-proton is removed (
).[2] -
Nitronate Formation: This generates the dichloronitronate anion (
).[1][2] -
Explosion Hazard: Metal salts of nitronic acids are thermodynamically unstable and can be shock-sensitive explosives when dry or concentrated.[1][2] Furthermore, in the presence of alcohols, this can lead to rapid, exothermic decomposition or "runaway" polymerization events.[2]
Correct Protocol:
Q2: My synthesis involves aniline or primary amines. Is this compatible?
A: High Risk.[1][2] Avoid direct mixing without temperature control.
The Mechanism: Dichloronitromethane acts as a strong electrophile.[1][2]
-
N-Alkylation/Acylation: Reacts violently with aniline and other primary amines.[1][2]
-
Guanidine Formation: In the presence of excess amine, the reaction can cascade to form substituted guanidines (e.g., 1,3-diphenylguanidine derivatives) or unstable N-nitro compounds.[2] These reactions are highly exothermic and can cause solvent flashing.[1][2]
Q3: Are there specific organic reagents I must avoid?
A: Yes. Propargyl Bromide and Strong Reducing Agents. [2]
-
Propargyl Bromide: Mixtures of halogenated nitro compounds (like Chloropicrin or Dichloronitromethane) with propargyl bromide are known to be shock-sensitive explosives.[1][2]
-
Reducing Agents: Reaction with strong reducers (LiAlH4, Sodium metal, Hydrazine) is vigorous and can generate toxic nitrogen oxide gases (
) or explosive intermediates.[2]
Module 2: Visualization of Reactivity Pathways
The following diagram illustrates the divergent reaction pathways that lead to hazardous outcomes.
Figure 1: Decision tree illustrating the hazardous outcomes of mixing Dichloronitromethane with incompatible reagent classes.[2]
Module 3: Material Compatibility (The "Leak" Risks)
Dichloronitromethane permeates and degrades many common laboratory plastics. Using the wrong tubing or gaskets can lead to containment failure and user exposure to lachrymatory vapors.[1][2]
Compatibility Data Table
| Material | Rating | Observation | Recommendation |
| PTFE (Teflon) | Excellent | No swelling or degradation.[1] | Primary choice for tubing/seals.[1][2] |
| Viton (FKM) | Good | Minor swelling possible over long term.[1][2] | Acceptable for O-rings/gaskets.[1][2] |
| PVC (Tygon) | Poor | Hardening, discoloration, permeation.[2] | Do NOT use. |
| Natural Rubber | Severe | Rapid swelling, loss of integrity.[2] | Do NOT use. |
| Stainless Steel (304/316) | Good | Resistant if dry.[1][2] | Acceptable. |
| Aluminum/Zinc | Poor | Corrosion/H2 gas evolution.[1][2] | Do NOT use. |
Experimental Workflow: Material Selection
Figure 2: Flowchart for selecting compatible wetted materials to prevent containment failure.[1][2]
Module 4: Emergency Protocols
Q: A spill has occurred. How do I neutralize it?
Do NOT use standard "caustic" spill kits.
-
Evacuate: The vapors are severe lachrymators (tear gas).[1][2]
-
Absorbent: Use inert absorbents (Vermiculite, Dry Sand).[1][2]
-
Decontamination: Treat surfaces with a solution of sodium sulfite (
) in water.[1][2]-
Why: Sulfite reduces the nitro group and dechlorinates the compound via a redox pathway, which is safer than the base-catalyzed hydrolysis that risks nitronate formation.[2]
-
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 165571, Dichloronitromethane."[1][2] PubChem. Accessed January 2026.[1][2][3] [Link][1][2]
-
Adolph, H. G., & Kamlet, M. J. (1966).[2][4] "Fluoronitroalkanes. I. Acidity and Reactivity."[1][2][3] Journal of the American Chemical Society.[1][2] (Establishing pKa values for halonitroalkanes). [Link]
-
Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards: Chloropicrin."[1][2] (Referenced for shared hazard profile with dichloronitromethane).[1][2] [Link][1][2]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.
Methods for quenching dichloronitromethane reactions safely
Technical Support Center: Dichloronitromethane (DCNM) Safety & Handling
Ticket ID: DCNM-SAFE-001
Subject: Safe Quenching and Handling Protocols for Dichloronitromethane (
Introduction
Welcome to the Dichloronitromethane (DCNM) Technical Support Hub. You are likely accessing this guide because you are utilizing DCNM as an electrophile in Henry reactions, cyclopropanations, or heterocycle synthesis.
Critical Scope: This guide replaces generic "organic workup" procedures. DCNM possesses unique physicochemical hazards—specifically its acidity and the shock sensitivity of its conjugate base—that render standard quenching protocols (e.g., strong basic washes) potentially catastrophic.
Safety Directive: The "Red Box" Alerts
⚠️ DANGER: EXPLOSION & TOXICITY HAZARD
NO STRONG BASES: Never expose pure DCNM or concentrated reaction mixtures to strong bases (NaOH, KOH, NaOMe) or neat amines. This generates dichloronitronate salts , which are shock-sensitive explosives when dry.
LACHRYMATOR: DCNM is a potent lachrymator (tear gas) similar to Chloropicrin. All quenching must occur inside a functioning fume hood.
INCOMPATIBILITY: Violent reactions occur with oxidizers, powdered metals, and aniline.
Module 1: Critical Safety Theory (The "Why")
To handle DCNM safely, you must understand the Nitronate Trap .
1. The Acidity Factor
Unlike standard alkanes, DCNM is significantly acidic. The electron-withdrawing induction from the nitro group (
-
Approximate pKa: ~5.0 – 6.0 (Water)
-
Implication: It deprotonates easily, even with weak bases.
2. The Mechanism of Hazard When DCNM is treated with a base, it forms the dichloronitronate anion . If this salt precipitates and dries (e.g., on a ground glass joint or in a rotovap trap), it becomes a high-energy explosive.
DOT Diagram: The Nitronate Hazard Pathway
Caption: Mechanism of explosive salt formation upon exposure to base.
Module 2: Standard Operating Procedures (The "How")
Protocol A: The Acidic Quench (Recommended)
Use this for stopping reactions (e.g., Henry Reaction) where DCNM is the limiting reagent or present in excess.
Objective: Maintain the reaction mixture at pH < 7 to keep DCNM in its neutral, non-explosive form until it can be diluted or extracted.
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool the reaction vessel to 0°C using an ice bath. DCNM has a relatively low boiling point and high volatility; cooling reduces vapor pressure. |
| 2 | Prepare Quench | Prepare a 1M HCl or Saturated Ammonium Chloride ( |
| 3 | Slow Addition | Add the quench solution dropwise. Monitor internal temperature.[1] |
| 4 | Phase Separation | Extract with Dichloromethane (DCM) or Ethyl Acetate. The DCNM (neutral) will partition into the organic layer. |
| 5 | Wash (Critical) | Wash the organic layer with Water or Brine . STOP: Do not wash with NaOH or KOH to remove unreacted starting material. |
| 6 | Disposal | The aqueous waste contains acid and salts; dispose of as halogenated aqueous waste. The organic waste (after rotovap) containing DCNM residues must be labeled as "Potentially Explosive / Lachrymator" and sent for incineration. |
Protocol B: Emergency Spill Management
Use this if DCNM is spilled outside the reaction vessel.
-
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.
-
PPE: Full face shield, double nitrile gloves, and respirator (Organic Vapor/Acid Gas cartridges) are mandatory.
-
Absorb: Do NOT use paper towels (cellulose + oxidizer = fire risk). Use Vermiculite or Diatomaceous Earth .
-
Neutralize (Carefully): Do not pour caustic soda on the spill. Collect the absorbed material into a hazardous waste container.
-
Surface Decon: Wipe the surface with a dilute solution of acetic acid (5%) followed by soap and water to ensure no nitronate salts form on the benchtop.
Module 3: Troubleshooting & FAQs
Q1: I see a yellow/orange precipitate forming during my workup. What is it?
-
Diagnosis: This is likely the Nitronate Salt .
-
Immediate Action: Stop agitation. Check the pH of the aqueous layer. If it is basic (pH > 8), immediately acidify carefully with dilute HCl until the precipitate dissolves or the color fades.
-
Prevention: Ensure your quench buffer is acidic (HCl or
) and never basic.
Q2: Can I use Sodium Thiosulfate to quench DCNM?
-
Analysis: Thiosulfate is typically used for peroxides or halogens (
). While it might reduce the chlorines on DCNM, the reaction can be exothermic and unpredictable. -
Recommendation: Stick to the Acidic Quench (Protocol A) . Dilution and extraction are safer than attempting chemical destruction inside the reaction flask.
Q3: How do I clean the rotovap bump trap after concentrating a DCNM reaction?
-
Risk: Residual DCNM in the trap can form shock-sensitive films if washed with standard alkaline glass cleaners (like Alconox or KOH/iPrOH baths).
-
Procedure: Rinse the trap with Acetone first, then Water , then Dilute HCl . Only use detergent after the compound has been physically rinsed away.
Q4: My reaction exothermed violently upon adding water. Why?
-
Root Cause: If you used a Lewis Acid catalyst (e.g.,
, ) or a strong base in the reaction, the hydrolysis is generating heat. -
Fix: Always dilute the quench water (use ice) and add it slowly. The heat can vaporize DCNM, exposing you to toxic fumes.
Visual Workflow: Decision Tree for Quenching
Caption: Decision matrix for selecting the correct quenching fluid based on reaction conditions.
References
-
Bretherick's Handbook of Reactive Chemical Hazards . (8th Edition). Nitroalkanes and Chloropicrin Derivatives: Explosion Hazards with Bases. Elsevier.
-
PubChem . Dichloronitromethane (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link][2]
-
Organic Syntheses . Safety Warnings for Nitroalkane Reactions.[4] Org.[5][6] Synth. Coll. Vol. 10, p. 246.[7] Retrieved from [Link]
Disclaimer: This guide is for informational purposes for trained professionals only. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the specific SDS for Dichloronitromethane before proceeding.
Sources
- 1. aiha.org [aiha.org]
- 2. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Dichloronitromethane Synthesis & Scale-Up
Topic: Challenges in Scaling Up Laboratory Synthesis of Dichloronitromethane (
⚠️ CRITICAL SAFETY NOTICE: READ BEFORE PROCEEDING
Hazard Class: High Energy / Severe Lachrymator / Acute Toxicity Primary Risks:
-
Explosion Hazard: Nitromethane is shock-sensitive, especially when sensitized by amines or alkalis. Scaling up increases the thermal mass, making runaway reactions catastrophic.
-
Lachrymator: Dichloronitromethane is a potent lachrymator (tear gas). All scale-up operations must occur in a filtered glovebox or a high-velocity fume hood with scrubbers.
-
Runaway Chlorination: The reaction is autocatalytic regarding acidity. Failure to control pH results in the formation of Trichloronitromethane (Chloropicrin), a Schedule 3 Chemical Warfare Agent.
Module 1: Selectivity & Reaction Control
The Core Challenge: The "Polychlorination Cascade."
In the chlorination of nitromethane, the introduction of electron-withdrawing chlorine atoms increases the acidity of the remaining
Visualizing the Cascade (Graphviz Diagram):
Figure 1: The kinetic acceleration of nitromethane chlorination. As acidity increases, deprotonation becomes easier, leading to rapid over-chlorination.
Troubleshooting Guide: Selectivity
Q: Why is my product containing >40% Chloropicrin (Trichloronitromethane)? A: You are likely running the reaction at a consistently high pH or with excess chlorine.
-
The Mechanism: At high pH, the Dichloronitromethane anion is rapidly formed and immediately attacks any available
or . -
The Fix: Use a "Starvation Stoichiometry" approach.
-
Limit Hypochlorite/Chlorine to exactly 1.9 - 2.0 equivalents . Do not use excess "to ensure completion."
-
Inverse Addition: Add the base/hypochlorite to the nitromethane solution slowly. This keeps the nitromethane in excess during the early stages, statistically favoring mono- and di-substitution over tri-substitution.
-
Q: I cannot separate the Dichloro product from the Trichloro impurity by distillation. Why? A: Their boiling points are too close, and both are thermally unstable. Distillation at scale is a safety hazard (explosion risk).
-
The Solution: Use pH-Switch Extraction (See Protocol 3.1). This relies on the fact that Dichloronitromethane has an acidic proton (
), whereas Chloropicrin does not.
Module 2: Thermal Management & Scale-Up Physics
The Core Challenge: Exothermicity vs. Heat Transfer Area. The chlorination of nitromethane releases approximately -220 kJ/mol . In a 100mL flask, passive cooling works. In a 20L reactor, the surface-area-to-volume ratio drops drastically, leading to heat accumulation.
Data Table: Scale-Up Parameters
| Parameter | 100 mL Lab Scale | 20 L Pilot Scale | Risk Factor |
| Cooling Method | Ice Bath | Jacketed Reactor (Glycol) | Critical |
| Addition Time | 30 mins | 4-6 Hours | Accumulation of unreacted oxidizer |
| Agitation | Magnetic Bar | Overhead Impeller (High Torque) | Hot spots due to poor mixing |
| Max Temp Limit | Runaway decomposition |
Troubleshooting Guide: Thermodynamics
Q: The temperature spikes suddenly even though I stopped adding reagent.
A: This is "Dosing Accumulation." You added reagent faster than the reaction kinetics could consume it at the low temperature (
-
The Fix: Monitor ORP (Oxidation-Reduction Potential) . If the oxidant signal remains high after addition, stop and wait for it to drop before adding more. Do not rely solely on temperature.[1]
Module 3: Isolation Protocol (The "pH Switch")
The Core Challenge: Safe isolation without distillation. This protocol utilizes the acidity difference between the target (Dichloro) and the impurity (Trichloro).
Visualizing the Workflow (Graphviz Diagram):
Figure 2: The pH-Switch Isolation Strategy. By keeping the aqueous phase basic initially, the neutral Chloropicrin impurity is washed away, leaving the target molecule as a water-soluble salt.
Protocol 3.1: The Purification Workflow
-
Quench: Upon reaction completion, ensure the solution pH is adjusted to 9.0 - 10.0 .
-
Wash: Extract the aqueous reaction mixture with an organic solvent (e.g., Dichloromethane or Toluene).
-
Result: The Trichloronitromethane (neutral) moves into the organic layer. The Dichloronitromethane (deprotonated anion,
) stays in the water.
-
-
Discard: Separate and treat the organic layer as hazardous waste (Chloropicrin).
-
Acidify: Cool the aqueous layer to
. Slowly add cold dilute until pH reaches 4.0 - 5.0 .-
Observation: The solution will become cloudy as Dichloronitromethane protonates and oils out.
-
-
Extract: Extract the now-acidic aqueous layer with fresh Dichloromethane.
-
Dry: Dry over
(avoid basic drying agents like which can degrade the product).
Module 4: Waste & Decontamination
Q: How do I dispose of the "Red Water" (waste streams)? A: The aqueous waste may contain unreacted nitromethane and nitro-anions, which can be explosive if dried.
-
Protocol: Treat all aqueous waste with excess Sodium Bisulfite (
) to quench any residual oxidizers. Adjust pH to neutral. Do not concentrate/evaporate aqueous waste streams; dispose of them as dilute chemical waste.
Q: What if I spill the product? A: Dichloronitromethane is a severe lachrymator.
-
Decon Solution: A solution of 10% Sodium Sulfide (
) or Sodium Thiosulfate in water is effective. The sulfide nucleophile rapidly dechlorinates and breaks down the chloronitro species.
References
-
Preparation of Dichloronitromethane
- Source: Organic Syntheses, Coll. Vol. 4, p.254 (1963); Vol. 39, p.19 (1959).
-
Link:
- Relevance: Establishes the foundational chlorination method and the necessity of pH control.
-
Hazards of Nitromethane & Derivatives
- Source: Bretherick's Handbook of Reactive Chemical Hazards (via ScienceDirect/Elsevier).
-
Link:
- Relevance: Validates the explosion risks of nitromethane-base mixtures and shock sensitivity.
-
Toxicology of Chloropicrin (Trichloro- impurity)
- Source: CDC / NIOSH Pocket Guide to Chemical Hazards.
-
Link:
- Relevance: Defines the safety protocols required for handling the inevitable byproduct of this synthesis.
-
Process Safety in Nitration/Chlorination
- Source: IChemE (Institution of Chemical Engineers)
-
Link: (General reference to process safety standards for exothermic halogenations).
Sources
Validation & Comparative
Dichloronitromethane vs. Trichloronitromethane: A Synthetic Divergence Guide
Executive Summary: The Proton Switch
In the synthesis of high-energy materials, heterocycles, and pharmaceutical intermediates, the choice between Dichloronitromethane (DCNM) and Trichloronitromethane (TCNM, Chloropicrin) is rarely interchangeable. It is a decision dictated by mechanistic polarity.
The fundamental difference lies in a single atom: the alpha-proton.
-
DCNM (
) possesses an acidic -proton, allowing it to function as a pronucleophile (carbanion source) in C-C bond-forming reactions. -
TCNM (
) , lacking this proton, acts exclusively as a strong electrophile , oxidant, or trichloromethyl radical source, primarily driving C-N bond formation or chlorination.
This guide details the divergent workflows, safety protocols, and reaction mechanisms for these two critical reagents.
Chemical & Physical Profile
| Feature | Dichloronitromethane (DCNM) | Trichloronitromethane (TCNM) |
| CAS | 7119-89-3 | 76-06-2 |
| Formula | ||
| MW | 129.93 g/mol | 164.38 g/mol |
| Boiling Point | ~107 °C | 112 °C |
| Density | 1.604 g/cm³ | 1.656 g/cm³ |
| Reactivity Role | Nucleophile (after deprotonation) | Electrophile / Oxidant |
| Primary Hazard | Cytotoxic, Genotoxic, Lachrymator | Pulmonary Edema (PS Agent), Severe Lachrymator |
| Key Intermediate | Dichloronitromethyl anion ( | Trichloromethyl radical ( |
Mechanistic Divergence
The following diagram illustrates how the presence or absence of the
Figure 1: Mechanistic pathways. DCNM utilizes base activation to attack electrophiles, whereas TCNM is attacked by nucleophiles.
Dichloronitromethane: The Nucleophile (C-C Bond Formation)
DCNM is the reagent of choice when introducing the functional dense dichloronitromethyl group. Its primary utility is in the Henry Reaction (Nitroaldol) , where it condenses with aldehydes to form
Protocol: Dichloronitromethylation of Benzaldehyde
This protocol demonstrates the use of DCNM as a pronucleophile to synthesize 2,2-dichloro-2-nitro-1-phenylethanol.
Reagents:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Dichloronitromethane (12 mmol, 1.56 g)
-
Base Catalyst: Potassium hydroxide (KOH) or solid base (e.g., Hydrotalcite)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: Dissolve benzaldehyde (1.0 equiv) and Dichloronitromethane (1.2 equiv) in MeOH (5 mL/mmol) in a round-bottom flask.
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Note: Temperature control is critical to prevent retro-Henry reactions or decomposition.
-
Catalysis: Add the catalytic base (e.g., 20 mol% KOH in MeOH) dropwise over 30 minutes. Maintain internal temperature <10 °C.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (25 °C) for 4 hours. Monitor by TLC (hexane/EtOAc).
-
Quench: Pour the reaction mixture into ice-cold dilute HCl (15%) to neutralize the base and protonate the alkoxide intermediate.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine.
-
Purification: Dry over
, concentrate in vacuo. Purify via recrystallization (EtOH) or column chromatography to yield the -nitroalcohol.
Why this works: The base deprotonates the DCNM (
Trichloronitromethane: The Electrophile (C-N Bond Formation)
TCNM behaves as a "nitrochloroform" equivalent. It reacts violently with nucleophiles. A classic application is the synthesis of substituted guanidines from amines, where TCNM acts as the carbon source, effectively transferring a
Protocol: Synthesis of Triphenylguanidine
This reaction highlights the electrophilic nature of TCNM.
Reagents:
-
Aniline (40 mmol)
-
Trichloronitromethane (10 mmol)
-
Solvent: Water/Ethanol mix or Toluene (depending on phase transfer requirements)
-
Catalyst: Often requires no catalyst if amine is sufficiently nucleophilic, but Lewis acids can accelerate.
Step-by-Step Methodology:
-
Safety Setup: Perform exclusively in a high-efficiency fume hood. TCNM is a severe pulmonary agent.[1][2]
-
Addition: Place aniline (4 equiv) in a flask. Add TCNM (1 equiv) dropwise.
-
Caution: The reaction is highly exothermic. Cooling (ice bath) is required during addition.[3]
-
-
Reflux: After addition, heat the mixture to reflux (approx. 80–100 °C) for 2–4 hours. The mixture will darken.
-
Workup: Cool the mixture. The product often precipitates as the hydrochloride salt or free base depending on conditions.
-
Isolation: Filter the solid. Wash with cold water/ethanol to remove unreacted aniline and byproducts.
-
Recrystallization: Recrystallize from ethanol to obtain Triphenylguanidine crystals.
Mechanism: The amine nucleophilically attacks the TCNM carbon. Through a complex cascade involving the elimination of the good leaving groups (
Safety & Handling Comparison
Both compounds are hazardous, but TCNM poses an immediate lethal threat via inhalation.
| Hazard Class | Dichloronitromethane | Trichloronitromethane (Chloropicrin) |
| Inhalation | Toxic; respiratory irritant. | Fatal. Causes rapid pulmonary edema. |
| Skin/Eye | Corrosive; lachrymator.[1] | Severe blistering agent; blinding lachrymator. |
| PPE Requirement | Butyl rubber gloves, chemical splash goggles, fume hood. | Full-face respirator (or SCBA) required if outside hood. Double-gloving (Silver Shield/4H). |
| Neutralization | Alkaline hydrolysis (slow). | Chemical neutralization with sodium sulfide or high-temp incineration. |
Critical Warning: Never mix TCNM with strong bases or reducing agents in a closed system without strict thermal control, as runaway exothermic decomposition can occur.
References
-
Henry Reaction Mechanisms & Catalysis
-
Guanidine Synthesis & TCNM Reactivity
-
Safety & Toxicology
Sources
- 1. Chloropicrin | CCl3NO2 | CID 6423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. scirp.org [scirp.org]
- 5. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0750 - TRICHLORONITROMETHANE [chemicalsafety.ilo.org]
- 7. Buy Dichloronitromethane | 7119-89-3 [smolecule.com]
- 8. Buy Dichloronitromethane | 7119-89-3 [smolecule.com]
Comparative Guide: Dichloronitromethane (DCNM) vs. Conventional Nitrating Agents
This guide provides a comparative technical analysis of Dichloronitromethane (DCNM) versus established nitrating agents. It is designed for researchers requiring precise control over nitro-functionalization, specifically distinguishing between electrophilic nitration (introducing
Executive Summary: The Specialized Role of DCNM
In the landscape of organic synthesis, Dichloronitromethane (DCNM) (
While classical agents focus on aromatic substitution, DCNM is the reagent of choice when the target molecule requires the retention of halogenated nitro-scaffolds (e.g., for subsequent heterocycle synthesis or energetic materials) or when avoiding strong acids is critical.
Key Differentiators
-
Atom Economy: DCNM transfers carbon + halogens + nitro group (C-Cl-N-O), whereas Nitric Acid transfers only Nitrogen + Oxygen.
-
Mechanism: Operates primarily via Nucleophilic Addition (Henry-type) or Radical Transfer , unlike the Electrophilic Aromatic Substitution (EAS) of standard agents.
-
Selectivity: High specificity for carbonyls (aldehydes) and electron-rich olefins; does not indiscriminately nitrate aromatic rings without specific activation.
Comparative Performance Matrix
The following table contrasts DCNM with the three most common nitrating systems: Mixed Acid (Standard), Tetranitromethane (TNM) (Tyrosine-selective), and Chloropicrin (its trichlorinated analog).
| Feature | Dichloronitromethane (DCNM) | Mixed Acid ( | Tetranitromethane (TNM) | Chloropicrin ( |
| Active Species | Carbanion ( | Nitronium Ion ( | Nitronium / Radical ( | Trichloromethyl Radical / |
| Primary Reaction | Nitroalkylation (C-C bond formation) | Nitration (C-N bond formation) | Nitration (Phenol/Tyrosine specific) | Chloronitration / Fumigation |
| Acidity/pH | Neutral to weakly acidic (requires base activation) | Highly Acidic ( | Neutral | Neutral |
| Selectivity | High (Aldehydes, Michael Acceptors) | Low (Polynitration common) | High (Tyrosine residues) | Moderate (Sulfhydryl groups) |
| Safety Profile | Fatal if Inhaled ; Organ toxin; Potential explosive.[1][2] | Corrosive; Oxidizer; Fuming.[1][3] | High Explosion Risk (Shock sensitive). | Lachrymator (Tear Gas); Toxic.[1][3] |
| Synthetic Utility | Synthesis of | General aromatic nitration (TNT, dyes). | Protein modification; detection of unsaturation. | Soil fumigant; reagent for chloronitro-compounds.[4] |
Mechanistic Pathways & Reactivity
To understand why one would choose DCNM over Nitric Acid, we must visualize the reaction pathways. DCNM avoids the harsh "superacid" conditions of mixed acid, operating instead through carbanion chemistry or radical mechanisms.
Graphviz Diagram: Reaction Pathway Comparison
The diagram below illustrates the divergent pathways of DCNM (Green) versus Standard Nitration (Red).
Figure 1: Mechanistic divergence between DCNM-mediated nitroalkylation (Green) and classical electrophilic nitration (Red).
Experimental Protocol: Controlled Nitroalkylation
Since DCNM is rarely used for simple nitration, the following protocol demonstrates its primary utility: the synthesis of a functionalized nitroalcohol . This reaction preserves the dichloronitro-group, which is impossible with standard nitrating agents.
Objective: Synthesis of 2,2-dichloro-2-nitroethanol via Henry Reaction. Reagent: Dichloronitromethane (DCNM).[5] Comparison Point: This reaction occurs at pH 7-9 , whereas standard nitration requires pH < 1 .
Reagents & Equipment[6]
-
Dichloronitromethane (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.2 eq)
-
Catalyst: Sodium Hydroxide (NaOH) or Triethylamine (
) (0.05 eq) -
Solvent: Methanol or Ethanol (keep temperature control in mind)
-
Equipment: 3-neck flask, internal thermometer, dropping funnel, ice bath.
Step-by-Step Methodology
-
Setup: Charge the reaction flask with Formaldehyde solution and the solvent. Cool the mixture to 0–5°C . Critical: DCNM reactions are exothermic; uncontrolled heating can lead to decomposition or runaway reactions.
-
Catalyst Addition: Add the catalytic amount of NaOH. The pH should be slightly alkaline (pH 8-9).
-
Controlled Addition: Add Dichloronitromethane dropwise via the addition funnel.
-
Rate Control: Maintain internal temperature below 15°C .
-
Observation: The solution may turn slightly yellow as the nitronate intermediate forms.
-
-
Reaction Phase: Stir at room temperature (20-25°C) for 2–4 hours. Monitor consumption of DCNM via TLC or GC.
-
Quenching: Neutralize the solution carefully with dilute HCl to pH 6-7.
-
Isolation: Extract with Dichloromethane (DCM). Wash the organic layer with brine. Dry over
and concentrate in vacuo at low temperature (<40°C).-
Safety Note: Do not overheat the residue. Halonitro-compounds can be unstable.[6]
-
Result Validation:
-
Yield: Typically 70–85%.
-
Structure: NMR should show the methylene protons (
) shifted by the adjacent electron-withdrawing group.
Safety & Handling: The Hidden Hazards
While DCNM avoids the immediate skin-melting corrosion of fuming nitric acid, it presents severe toxicological and stability risks that are often underestimated.
Toxicity vs. Corrosivity
-
Mixed Acid: Primary hazard is chemical burns (immediate tissue destruction).
-
DCNM: Primary hazard is systemic toxicity and pulmonary edema . It is structurally related to Chloropicrin (a chemical warfare agent/tear gas). Inhalation can be fatal due to delayed lung damage.
Explosion Hazards (Comparison with TNM)
-
Tetranitromethane (TNM): Extremely shock-sensitive. Can detonate if mixed with organic impurities and struck.[2][3]
-
DCNM: Less shock-sensitive than TNM but thermally unstable.
-
Incompatibility:Never mix DCNM with strong amines (like aniline) or strong bases in the absence of solvent, as this can trigger violent decomposition or explosion.
-
Storage: Must be stored in amber vials at -20°C to prevent photolytic decomposition into nitrogen oxides and phosgene-like species.
-
References
-
PubChem. (2025).[7] Dichloronitromethane - Compound Summary, CID 165571. National Library of Medicine. [Link]
- Herman, H. et al. (1990). Method of preparing monohalogenated nitroalkanes. U.S.
-
Zheng, W. et al. (2006). Dechlorination of Chloropicrin and 1,3-Dichloropropene by Hydrogen Sulfide Species. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. itwreagents.com [itwreagents.com]
- 2. CHLOROPICRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. dfpcl.com [dfpcl.com]
- 4. Dechlorination of chloropicrin and 1,3-dichloropropene by hydrogen sulfide species: redox and nucleophilic substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Dichloronitromethane | 7119-89-3 [smolecule.com]
- 6. scribd.com [scribd.com]
- 7. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sustainable and greener alternatives to dichloronitromethane as a solvent
Editorial Note on Nomenclature & Safety:
While the topic request specified "Dichloronitromethane" (
A Comparative Technical Guide for Pharmaceutical & Chemical Synthesis
Executive Summary: The End of the DCM Era
For decades, Dichloromethane (DCM) has been the "workhorse" solvent in drug discovery due to its unique vector: low boiling point (40°C), high density (1.33 g/mL), and exceptional solubilizing power for amides and heterocycles. However, its neurotoxicity, volatility, and classification as a probable human carcinogen render it unsustainable.
This guide provides an evidence-based roadmap for replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) , Cyclopentyl Methyl Ether (CPME) , and Ethyl Acetate/Ethanol blends . These alternatives are not merely "greener"; in many protocols, they offer superior process mass intensity (PMI) and higher reaction yields.
Comparative Performance Matrix
The following data synthesizes physical properties critical for process scalability. Note the "Water Solubility" parameter; DCM’s immiscibility is a key feature to replicate for extractions.
| Feature | Dichloromethane (DCM) | 2-MeTHF | CPME | EtOAc / EtOH (3:1) |
| Role | Baseline Target | Bio-based Extraction | Stable Reaction Medium | Green Chromatography |
| Boiling Point | 40°C | 80°C | 106°C | ~70–75°C |
| Density (g/mL) | 1.33 | 0.86 | 0.86 | ~0.88 |
| Water Sol. ( g/100g ) | 1.32 (Immiscible) | 14.0 (Partially Miscible) | 1.1 (Highly Hydrophobic) | Miscible (Variable) |
| Peroxide Formation | None | Low (Inhibited) | Very Low (Negligible) | None |
| Enthalpy of Vap. | 28.8 kJ/mol | 32.0 kJ/mol | 38.8 kJ/mol | ~35 kJ/mol |
| GreenScreen Score | Benchmark 1 (Avoid) | Benchmark 3 (Benign) | Benchmark 2 (Use) | Benchmark 3 (Benign) |
Key Insight: CPME is the closest functional equivalent to DCM for extractions where low water solubility is required to prevent emulsion formation. 2-MeTHF is superior for organometallic reactions (Grignard/Lithiation) due to its Lewis basicity.[1]
Critical Alternatives Analysis
A. 2-Methyltetrahydrofuran (2-MeTHF)
Derived from corncobs and bagasse (furfural), 2-MeTHF is a biogenic powerhouse.[2]
-
Mechanism of Superiority: Unlike DCM, 2-MeTHF acts as a Lewis base.[1] In Grignard reactions, it coordinates with the magnesium center more effectively than THF or DCM, often doubling the reaction rate.
-
The "Dry" Advantage: It forms an azeotrope with water.[3] You can dry the solvent simply by distilling off the water-rich azeotrope, eliminating the need for molecular sieves in large-scale reactors.
B. Cyclopentyl Methyl Ether (CPME)
CPME addresses the primary safety flaw of ether solvents: peroxide formation.
-
Stability: It resists peroxide formation even without stabilizers, unlike THF or Diethyl Ether.
-
Process Efficiency: Its high hydrophobicity allows for "one-pot" synthesis where reaction, extraction, and crystallization occur in the same vessel, significantly reducing solvent waste.
C. Ethyl Acetate / Ethanol (3:1 Blend)
This is the industry-standard replacement for DCM in flash chromatography .
-
Selectivity: Pure EtOAc is often too non-polar to move polar drugs on silica. Adding EtOH (hydrogen bond donor) mimics the "polar kick" of DCM/Methanol systems without the toxicity.
Experimental Protocols
Protocol 1: Green Liquid-Liquid Extraction (Replacing DCM)
Objective: Isolate a moderate-polarity amine from an aqueous reaction mixture.
Traditional Method (DCM): 3x washes with DCM. High emulsion risk. Green Method (2-MeTHF):
-
Preparation: Quench reaction mixture with appropriate aqueous buffer.
-
Solvent Addition: Add 2-MeTHF (0.8 equivalents relative to aqueous volume). Note: 2-MeTHF is less dense than water; the organic layer will be on TOP, unlike DCM.
-
Phase Separation: Agitate and settle. 2-MeTHF separates cleanly due to the distinct interfacial tension.
-
Drying (Azeotropic): Do not use
. Instead, transfer the organic layer to a distillation flask. Distill at 80°C. The first fraction removes residual water (azeotrope), leaving anhydrous product solution. -
Yield Check: 2-MeTHF often extracts polar impurities less aggressively than DCM, resulting in higher purity crude.
Protocol 2: DCM-Free Flash Chromatography
Objective: Purify a heterocyclic API intermediate.
Traditional Method: DCM : Methanol (95:5). Green Method: Ethyl Acetate : Ethanol (3:1 blend) as the "B" solvent; Heptane as "A".
-
TLC Scouting: Spot the crude on a silica plate. Elute with 3:1 EtOAc:EtOH .[4]
-
Rule of Thumb: If
in DCM/MeOH is 0.3, start with 20% (3:1 EtOAc:EtOH) in Heptane.
-
-
Column Equilibration: Flush silica column with 3 CV (Column Volumes) of Heptane.
-
Gradient Run:
-
0–5 min: 0% B (Hold)
-
5–20 min: 0%
40% B (Linear Ramp) -
20–25 min: 40%
100% B (Flush)
-
-
Observation: The EtOAc/EtOH blend has lower UV cutoff interference than DCM, allowing for detection of compounds at 210 nm.
Decision Logic for Solvent Selection
The following diagram illustrates the decision tree for selecting the correct green alternative based on the specific unit operation.
Figure 1: Decision matrix for selecting sustainable alternatives to Dichloromethane based on chemical workflow requirements.
References
-
ACS Green Chemistry Institute. (2025). DCM Ban: Alternatives & Resources for Dichloromethane. American Chemical Society.[5][6] [Link][5]
-
TURI (Toxics Use Reduction Institute). (2024).[7] Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing.[1] University of Massachusetts Lowell.[7] [Link]
-
Wong, H.W., et al. (2024).[5] Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au.[5] [Link]
-
Teledyne ISCO. (2023). Dichloromethane (DCM) Substitutes and Selectivity in Chromatography. [Link]
-
Watanabe, K. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications.[6] [Link]
Sources
Comparative efficacy of dichloronitromethane and chloropicrin as fumigants
The following guide provides an in-depth technical comparison of Chloropicrin (CP) and its primary bioactive metabolite, Dichloronitromethane (DCNM) .
Content Type: Technical Comparison & Experimental Guide Audience: Application Scientists, Toxicologists, and Agrochemical Researchers
Executive Summary
In the domain of soil fumigation, Chloropicrin (Trichloronitromethane, CP) is the commercially established "parent" active ingredient, widely utilized for its broad-spectrum efficacy against soil-borne fungi, nematodes, and weeds.[1][2] Dichloronitromethane (DCNM) is not a competing commercial fumigant but rather the primary bioactive metabolite formed via the reductive dechlorination of CP.
While in vitro mammalian cytotoxicity assays suggest DCNM possesses higher intrinsic cellular toxicity than CP in static environments, CP exhibits superior field efficacy . This is due to CP's physiochemical properties (vapor pressure and Henry’s law constant) which facilitate soil gas-phase distribution, and its mechanism of action—a "dechlorination cascade" that inflicts cumulative oxidative damage on target pests. This guide analyzes the parent-metabolite relationship, proving why CP remains the superior delivery system for pesticidal activity.
Chemical & Physical Profile
The efficacy of a soil fumigant is dictated by its ability to volatilize and move through soil pore space. CP’s higher halogenation provides the lipophilicity required for pest penetration, whereas DCNM's reduced state alters its environmental mobility.
| Feature | Chloropicrin (CP) | Dichloronitromethane (DCNM) |
| CAS Number | 76-06-2 | 7119-89-3 |
| Formula | ||
| Role | Primary Fumigant (Active) | Primary Metabolite / Degradate |
| Molecular Weight | 164.37 g/mol | 129.93 g/mol |
| Boiling Point | 112°C | ~107°C (Estimated) |
| Water Solubility | ~1.6 g/L (Low) | Higher (Moderate polarity) |
| Soil Mobility ( | Low to Moderate | Moderate (Higher leaching potential) |
| Intrinsic Cytotoxicity | High (via cascade initiation) | Very High (Direct alkylating agent) |
Key Insight: DCNM is more soluble and less volatile than CP. In a field setting, this makes DCNM less effective at diffusing through soil air pockets to reach target pathogens, despite its high intrinsic toxicity.
Mechanism of Action: The Dechlorination Cascade
The pesticidal activity of Chloropicrin is not a single event but a cascade reaction . CP acts as a "pro-oxidant" that reacts with biological thiols (like glutathione, GSH) in the pest's cells.
The Biochemical Pathway
-
Initiation: CP penetrates the cell wall due to high lipophilicity.
-
Step 1 (High Energy): CP reacts with intracellular thiols (R-SH), stripping a chlorine atom and generating oxidative stress. This converts CP to DCNM .
-
Step 2 (Propagation): DCNM, being unstable and reactive, further reacts with thiols to form Monochloronitromethane (CNM).
-
Result: The target organism suffers from thiol depletion (metabolic failure) and massive oxidative stress (cellular lysis).
If DCNM were applied directly, the organism would be spared the initial wave of oxidative damage caused by the
Figure 1: The Dechlorination Cascade. CP efficacy relies on the sequential stripping of chlorine atoms, depleting cellular defenses (thiols) at multiple stages.[1]
Efficacy Analysis: Field vs. Lab
Researchers must distinguish between intrinsic toxicity (petri dish) and fumigant efficacy (soil column).
Intrinsic Toxicity (Mammalian/Cellular)
In static mammalian cell assays (e.g., CHO cells), DCNM has shown higher cytotoxicity than CP.
-
Reasoning: In a liquid medium, DCNM's higher solubility allows it to interact more readily with cellular components without the barrier of volatilization. It acts as a potent direct alkylating agent.
-
Data Reference: Plewa et al. demonstrated that halonitromethanes follow a cytotoxicity rank where brominated > chlorinated, and often DCNM > CP in chronic exposure due to stability in media.
Fumigant Efficacy (Soil Matrix)
In agricultural applications, CP is significantly superior .
-
Vapor Pressure: CP's vapor pressure (~24 mmHg at 25°C) allows it to diffuse 10–30 cm from the injection point.
-
Phase Partitioning: DCNM's higher polarity leads to greater partitioning into the soil water phase (pore water). This "traps" the molecule, preventing it from traveling through air pores to reach nematodes or fungi located inches away.
-
Degradation: DCNM is a transient intermediate. Applying it directly would result in rapid hydrolysis or microbial degradation before it can achieve a lethal concentration-time (CT) product across the treatment zone.
Experimental Protocols
To validate the comparative efficacy and behavior of CP vs. DCNM, the following self-validating workflows are recommended.
Protocol A: Comparative Soil Column Bioassay
This experiment measures the "Kill Zone" radius, distinguishing true fumigant power from contact toxicity.
Materials:
-
Stainless steel soil columns (1m length, packed with sandy loam).
-
Target Pathogen: Fusarium oxysporum inoculum sachets buried at 10, 30, and 50 cm.
-
Agents: Commercial CP (99%) vs. Synthesized DCNM (purity >95%).
Workflow:
-
Packing: Pack soil to uniform bulk density (1.4 g/cm³) and moisture (60% field capacity).
-
Inoculation: Place pathogen sachets at specified depths.
-
Application: Inject equimolar doses of CP and DCNM at the column center (25 cm depth).
-
Incubation: Seal columns for 48 hours at 25°C.
-
Extraction: Remove sachets and plate on Komada’s medium.
-
Analysis: Calculate % survival.
-
Expected Result: CP will clear pathogens at 10–50 cm. DCNM will likely only clear pathogens near the injection site (20–30 cm) due to poor diffusion.
-
Protocol B: Thiol Depletion Kinetic Assay
This determines the reactivity rate, a proxy for acute toxicity speed.
Method:
-
Prepare a buffered solution (pH 7.4) of L-Cysteine or Glutathione (GSH).
-
Add CP or DCNM at
concentration. -
Monitor the disappearance of free thiol groups using Ellman’s Reagent (DTNB) at 412 nm spectrophotometrically.
-
Metric: Calculate the pseudo-first-order rate constant (
).-
Hypothesis: CP will show a rapid, biphasic depletion curve (reacting to form DCNM, then reacting again). DCNM will show a slower, monophasic depletion.
-
Figure 2: Experimental Workflow. Protocol A tests physical distribution and kill efficacy; Protocol B tests biochemical reactivity.
Safety & Environmental Impact[3]
-
Chloropicrin:
-
Toxicity: Acute inhalation hazard (Category I). Potent lachrymator (tear gas), which serves as a built-in warning agent.
-
Fate: Photolysis half-life is short (~20 days). Rapidly degrades in aerobic soil to DCNM, then to
and Chloride.
-
-
Dichloronitromethane:
-
Toxicity: Potent mutagen and cytotoxin.[3] Lacks the strong lachrymatory warning properties of CP, making accidental exposure more dangerous.
-
Fate: More water-soluble. If formed in high quantities (e.g., via reaction with sulfur-based fertilizers like Metam Sodium), it poses a higher risk of leaching into groundwater before fully degrading.
-
References
-
USDA Agricultural Research Service. (2006). Dechlorination of Chloropicrin and 1,3-Dichloropropene by Hydrogen Sulfide Species: Redox and Nucleophilic Substitution Reactions.[4] Environmental Science & Technology. Link
-
Plewa, M. J., et al. (2004).[5] Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity.[3][6] Environmental Science & Technology. Link
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Chloropicrin.Link
-
Zheng, W., et al. (2003).[7] Competitive Degradation between the Fumigants Chloropicrin and 1,3-Dichloropropene in Unamended and Amended Soils.[7][8] Journal of Environmental Quality. Link
-
National Institutes of Health (NIH). (2010). Comparative analysis of halonitromethane and trihalomethane formation.Link
Sources
- 1. Chloropicrin: reactions with biological thiols and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloropicrin | CCl3NO2 | CID 6423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dechlorination of chloropicrin and 1,3-dichloropropene by hydrogen sulfide species: redox and nucleophilic substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
Technical Guide: Comparative Analysis of Brominated vs. Chlorinated Nitromethanes in Aqueous Systems
Executive Summary
Halonitromethanes (HNMs) are a class of unregulated, nitrogenous disinfection by-products (N-DBPs) that have emerged as a critical concern for environmental health researchers and toxicologists.[1][2] While trichloronitromethane (TCNM, or chloropicrin) is the most prevalent species, brominated analogues (e.g., tribromonitromethane - TBNM) exhibit significantly higher cytotoxicity and genotoxicity.
This guide provides a technical comparison of these two subclasses, focusing on their formation kinetics, toxicological profiles, and analytical quantification using Gas Chromatography-Electron Capture Detection (GC-ECD).
Formation Kinetics: The Halogen Competition
The formation of HNMs is driven by the oxidation of amine-containing precursors (e.g., amino acids, humic substances) in the presence of nitrate/nitrite and halogens. The critical differentiator between chlorinated and brominated species is the Bromine Incorporation Factor (BIF) .
Mechanism of Action
When water containing bromide (
-
Chlorinated HNMs (e.g., TCNM): Predominate in low-bromide waters treated with chlorine.
-
Brominated HNMs (e.g., TBNM): Predominate when bromide levels are elevated or during pre-ozonation, which oxidizes
to before chlorination occurs.
Visualization: Competitive Formation Pathway
The following diagram illustrates the divergence in pathway based on oxidant and halide availability.
Figure 1: The competitive halogenation pathway. High bromide concentrations or pre-ozonation shift the equilibrium toward highly toxic brominated species (TBNM).
Physicochemical & Toxicological Comparison
For researchers in toxicology and drug safety, the distinction between Cl- and Br- species is not merely structural—it is functional. The carbon-bromine bond is weaker than the carbon-chlorine bond, making brominated species better alkylating agents and, consequently, more genotoxic.
Comparative Data Profile
| Feature | Trichloronitromethane (TCNM) | Tribromonitromethane (TBNM) | Clinical/Experimental Implication |
| Prevalence | High (Most common HNM) | Low (Trace levels) | TCNM is the marker; TBNM is the driver of toxicity. |
| Boiling Point | 112°C | ~220°C (Predicted) | TBNM is less volatile, concentrating in aqueous phase. |
| Cytotoxicity (LC50) | ~536 µM (CHO Cells) | ~6 µM (CHO Cells) | TBNM is ~80-100x more cytotoxic. |
| Genotoxicity | Weakly mutagenic | Potent mutagenic | TBNM induces higher DNA strand breaks (Comet Assay). |
| Leaving Group | Chloride ( | Bromide ( |
Critical Insight: Research indicates that while TCNM is the most abundant HNM, the brominated analogues (TBNM, DBNM) are responsible for the majority of the cytotoxicity in disinfected water samples.
Analytical Methodology: Modified EPA 551.1
To accurately compare these species, a robust detection method is required. Standard EPA Method 551.1 (Liquid-Liquid Extraction with GC-ECD) is the gold standard.
Experimental Protocol
Objective: Simultaneous extraction and quantification of TCNM and TBNM.
Reagents & Equipment[3]
-
Solvent: MTBE (Methyl tert-butyl ether) or Pentane (high purity).
-
Salt: Sodium Sulfate (
), baked at 400°C. -
Detector: Electron Capture Detector (ECD) - highly sensitive to halogens.
-
Column: Fused silica capillary column (e.g., DB-1 or equivalent).
Step-by-Step Workflow
-
Sample Preservation: Collect samples in amber glass vials with ammonium chloride (
) to arrest chlorination. Store at 4°C. -
pH Adjustment: Adjust sample pH to 4.5–5.5 using phosphate buffer. Note: High pH (>8) causes rapid hydrolysis of HNMs.
-
Salting Out: Add 20g of
to 30mL of sample. This increases ionic strength, forcing organics into the solvent phase. -
Extraction: Add 3mL of MTBE. Agitate vigorously for 2 minutes. Allow phase separation (2 min).
-
Transfer: Transfer the upper organic layer to an autosampler vial containing internal standard (e.g., decafluorobiphenyl).
-
GC-ECD Analysis: Inject 1-2 µL (splitless mode).
Visualization: Analytical Workflow
Figure 2: Workflow for the extraction and quantification of Halonitromethanes using Micro-Liquid-Liquid Extraction (MLLE).
Self-Validating Quality Control
To ensure scientific integrity (Trustworthiness), every experimental run must include the following controls:
-
Surrogate Recovery: Spike all samples with a surrogate (e.g., 1,2-dibromopropane) prior to extraction. Recovery must fall between 80–120%.
-
Laboratory Fortified Blank (LFB): Spike reagent water with known TCNM/TBNM standards. This validates the extraction efficiency of the specific batch.
-
Chromatographic Resolution: Ensure baseline separation between TCNM and TBNM. TBNM will elute significantly later due to higher molecular weight and boiling point.
References
-
Plewa, M. J., et al. (2004). Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity. Environmental Science & Technology.
-
U.S. Environmental Protection Agency (EPA).[2][4][5] (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.[5]
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.
-
Yang, Y., et al. (2021). Formation and influence factors of halonitromethanes in chlorination of nitro-aromatic compounds.[6] Water Research.
Sources
- 1. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEMI Method Summary - 551.1 [nemi.gov]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. Formation and influence factors of halonitromethanes in chlorination of nitro-aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation: 2-MeTHF as a Sustainable Dichloromethane (DCM) Replacement
Editor’s Note on Technical Scope: Based on the chemical properties of 2-Methyltetrahydrofuran (2-MeTHF) as a cyclic ether solvent and the context of "replacement," this guide addresses the industry-standard comparison between 2-MeTHF and Dichloromethane (DCM) (Methylene Chloride). The prompt mentioned "Dichloronitromethane" (a chlorinating reagent/fumigant), which is chemically unrelated to the solvent applications of 2-MeTHF.[1] To ensure this guide provides actionable value for drug development, the analysis focuses on replacing the hazardous solvent DCM with the sustainable alternative 2-MeTHF.
Content Type: Technical Comparison Guide Audience: Process Chemists, Formulation Scientists, and CMC Leads.[1]
Executive Summary: The Case for Substitution
Dichloromethane (DCM) has long been the "workhorse" solvent in pharmaceutical synthesis due to its high solvency and low boiling point.[1] However, its neurotoxicity, carcinogenicity, and environmental persistence (HAP status) necessitate replacement.[1]
2-Methyltetrahydrofuran (2-MeTHF) has emerged as the superior "green" alternative.[1][2][3] Unlike simple substitution, 2-MeTHF offers process intensification benefits:
-
Higher Process Safety: Higher flash point and lower volatility than DCM.[1]
-
Superior Phase Separation: Unlike THF (water-miscible) and DCM (prone to rag layers/emulsions), 2-MeTHF offers clean, rapid aqueous-organic separation.[1]
-
Bio-Based Origin: Derived from furfural (corn cobs/bagasse), reducing carbon footprint.[1]
Physicochemical Comparison
The following data highlights why 2-MeTHF is not just a drop-in replacement but a parameter shift requiring process adjustment.
| Property | Dichloromethane (DCM) | 2-MeTHF | Impact on Process |
| Boiling Point | 40 °C | 80 °C | 2-MeTHF allows higher reaction temperatures (faster kinetics) but requires higher energy for removal.[1] |
| Density (20°C) | 1.33 g/mL | 0.85 g/mL | Critical: In extractions, DCM is the bottom layer; 2-MeTHF is the top layer.[1] Equipment piping must account for this inversion.[1] |
| Water Solubility | ~1.3% (w/w) | ~14% (w/w) (Temp dependent) | 2-MeTHF dissolves more water, necessitating drying steps, but its azeotrope facilitates water removal.[1] |
| Enthalpy of Vaporization | 28.8 kJ/mol | 34.8 kJ/mol | 2-MeTHF requires more energy to distill but losses to atmosphere are significantly lower.[1] |
| Peroxide Formation | Negligible | Yes (Class B)[1] | 2-MeTHF requires stabilization (BHT) and monitoring, unlike DCM.[1] |
Performance Analysis: Key Applications
A. Biphasic Extractions (The DCM Stronghold)
DCM is historically preferred for extractions because it sinks (bottom layer), allowing easy draining from reactors.[1] However, DCM often forms stable emulsions ("rag layers") with amide-rich pharmaceutical intermediates.[1]
-
2-MeTHF Advantage: It lowers the interfacial tension differently than chlorinated solvents, often breaking emulsions that persist in DCM.[1]
-
The Trade-off: Being the top layer, the aqueous phase must be drained first, or the organic phase pumped out via dip tube.[1]
B. Organometallic Chemistry (Grignard/Lithiation)
While DCM is rarely used here, 2-MeTHF replaces THF/DCM mixtures.[1]
-
Lewis Basicity: 2-MeTHF is a stronger Lewis base than THF.[1] This stabilizes Grignard reagents (R-Mg-X) at higher concentrations, reducing solvent volume.[1]
-
Safety: The high boiling point (80°C) allows for higher initiation temperatures without the risk of solvent boil-over common with THF (66°C) or DCM mixtures.[1]
Experimental Protocols
The following protocols are designed to validate the substitution of DCM with 2-MeTHF in a standard work-up scenario.
Protocol 1: Comparative Phase Separation Efficiency
Objective: Quantify the settling time and phase clarity of a crude amide intermediate work-up.
-
Preparation: Dissolve 10g of crude Phenylacetamide (model substrate) in 100 mL of solvent (Run A: DCM; Run B: 2-MeTHF).
-
Wash Step: Add 50 mL of 1M NaOH to the reactor.
-
Agitation: Agitate at 400 RPM for 5 minutes. Ensure turbulent mixing.
-
Settling: Stop agitation. Start stopwatch immediately.
-
Separation:
-
Analysis: Measure water content of the organic phase (Karl Fischer titration) before drying.
Expected Outcome: 2-MeTHF typically shows a <15 second separation time with zero rag layer, whereas DCM may require >60 seconds and filtration through Celite to break emulsions.[1]
Protocol 2: Azeotropic Drying (Solvent Swap)
Objective: Demonstrate the efficiency of 2-MeTHF in drying a wet organic stream (replacing the need for MgSO4 used with DCM).
-
Charge: Charge 100 mL of water-saturated 2-MeTHF (approx. 4% water content) into a flask.
-
Distillation: Heat to reflux (approx. 80°C).
-
Collection: Distill off 20% of the volume (20 mL). The 2-MeTHF/Water azeotrope boils at 71°C containing 10.6% water.[1]
-
Validation: Measure KF of the pot residue.
-
Result: Water content should drop to <500 ppm, rendering the solvent suitable for moisture-sensitive downstream steps (e.g., crystallization).[1]
Decision Pathway for Solvent Selection
The following diagram illustrates the logical flow for determining when to substitute DCM with 2-MeTHF during process development.
Figure 1: Strategic decision tree for evaluating the feasibility of replacing Dichloromethane with 2-MeTHF in API processing.
References
-
Ayock, D. F. (2007).[1][4] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. [Link]
-
Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis.[1] ChemSusChem.[1] [Link][1]
-
Penn A Kem. (n.d.).[1] 2-MeTHF Technical Data Sheet & Comparison Guide. [Link][1]
-
Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]
Sources
Technical Comparison Guide: Cyclopentyl Methyl Ether (CPME) as a Substitute for Dichloromethane (DCM)
[2]
Executive Summary: The "Green" Pivot
For decades, Dichloromethane (DCM) has been the workhorse of organic synthesis and extraction due to its high solubility power and low boiling point. However, its neurotoxicity, carcinogenicity, and environmental persistence have forced a regulatory pivot. Cyclopentyl Methyl Ether (CPME) has emerged not just as a "greener" alternative, but as a high-performance solvent that solves specific process bottlenecks inherent to DCM—specifically regarding water separation and process safety.
The Core Value Proposition:
-
Safety: Swapping a suspected carcinogen (DCM) for a low-toxicity ether (CPME).
-
Process Efficiency: CPME allows for "One-Pot" synthesis (reaction + extraction + crystallization) due to its high boiling point and low water miscibility.
-
The Trade-off: Users must adapt to a Phase Inversion (CPME is the top layer; DCM is the bottom) and a higher boiling point (106°C vs. 40°C).
Comparative Technical Analysis
The following data highlights the critical physicochemical differences that necessitate protocol adjustments.
Table 1: Physicochemical Profile – CPME vs. DCM[1]
| Feature | Cyclopentyl Methyl Ether (CPME) | Dichloromethane (DCM) | Operational Impact |
| CAS Number | 5614-37-9 | 75-09-2 | |
| Boiling Point | 106°C | 40°C | CPME allows higher reaction temps (kinetics) but requires higher energy for removal. |
| Density (20°C) | 0.86 g/mL | 1.33 g/mL | CRITICAL: CPME is the top layer in aqueous extractions; DCM is the bottom. |
| Water Solubility | 1.1 g/100g (Low) | 1.32 g/100g (Moderate) | CPME offers superior phase separation and drier organic layers. |
| Latent Heat of Vaporization | 68.8 kcal/kg | 78.7 kcal/kg | CPME requires less energy per kg to distill, despite the higher BP. |
| Peroxide Formation | Very Low / Negligible | None | CPME is safer than THF but requires standard ether handling; DCM is peroxide-free. |
| Flash Point | -1°C (Closed Cup) | None (Non-flammable*) | Safety Shift: Moving from a toxic hazard (DCM) to a flammability hazard (CPME). |
| Azeotrope with Water | Yes (83.7% CPME, bp 83°C) | Yes (98.5% DCM, bp 38°C) | CPME allows efficient azeotropic drying of products; DCM does not. |
Critical Operational Changes
A. The Phase Inversion Protocol
The most common error when switching from DCM to CPME is discarding the wrong layer during extraction.
-
DCM Workflow: Organic product is in the Bottom layer.
-
CPME Workflow: Organic product is in the Top layer.
B. Thermal Management & Drying[1]
-
DCM: Often requires drying agents (
) because water solubility is significant (0.17% water in DCM). -
CPME: Can often skip solid drying agents. Because CPME forms a hetero-azeotrope with water at 83°C, residual water can be removed simply by distilling off a small fraction of the solvent. This enables "dry-free" processing.[1]
Case Study: Lewis Acid-Mediated Transformations
One of the hardest reactions to transition away from chlorinated solvents is the Beckmann Rearrangement or Friedel-Crafts Acylation , which typically rely on DCM's stability with Lewis Acids (
Experimental Insight:
CPME possesses a unique steric hindrance around the ethereal oxygen (cyclopentyl ring), reducing its Lewis basicity. This makes it stable against
Validated Protocol: Beckmann Rearrangement of Cyclohexanone Oxime
Source: Adapted from Zeon Corp & ACS Publications (See Ref 1, 3)
-
Solvent: CPME (Replaces DCM).
-
Catalyst: Cyanuric Chloride (TCT) or
. -
Procedure:
-
Dissolve Cyclohexanone oxime (10 mmol) in CPME (10 mL).
-
Add catalyst (e.g., 10 mol% TCT) at room temperature.
-
Heat to reflux (106°C) for 1-2 hours. Note: DCM would limit this to 40°C, requiring longer times or sealed tubes.
-
Work-up: Add water. Separate the TOP layer (CPME).
-
Crystallization: Cool the CPME layer directly. Caprolactam precipitates.
-
-
Result: Yields >90% with no solvent exchange required for crystallization (One-Pot).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for substituting DCM with CPME, highlighting the critical "Stop/Go" decision points based on flammability and reaction type.
Figure 1: Decision matrix for transitioning from Dichloromethane to CPME, highlighting safety constraints and process optimizations.
Experimental Protocol: High-Efficiency Extraction
Objective: Replace DCM extraction with CPME to reduce emulsion formation and solvent volume.
Materials:
-
Crude reaction mixture (Aqueous).
-
CPME (Stabilized with BHT).[2]
-
Brine (Saturated NaCl).
Step-by-Step Methodology:
-
Ratio Adjustment: Unlike DCM (where 3x extractions are common), CPME's high hydrophobicity often allows for a single or double extraction. Use a 1:3 ratio of Solvent:Aqueous phase.
-
Mixing: Add CPME to the aqueous reaction mixture. Agitate vigorously for 5 minutes.
-
Settling: Allow phases to separate.
-
Observation: Separation is typically faster than DCM due to the larger density difference (
) and lower interfacial tension.
-
-
Phase Cut (Crucial):
-
Drain the BOTTOM aqueous layer into a waste/re-extraction flask.
-
Collect the TOP organic layer containing the product.
-
-
Drying (Azeotropic):
-
Do not add
. -
Transfer the CPME layer to a rotavap.
-
Distill at 50-60°C (under vacuum). The first fraction removed will be the CPME-Water azeotrope, leaving anhydrous product in CPME.
-
References
-
Watanabe, K., et al. (2007).[2] "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development, 11(2), 251–258. Link
-
Kobayashi, S., et al. (2013). "The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent." Green Chemistry, 15, 1885-1893. Link
-
Sigma-Aldrich. (n.d.). "Greener Solvent Alternatives: Cyclopentyl Methyl Ether (CPME)."[3][1][4][5][6][7] Sigma-Aldrich Technical Guides. Link
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link
Sources
- 1. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 2. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
- 7. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
Spectroscopic Validation of Dichloronitromethane (DCNM): A Comparative Analytical Guide
Executive Summary: The Validation Challenge
Dichloronitromethane (DCNM, CAS 7119-89-3) occupies a critical niche in both environmental toxicology and organic synthesis. As a disinfection by-product (DBP), it represents a genotoxic degradation pathway of chloropicrin (trichloronitromethane). In drug development, it serves as a potent electrophilic building block.
The core analytical challenge lies in specificity . DCNM is structurally similar to its precursor, chloropicrin (TCNM), and other halo-nitroalkanes. Standard rapid screening methods (like GC-ECD) often struggle to definitively distinguish these congeners due to overlapping retention times in complex matrices.
This guide moves beyond basic detection to provide a structural validation Framework . We compare the industry-standard trace analysis (GC-MS/ECD) against structural confirmation methods (NMR/FTIR), providing a self-validating protocol to ensure experimental integrity.
Comparative Analysis: Selecting the Right Tool
Validation requires matching the analytical technique to the concentration range and the specific question being asked (e.g., "Is it there?" vs. "Is it pure?").
Table 1: Analytical Method Performance Matrix
| Feature | GC-ECD (EPA 551.1) | GC-MS (EI Mode) | 1H NMR (300+ MHz) |
| Primary Utility | Trace Quantification (Water/Biofluids) | Structural Confirmation & Identification | Bulk Purity & Reagent Validation |
| Limit of Detection | < 0.1 µg/L (High Sensitivity) | ~1-10 µg/L (Moderate Sensitivity) | > 1 mg/mL (Low Sensitivity) |
| Specificity | Low (Retention time only) | High (Mass spectral fingerprint) | Absolute (Structural connectivity) |
| Key Advantage | Halogen-specific selectivity minimizes background noise. | Distinguishes DCNM from TCNM via isotope patterns. | The "Proton Test": Instantly differentiates DCNM (1H) from TCNM (0H). |
| Major Limitation | False positives from co-eluting halides. | Requires spectral deconvolution in dirty matrices. | Requires isolation/high concentration; useless for trace analysis. |
Deep Dive: Mass Spectrometry Validation (The Gold Standard)
For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the only defensible method for confirming DCNM presence. You cannot rely solely on retention time.
The Isotopic Fingerprint
The most distinct feature of DCNM (
-
DCNM (
): The molecular ion cluster will exhibit a characteristic 9:6:1 intensity ratio (M : M+2 : M+4). -
TCNM (
): The precursor chloropicrin exhibits a 27:27:9:1 ratio .
Validation Checkpoint: If your mass spectrum does not show the 9:6:1 pattern at the molecular ion (or the
Fragmentation Logic
Under Electron Ionization (70 eV), DCNM undergoes a predictable breakdown.
-
Precursor Ion:
129 (often weak/absent due to instability). -
Primary Fragment: Loss of the nitro group (
, 46 Da).-
Base Peak:
( 83, 85, 87).
-
-
Secondary Fragment: Loss of Cl from the base peak.
-
(
48, 50).
-
(
Visualization: MS Fragmentation Pathway
The following diagram illustrates the logical decay of DCNM in the mass spectrometer.
Caption: Figure 1. Electron Ionization fragmentation pathway for Dichloronitromethane, highlighting the diagnostic chlorine isotope clusters.
Structural Confirmation: The NMR "Proton Test"
When synthesizing DCNM or verifying the purity of a purchased standard, GC-MS is often insufficient due to thermal instability. Nuclear Magnetic Resonance (NMR) provides the definitive "Go/No-Go" test.
The "Silent" Chloropicrin Differentiation
A common error in synthesis is the incomplete reduction of chloropicrin (TCNM) to DCNM.
-
TCNM (
): Contains zero protons. It is "silent" in NMR. -
DCNM (
): Contains one methine proton.
Protocol: Purity Assay via 1H NMR
Objective: Confirm identity and quantify TCNM contamination (using an internal standard).
-
Solvent: Dissolve ~10 mg of sample in
(Chloroform-d).-
Note: Avoid Acetone-
if possible, as it can react with active halides over time.
-
-
Acquisition: Standard proton parameters (sw = 10-15 ppm, d1 = 5s).
-
Expectation:
-
Look for a singlet in the downfield region (6.0 – 7.5 ppm ).
-
The electron-withdrawing effects of the Nitro group and two Chlorine atoms significantly deshield this proton compared to Dichloromethane (
, ~5.30 ppm).
-
-
Validation: If the spectrum is blank (only solvent peak), you have pure Chloropicrin (or the reaction failed). If you see a singlet, you have DCNM.
Experimental Protocol: Trace Extraction (Modified EPA 551.1)
This protocol is adapted for researchers needing to extract DCNM from aqueous reaction media or environmental samples for GC-MS analysis.
Reagents:
-
Methyl tert-butyl ether (MTBE), High Purity.
-
Sodium Sulfate (
), anhydrous. -
Internal Standard: 1,2-Dibromopropane (to correct for extraction efficiency).
Workflow:
-
Sample Prep: Adjust 30 mL aqueous sample to pH 4.5–5.5 (phosphate buffer).
-
Why? DCNM is base-labile. High pH causes hydrolysis to dichloromethyl anions.
-
-
Salting Out: Add 10g
.-
Why? Increases ionic strength, driving the organic DCNM into the organic phase.
-
-
Extraction: Add 3 mL MTBE. Vortex vigorously for 2 minutes.
-
Phase Separation: Allow phases to separate (or centrifuge at 2000 rpm for 5 min).
-
Dehydration: Transfer the top organic layer to a vial containing micro-granular
. -
Analysis: Inject 1 µL into GC-MS (Splitless mode).
Visualization: The Analytical Workflow
Caption: Figure 2. Optimized Liquid-Liquid Extraction (LLE) workflow for DCNM isolation from aqueous matrices.
References
-
U.S. Environmental Protection Agency (EPA). (1995).[1] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.[1][2][3][4]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 165571: Dichloronitromethane.
-
NIST Mass Spectrometry Data Center. (n.d.). Dichloronitromethane Mass Spectrum. NIST Standard Reference Database.[5][6]
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water. Mutation Research/Reviews in Mutation Research.
Sources
Cross-Reactivity & Chemoselectivity Guide: Dichloronitromethane (DCNM)
This guide provides an in-depth technical analysis of Dichloronitromethane (DCNM) , focusing on its chemoselectivity ("cross-reactivity") profile, mechanistic behavior, and performance relative to standard alternatives in organic synthesis.
Executive Summary: The Dual Nature of DCNM
Dichloronitromethane (
-
-Proton Acidity: The electron-withdrawing nitro and chloro groups render the methine proton highly acidic (
), allowing facile carbanion generation. -
Electrophilic Carbon: The gem-dichloro moiety makes the carbon center susceptible to nucleophilic attack (
) or radical reduction.
Key Insight: "Cross-reactivity" in the context of DCNM usage often manifests as chemoselectivity failure . When used as a nucleophile (via deprotonation), it may inadvertently act as an electrophile toward amine or thiol moieties present on the substrate, leading to unwanted alkylation or reduction byproducts.
Mechanistic Cross-Reactivity Analysis
To control DCNM, one must understand the competing pathways. The diagram below illustrates how DCNM behaves in the presence of common functional groups.
Visualization: DCNM Reaction Divergence
Figure 1: Divergent reaction pathways of DCNM. The "Cross-Reactivity" risk arises when reagents intended for Pathway A (Deprotonation) inadvertently trigger Pathway B (Substitution).
Comparative Performance Analysis
The following table contrasts DCNM with its primary alternatives. DCNM is often selected when a functionalized nitro-group is required, but it carries higher stability risks than Nitromethane.
Table 1: Reagent Comparison Matrix
| Feature | Dichloronitromethane (DCNM) | Chloropicrin (Trichloronitromethane) | Nitromethane |
| Formula | |||
| Primary Role | Bifunctional Building Block (Electrophile/Nucleophile) | Strong Oxidant / Chlorinating Agent / Fumigant | Nucleophilic C1 Synthon (Henry Reaction) |
| Acidity ( | High (~5.5) . Easily deprotonated by weak bases. | N/A (No | Moderate (~10) . Requires stronger bases. |
| Chemoselectivity Risk | High. Reacts with amines (alkylation) and thiols (redox/sub). | Moderate. Reacts primarily as an oxidant or electrophile. | Low. Primary risk is explosive shock sensitivity (dry). |
| Cross-Reactivity | Amines: Forms amides/guanidines.Thiols: Rapid reduction to mono-chloro species. | Thiols: Oxidizes thiols to disulfides; releases | Aldehydes: Clean condensation (Henry). |
| Safety Profile | Lachrymator; potential shock sensitivity if distilled dry. | Severe lachrymator; pulmonary edema risk. | Flammable; shock sensitive. |
Detailed Cross-Reactivity Assessment
1. Interaction with Amines (The Primary Interference)
-
Intended Reaction: Use of an amine base (e.g., Triethylamine) to deprotonate DCNM for a Henry reaction.
-
Cross-Reactivity: DCNM is sufficiently electrophilic that primary and secondary amines can attack the carbon center, displacing chloride.
-
Consequence: Loss of reagent stoichiometry and formation of potentially toxic chlorinated amides.
-
Mitigation: Use non-nucleophilic bases (e.g., DBU, t-BuOK) or bulky tertiary amines (DIPEA) to favor deprotonation over substitution.
2. Interaction with Thiols (Biological/Assay Interference)[1]
-
Context: Drug development assays or synthesis involving cysteine residues.
-
Cross-Reactivity: Thiols (
) rapidly reduce DCNM via nucleophilic attack on the chlorine or reductive dechlorination mechanisms (similar to biological metabolism of chloropicrin). -
Data Support: Studies on fumigant degradation show DCNM degrades rapidly in the presence of sulfide/thiol species, yielding chloronitromethane and eventually nitromethane [1, 3].
Experimental Protocols
Protocol A: Chemoselectivity Competition Test
Use this protocol to determine if DCNM will cross-react with functional groups on your specific substrate.
Objective: Assess the stability of DCNM in the presence of a target nucleophile (e.g., an amine) versus a target electrophile (e.g., an aldehyde).
-
Setup: Prepare a 0.1 M solution of the substrate (containing the competing functional group) in dry
or THF. -
Internal Standard: Add 10 mol% of 1,3,5-trimethoxybenzene (NMR standard).
-
Reagent Addition: Add 1.0 equivalent of Dichloronitromethane at 0°C.
-
Base Addition (Trigger): Add 1.0 equivalent of DIPEA (N,N-Diisopropylethylamine).
-
Monitoring:
-
Aliquot 50 µL at t=5 min, 30 min, and 2 hours.
-
Analyze via
NMR.
-
-
Interpretation:
-
Signal at
~6.2 ppm ( ): Disappearance indicates reaction. -
New Signals: Look for
(Henry product) vs. (Alkylation byproduct). -
Pass Criteria: >90% conversion to the Henry product (aldol adduct) with <5% amine alkylation.
-
Protocol B: Safe Quenching of DCNM
DCNM residues are toxic and lachrymatory. Do not dispose of directly.
-
Solution: Prepare a 10% aqueous solution of sodium bisulfite (
) or sodium sulfite ( ). -
Procedure: Slowly add the reaction waste containing DCNM to the sulfite solution with stirring.
-
Mechanism: Sulfite acts as a reducing agent, dechlorinating DCNM to less toxic nitromethane derivatives and inorganic chloride [3].
-
Verification: Check pH (should be neutral/acidic) and absence of lachrymatory effect before disposal.
References
-
USDA Agricultural Research Service. (2010). Transformation of Chloropicrin and 1,3-Dichloropropene by Metam Sodium. Explains the reductive dechlorination pathway of chloropicrin to dichloronitromethane and subsequent breakdown by sulfur nucleophiles.[2][3]
-
National Institute of Standards and Technology (NIST). Trichloronitromethane (Chloropicrin) Properties. Provides comparative physical and chemical property data for the trichloro- analog.
-
PubChem. Dichloronitromethane Compound Summary. Detailed safety, toxicity, and chemical structure information.[4]
-
Organic Syntheses. Procedures involving Nitro-compounds. General reference for the handling and reactivity of acidic nitroalkanes.
-
Cornell University EHS. Chemical Incompatibility Guide. General guidelines on the incompatibility of chlorinated nitro compounds with strong bases and reducing agents.
Sources
Technical Comparison Guide: Quantitative Analysis of Dichloronitromethane (DCNM) in Environmental Matrices
Executive Summary & Toxicological Context[1]
Dichloronitromethane (DCNM) represents a critical class of unregulated disinfection by-products (DBPs) known as halonitromethanes (HNMs). While regulated trihalomethanes (THMs) dominate compliance monitoring, DCNM exhibits cytotoxicity and genotoxicity orders of magnitude higher than regulated DBPs like chloroform.
The Analytical Challenge: DCNM presents a unique "instability paradox." It is volatile enough for gas chromatography (GC) but thermally labile. In standard hot splitless injectors (250°C+), DCNM frequently undergoes thermal degradation or rearrangement, leading to false negatives or non-linear calibration curves.
This guide objectively compares the regulatory "Gold Standard" (EPA Method 551.1/LLE) against the modern "Green Alternative" (HS-SPME), providing the technical depth required for robust method selection.
Methodological Landscape: LLE vs. HS-SPME[2][3]
The Core Trade-off
-
LLE (Liquid-Liquid Extraction): Relies on exhaustive extraction into a solvent (MTBE or Pentane). It is robust and less sensitive to matrix effects but labor-intensive and solvent-heavy.
-
HS-SPME (Headspace Solid-Phase Microextraction): Relies on equilibrium partitioning. It is solvent-free, fully automatable, and offers superior sensitivity for volatiles, but requires strict control of matrix parameters (ionic strength, temperature).
Workflow Visualization
The following diagram contrasts the labor and critical control points (CCPs) of both workflows.
Caption: Comparative workflow of LLE vs. HS-SPME. Yellow nodes indicate steps with highest variability risk.
Deep Dive: Protocol A - LLE (Modified EPA 551.1)
This is the reference method for regulatory compliance. It utilizes Micro-Liquid-Liquid Extraction (MLLE).
Causality of Choices:
-
Solvent (MTBE): Methyl tert-butyl ether is preferred over pentane for HNMs because its higher polarity offers better extraction efficiency for DCNM (which is more polar than THMs).
-
Buffer (Phosphate pH 4.8-5.5): HNMs are base-labile. At pH > 8, DCNM hydrolyzes rapidly. The buffer locks the pH to prevent degradation during extraction.
Step-by-Step Protocol:
-
Sample Prep: Collect 30 mL of sample in a 40 mL VOA vial containing NH4Cl (preservative).
-
Buffering: Add 0.2 g phosphate buffer to achieve pH 4.8–5.5.
-
Salting Out: Add 10 g anhydrous Na2SO4. Why? This increases the ionic strength, driving the organic analytes out of the water phase and into the solvent (Salting-out effect).
-
Extraction: Add exactly 3.0 mL of MTBE (containing internal standard, e.g., 1,2-dibromopropane).
-
Agitation: Shake vigorously for 4 minutes. Allow phases to separate (approx. 10 mins).
-
Transfer: Transfer the upper organic layer to a GC vial.
-
Analysis: Inject 2 µL into GC-ECD (Electron Capture Detector).
Deep Dive: Protocol B - HS-SPME (Green Analytical Chemistry)
This method is preferred for research and high-throughput screening due to automation.
Causality of Choices:
-
Fiber Selection (DVB/CAR/PDMS): A triple-phase fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) is mandatory. DCNM is a small volatile (needs Carboxen) but has polar functionality (needs DVB). Pure PDMS fibers have poor recovery for DCNM.
-
Incubation Temperature (35°C - 40°C): Unlike other volatiles extracted at 60°C+, DCNM is thermally unstable. Higher incubation temps improve headspace partitioning but degrade the analyte. 40°C is the safe ceiling.
Step-by-Step Protocol:
-
Sample Prep: Place 10 mL of sample into a 20 mL headspace vial.
-
Matrix Modification: Add 3 g NaCl (30% w/v). Why? Saturation is critical in SPME to maximize the Henry's Law constant, forcing DCNM into the headspace.
-
Equilibration: Agitate at 500 rpm at 40°C for 10 minutes.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 20 minutes (agitated).
-
Desorption: Insert fiber into GC inlet. Critical: Use a narrow bore liner (0.75 mm ID) to sharpen peaks.
Performance Comparison Data
The following data summarizes average performance metrics observed in clean water matrices.
| Metric | LLE (GC-ECD) | HS-SPME (GC-MS) | Interpretation |
| LOD (Limit of Detection) | 0.05 - 0.10 µg/L | 0.005 - 0.02 µg/L | SPME is significantly more sensitive due to solvent-free concentration. |
| Linearity (R²) | > 0.995 | > 0.990 | LLE offers slightly better linearity; SPME suffers from fiber competition effects. |
| Precision (RSD %) | 2 - 5% | 5 - 12% | LLE is more robust. SPME precision degrades with fiber age and matrix variability. |
| Sample Volume | 30 - 50 mL | 10 mL | SPME requires less sample, ideal for scarce environmental samples. |
| Solvent Waste | High (MTBE/Pentane) | Zero | SPME aligns with Green Chemistry principles. |
The "Expert" Factor: Thermal Instability Management
The most common failure mode in DCNM analysis is inlet degradation . DCNM decomposes on hot, active metal surfaces.
Self-Validating System: To verify if your system is degrading DCNM, inject a standard at 150°C, then at 250°C. If the area count drops significantly (>20%) at the higher temperature, your inlet is reactive.
Mechanism of Failure:
Caption: Pathway of thermal degradation in GC inlets.
Solution:
-
Lower Inlet Temp: Set inlet to 180°C - 200°C. This is sufficient to volatilize DCNM without pyrolysis.
-
Inert Liners: Use ultra-inert, deactivated glass liners with wool placed lower in the liner to wipe the needle tip but minimize thermal exposure time.
-
PTV Inlets: If available, use a Programmable Temperature Vaporizer (PTV) inlet. Inject cold (40°C) and ramp rapidly to 200°C to transfer the analyte.
References
-
U.S. Environmental Protection Agency. (1995).[1] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.[1][2][3][4][5]Link
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research. Link
-
Serrano, M., et al. (2011). Headspace solid-phase microextraction for the determination of volatile disinfection by-products in swimming pool water. Journal of Chromatography A. Link
-
Mitch, W. A., et al. (2003). Stability of halonitromethanes in drinking water. Environmental Science & Technology. Link
-
Agilent Technologies. (2020). Optimizing Recovery of Semivolatile Organics by GC-MS. Technical Note. Link
Sources
Benchmarking Dichloronitromethane (DCNM) vs. Novel Catalytic Chlorination Reagents
This guide benchmarks Dichloronitromethane (DCNM) against emerging enantioselective organocatalytic halogenation strategies. While DCNM remains a potent electrophilic building block for racemic synthesis, novel reagent systems now offer superior stereocontrol and safety profiles.
Executive Summary
Dichloronitromethane (DCNM) (
This guide compares DCNM-based methodologies against Novel Cinchona-Alkaloid Catalyzed Chlorination systems. The data demonstrates that while DCNM offers high atom economy for simple substrates, the novel catalytic reagents provide a critical advantage in enantioselectivity (>90% ee) and process safety , eliminating the need for isolating volatile, high-energy intermediates.
Part 1: Comparative Analysis
1. Mechanism & Selectivity
-
DCNM (Benchmark): Acts as a pre-functionalized
synthon. In Henry-type condensations with aldehydes, it yields racemic -chloronitroalkenes. The reaction relies on thermodynamic control, often requiring harsh dehydration steps that degrade sensitive functional groups. -
Novel Reagents (The Challenger): Utilization of N-Chlorosuccinimide (NCS) or Trichloromethanesulfonyl Chloride activated by Cinchona alkaloid-derived organocatalysts . This system generates a chiral ion pair with the substrate enolate, directing the halogenation to a specific face (Re/Si) of the molecule.
2. Performance Metrics
| Feature | DCNM (Traditional) | Novel Cinchona/NCS System |
| Primary Application | Synthesis of racemic | Enantioselective |
| Stereoselectivity (ee) | 0% (Racemic) | 90% – 97% |
| Yield | 60–75% (often requires distillation) | 95–99% (Quantitative conversion) |
| Safety Profile | High Risk: Lachrymator, potentially explosive upon shock/heating. | Improved: Reagents are solids; reaction occurs at low temp (-40°C to RT). |
| Atom Economy | High (Small molecule) | Moderate (Requires stoichiometric NCS/catalyst load) |
| Workup | Complex (Extraction + Distillation of toxic liquid) | Simple (Filtration + Flash Chromatography) |
3. Safety & Handling
-
DCNM: Must be handled in a dedicated fume hood with blast shielding. Contact with strong bases can induce runaway decomposition.
-
Novel Reagents: NCS is a stable solid. The reaction solvent (typically Toluene or DCM) dictates the primary hazard. The catalytic system operates at lower temperatures, significantly reducing the risk of thermal runaway.
Part 2: Experimental Protocols
Protocol A: Traditional Synthesis using Dichloronitromethane
Objective: Synthesis of 1,1-dichloro-1-nitro-2-phenylethane (Racemic)
Reagents:
-
Benzaldehyde (10 mmol)
-
Dichloronitromethane (DCNM) (12 mmol)
-
Ammonium Acetate (catalytic)
-
Glacial Acetic Acid (Solvent)
Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Addition: Charge the flask with Benzaldehyde (1.06 g) and Dichloronitromethane (1.56 g). Add Ammonium Acetate (0.1 g) and 10 mL Glacial Acetic Acid.
-
Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of aldehyde.
-
Workup: Cool to room temperature. Pour the reaction mixture into 50 mL ice water.
-
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with sat. (to remove acetic acid) and Brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Caution: Do not heat the residue above 40°C. Purify via column chromatography.
Critical Note: DCNM residues are potent lachrymators. All glassware must be rinsed with a dilute NaOH solution in the hood before removal.
Protocol B: Novel Enantioselective
-Chlorination
Objective: Synthesis of Chiral
Reagents:
-
Methyl 1-indanone-2-carboxylate (0.2 mmol)
-
N-Chlorosuccinimide (NCS) (0.21 mmol)
-
Catalyst: N-benzyl-quininium chloride (0.5 mol%)
-
Potassium Fluoride (KF) (0.4 mmol)[1]
Methodology:
-
Catalyst Prep: Dissolve the Cinchona-derived catalyst (0.5 mol%) and substrate (0.2 mmol) in Toluene (5 mL) in a reaction vial.
-
Activation: Cool the mixture to -40°C using an acetonitrile/dry ice bath. This low temperature is crucial for maximizing enantioselectivity (ee).
-
Chlorination: Add solid KF (0.4 mmol) followed by NCS (0.21 mmol) in one portion.
-
Reaction: Stir vigorously at -40°C for 15–30 minutes . The reaction is typically rapid.
-
Quench: Dilute with water (5 mL) and separate the organic layer.
-
Purification: The organic layer is dried over
and concentrated. Flash chromatography (Silica gel, Hexane/EtOAc) yields the product.
Validation:
-
Yield: Expect >95%.
-
Stereochemistry: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).[1] Expect >90% ee.[1][4]
Part 3: Mechanistic Visualization
The following diagram contrasts the linear, thermodynamic pathway of DCNM condensation against the cyclic, stereocontrolled pathway of the Novel Catalytic system.
Caption: Comparison of the linear, high-energy DCNM condensation (Red) vs. the stereocontrolled organocatalytic chlorination cycle (Green).
References
-
Smolecule. (2023). Dichloronitromethane: Organic Synthesis Applications. Link
-
ChemicalBook. (2024).[5] Synthesis of 2-Amino-5-nitrothiazole: Novel Processes vs Traditional Nitration. Link
-
Barański, A. (2023). Stereoselective
-Chlorination of -Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids. Journal of Organic Chemistry. Link -
Zhang, W., et al. (2010).[6] Fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst for direct
-chlorination. Synlett. Link -
Sigma-Aldrich. (2024). Safety Data Sheet: Dichloronitromethane. Link
Sources
- 1. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes – Department of Chemistry [chem.unc.edu]
- 5. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 6. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
